Technical Documentation Center

1-Bromo-8-fluoroisoquinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Bromo-8-fluoroisoquinoline
  • CAS: 1368512-30-4

Core Science & Biosynthesis

Foundational

1-Bromo-8-fluoroisoquinoline chemical properties

An In-depth Technical Guide to 1-Bromo-8-fluoroisoquinoline for Advanced Chemical Synthesis Executive Summary 1-Bromo-8-fluoroisoquinoline is a strategically substituted heterocyclic compound of significant interest to r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Bromo-8-fluoroisoquinoline for Advanced Chemical Synthesis

Executive Summary

1-Bromo-8-fluoroisoquinoline is a strategically substituted heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique architecture, featuring an isoquinoline core functionalized with a reactive bromine atom at the C1 position and an electron-withdrawing fluorine atom at the C8 position, offers a versatile platform for molecular elaboration. The bromine atom serves as a key synthetic handle for a variety of metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and influence the reactivity of the scaffold. This guide provides a comprehensive overview of the known and predicted chemical properties, robust synthetic protocols, and key reactivity patterns of 1-Bromo-8-fluoroisoquinoline, offering field-proven insights for its effective utilization in complex molecule synthesis.

Introduction: The Strategic Value of Halogenated Isoquinolines

The isoquinoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds and natural products.[1] The strategic introduction of halogen atoms onto this scaffold is a well-established strategy for optimizing drug-like properties. Fluorine, in particular, is often incorporated to enhance metabolic stability, binding affinity, and bioavailability.[2] Concurrently, a bromine substituent provides a versatile point for diversification, acting as an excellent leaving group in a wide array of palladium-catalyzed cross-coupling reactions.[1]

1-Bromo-8-fluoroisoquinoline combines these features, making it a valuable building block. The C1-bromo position is electronically activated by the adjacent ring nitrogen, predisposing it to nucleophilic substitution and facilitating oxidative addition in catalytic cycles. The C8-fluoro substituent, located on the carbocyclic ring, exerts a strong inductive effect, influencing the electronic landscape of the entire ring system and providing a potential site for unique intermolecular interactions in target binding pockets.

Physicochemical and Spectroscopic Properties

Precise characterization is the bedrock of reproducible science. While extensive experimental data for this specific isomer is not broadly published, its core properties can be identified from chemical databases and predicted based on established principles of organic chemistry. Researchers should always confirm properties with lot-specific Certificates of Analysis (COA) upon acquisition.[3]

PropertyDataSource
IUPAC Name 1-bromo-8-fluoroisoquinoline[3]
CAS Number 1368512-30-4[3]
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol Calculated
SMILES String Brc1nccc(c12)cccc2F[3]
Physical Form Expected to be a powder or crystalline solidInferred
Purity (Typical) ≥95%[3]
Storage Conditions Store in a cool, dry, well-ventilated area[3]

Spectroscopic Analysis: Definitive structural confirmation relies on a suite of analytical techniques.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct aromatic protons, with coupling constants indicative of their positions. ¹³C NMR would confirm the presence of nine unique carbon atoms. ¹⁹F NMR would show a singlet corresponding to the C8-fluorine.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.

  • Infrared (IR) Spectroscopy: Characteristic peaks for C-H aromatic stretching, C=C and C=N ring vibrations, and C-F/C-Br stretching would be expected.

Synthesis of 1-Bromo-8-fluoroisoquinoline

The synthesis of halo-isoquinolines often involves the direct halogenation of the parent heterocycle. However, controlling regioselectivity is a critical challenge. For 1-Bromo-8-fluoroisoquinoline, a logical approach is the bromination of 8-fluoroisoquinoline. The isoquinoline ring system is generally electron-poor, making electrophilic substitution difficult without harsh conditions.[4] However, the C1 position is susceptible to certain types of halogenation.

A plausible synthetic strategy would adapt established protocols for related heterocycles, potentially involving a Sandmeyer-type reaction from a corresponding 1-amino-8-fluoroisoquinoline or a direct bromination protocol that favors the C1 position.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Core Reaction cluster_workup Purification Start 8-Fluoroisoquinoline (Starting Material) Reaction Reaction Step: Bromination at C1 Start->Reaction Bromination Brominating Agent (e.g., POBr₃ or NBS/Radical Initiator) Bromination->Reaction Workup Aqueous Workup (Quench, Neutralize) Reaction->Workup Extraction Organic Extraction (e.g., DCM or EtOAc) Workup->Extraction Purify Column Chromatography (Silica Gel) Extraction->Purify Product 1-Bromo-8-fluoroisoquinoline (Final Product) Purify->Product

Caption: Conceptual workflow for the synthesis of 1-Bromo-8-fluoroisoquinoline.

Exemplary Laboratory Protocol (Hypothetical)

This protocol is illustrative, based on established chemical principles, and should be optimized with appropriate safety precautions.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 8-fluoroisoquinoline (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at 0 °C. Causality: POBr₃ serves as both a solvent and brominating agent for this type of transformation.

  • Heating: Slowly warm the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. Causality: This step safely quenches the reactive POBr₃ and precipitates the crude product.

  • Neutralization & Extraction: Adjust the pH of the aqueous slurry to ~8 using a saturated sodium bicarbonate solution.[5] Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 1-Bromo-8-fluoroisoquinoline.

Chemical Reactivity and Synthetic Utility

The synthetic value of 1-Bromo-8-fluoroisoquinoline is defined by the reactivity of its C1-bromo substituent. This position is highly amenable to forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in drug development.[1]

Key Reaction Classes:

  • Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) under palladium catalysis provides access to a diverse library of 1-aryl-8-fluoroisoquinolines. This is a cornerstone reaction for building molecular complexity.[1]

  • Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with terminal alkynes yields 1-alkynyl-8-fluoroisoquinolines.[1] These products can be further functionalized or used as precursors for other heterocycles.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with primary or secondary amines allows for the direct installation of nitrogen-based functional groups, a common feature in many pharmaceuticals.[1]

  • Heck Coupling: Reaction with alkenes under palladium catalysis can be used to form 1-alkenyl-8-fluoroisoquinolines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the isoquinoline ring system activates the C1 position towards displacement of the bromide by strong nucleophiles, such as alkoxides or thiolates.

Reaction Pathways Diagram

Reactivity_Diagram center_mol 1-Bromo-8-fluoroisoquinoline suzuki_prod 1-Aryl-8-fluoroisoquinolines center_mol->suzuki_prod Suzuki Coupling (Ar-B(OH)₂, Pd cat.) sonogashira_prod 1-Alkynyl-8-fluoroisoquinolines center_mol->sonogashira_prod Sonogashira Coupling (Alkyne, Pd/Cu cat.) buchwald_prod 1-Amino-8-fluoroisoquinolines center_mol->buchwald_prod Buchwald-Hartwig (Amine, Pd cat.) heck_prod 1-Alkenyl-8-fluoroisoquinolines center_mol->heck_prod Heck Coupling (Alkene, Pd cat.) snar_prod 1-Alkoxy/Thio-8-fluoroisoquinolines center_mol->snar_prod SNAr (NaOR, NaSR)

Caption: Key cross-coupling and substitution reactions of 1-Bromo-8-fluoroisoquinoline.

Applications in Research and Development

As a versatile chemical intermediate, 1-Bromo-8-fluoroisoquinoline is primarily used in:

  • Pharmaceutical Drug Discovery: It serves as a starting point for the synthesis of novel compounds to be screened for biological activity. Its derivatives could be investigated as kinase inhibitors, anti-infective agents, or CNS-active molecules. The combination of the rigid isoquinoline core, the property-modifying fluorine, and the versatile bromine handle makes it an attractive scaffold for library synthesis.[1][3]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on novel heterocyclic cores.[2]

  • Materials Science: The rigid, aromatic structure of the isoquinoline core can be incorporated into organic light-emitting diodes (OLEDs), sensors, or other functional materials.

Safety and Handling

While a specific safety data sheet (SDS) for 1-Bromo-8-fluoroisoquinoline should be consulted, related brominated aromatic compounds are often classified with hazards such as skin irritation, serious eye irritation/damage, and acute toxicity if swallowed.[6][7]

Standard Handling Procedures:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • The Role of 1-Bromo-8-fluorooctane in Advanced Organic Synthesis. (n.d.). Google AI.
  • 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one. (n.d.). Smolecule.
  • 1-Bromo-8-fluoroisoquinoline. (n.d.). SynHet.
  • 1-Bromoisoquinoline | C9H6BrN | CID 640963. (n.d.). PubChem, NIH.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • 1-Bromoisoquinoline 95 1532-71-4. (n.d.). Sigma-Aldrich.
  • Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. (2026, January 27). NINGBO INNO PHARMCHEM CO.,LTD.
  • Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts w... (n.d.). Study Prep in Pearson+.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives. (n.d.). Google Patents.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025, August 6). ResearchGate.
  • 8-Bromoquinoline | C9H6BrN | CID 140109. (n.d.). PubChem.

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo-8-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound with significant potential in medicinal chemistry and materials sc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound with significant potential in medicinal chemistry and materials science. Its rigid isoquinoline scaffold, substituted with a bromine atom and a fluorine atom at key positions, offers a unique combination of steric and electronic properties. The bromine atom can serve as a versatile handle for further functionalization through various cross-coupling reactions, while the fluorine atom can modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, purification, formulation, and quality control.

This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Bromo-8-fluoroisoquinoline. Given the limited availability of experimentally determined data for this specific molecule, this guide also draws upon the properties of structurally related analogs to provide a scientifically grounded estimation of its characteristics.

Molecular Structure and Identification

The foundational step in understanding the physical properties of a compound is to ascertain its molecular structure and identity.

Chemical Structure:

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Prep1 Dry the sample of 1-Bromo-8-fluoroisoquinoline Prep2 Finely powder the sample Prep1->Prep2 Prep3 Pack into a capillary tube (2-3 mm height) Prep2->Prep3 Measure1 Place the capillary in a melting point apparatus Prep3->Measure1 Measure2 Heat slowly (1-2 °C/min) near the expected melting point Measure3 Record the temperature range from the first liquid drop to complete liquefaction

Workflow for Melting Point Determination

Causality: A slow heating rate near the melting point is crucial for accurate determination, as it allows for thermal equilibrium between the sample and the thermometer. A sharp melting range typically indicates a pure substance.

Solubility Assessment

Solubility Start Start with a known mass of 1-Bromo-8-fluoroisoquinoline (e.g., 1 mg) Solvent Add a small volume of solvent (e.g., 0.1 mL) Start->Solvent Vortex Vortex or sonicate to facilitate dissolution Solvent->Vortex Observe Observe for complete dissolution Vortex->Observe AddMore If not dissolved, add more solvent incrementally Observe->AddMore Not Dissolved Calculate Calculate solubility (e.g., in mg/mL) Observe->Calculate Dissolved AddMore->Vortex

Procedure for Solubility Assessment

Trustworthiness: This iterative method provides a semi-quantitative measure of solubility. For precise solubility determination, techniques like shake-flask method followed by concentration measurement (e.g., by UV-Vis spectroscopy or HPLC) are recommended.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-Bromo-8-fluoroisoquinoline is not publicly available, information from suppliers indicates that it should be handled with care. BLD Pharm assigns a "Warning" signal word and the hazard statement H302, which corresponds to "Harmful if swallowed".[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place, as recommended by the supplier (2-8°C).[1]

Conclusion

1-Bromo-8-fluoroisoquinoline is a valuable building block for chemical synthesis and drug discovery. While a complete, experimentally verified dataset of its physical properties is not yet available in the public domain, this guide provides a comprehensive summary of its known identifiers and estimated physicochemical characteristics based on available data and the properties of analogous structures. The provided experimental workflows offer a solid foundation for researchers to determine these properties in their own laboratories. As this compound gains more attention in the scientific community, it is anticipated that a more complete physical property profile will emerge.

References

  • PubChem. 1-Bromoisoquinoline. [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Bromo-8-fluoroisoquinoline (CAS No. 1368512-30-4)

Introduction: The Strategic Importance of Halogenated Isoquinolines in Modern Drug Discovery The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and na...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Isoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and natural products. The strategic introduction of halogen atoms, such as bromine and fluorine, onto this framework provides medicinal chemists with a powerful tool to modulate a molecule's physicochemical properties, metabolic stability, and target binding affinity. 1-Bromo-8-fluoroisoquinoline is a synthetically versatile building block that capitalizes on the unique electronic properties of its halogen substituents. The bromine atom at the C1 position serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, most notably in palladium-catalyzed cross-coupling reactions. Concurrently, the fluorine atom at the C8 position can enhance binding interactions, improve metabolic stability, and fine-tune the basicity of the isoquinoline nitrogen. This guide provides a comprehensive overview of a proposed synthetic route to 1-Bromo-8-fluoroisoquinoline, its predicted spectroscopic characteristics, and its potential applications in the development of novel therapeutics.

Physicochemical Properties and Spectroscopic Data Summary

While extensive experimental data for 1-Bromo-8-fluoroisoquinoline is not widely available in the public domain, its key properties can be predicted based on its structure and data from closely related analogues.

PropertyPredicted Value/InformationSource/Rationale
CAS Number 1368512-30-4
Molecular Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
Appearance Likely a white to off-white solidAnalogy with similar bromo- and fluoro-substituted isoquinolines.
¹H NMR Aromatic protons expected in the range of 7.0-8.5 ppm with characteristic coupling patterns influenced by both Br and F substituents.Based on general principles of NMR spectroscopy for aromatic compounds.
¹³C NMR Aromatic carbons expected in the range of 110-150 ppm. The carbon bearing the bromine will be significantly shifted, as will the carbon bearing the fluorine, which will also exhibit C-F coupling.Based on general principles of NMR spectroscopy and data for related compounds.
Mass Spectrum (EI) A characteristic M+ and M+2 isotopic pattern for bromine (approximately 1:1 ratio) at m/z 225 and 227. Fragmentation would likely involve the loss of Br and HCN.Based on the known isotopic abundance of bromine.

Proposed Synthetic Pathway: A Step-by-Step Guide

A robust synthesis of 1-Bromo-8-fluoroisoquinoline necessitates a strategic approach, beginning with the construction of the 8-fluoroisoquinoline core, followed by regioselective bromination at the C1 position.

Part 1: Synthesis of the Key Intermediate: 8-Fluoroisoquinoline

The synthesis of 8-fluoroisoquinoline can be effectively achieved through a directed ortho-lithiation strategy, which offers high regioselectivity.[1][2]

Workflow for the Synthesis of 8-Fluoroisoquinoline

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Directed ortho-Lithiation and Formylation cluster_2 Step 3: Cyclization and Deprotection 2-(2-fluorophenyl)ethan-1-amine 2-(2-fluorophenyl)ethan-1-amine Pivaloyl_chloride Pivaloyl chloride, Et3N, CH2Cl2 2-(2-fluorophenyl)ethan-1-amine->Pivaloyl_chloride Protection N-(2-(2-fluorophenyl)ethyl)pivalamide N-(2-(2-fluorophenyl)ethyl)pivalamide Pivaloyl_chloride->N-(2-(2-fluorophenyl)ethyl)pivalamide N-(2-(2-fluorophenyl)ethyl)pivalamide_2 N-(2-(2-fluorophenyl)ethyl)pivalamide n-BuLi_DMF 1. n-BuLi, THF, -78 °C 2. DMF N-(2-(2-fluorophenyl)ethyl)pivalamide_2->n-BuLi_DMF Lithiation & Formylation N-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide N-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide n-BuLi_DMF->N-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide N-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide_2 N-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide HCl_aq Aqueous HCl N-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide_2->HCl_aq Cyclization 8-fluoroisoquinoline 8-fluoroisoquinoline HCl_aq->8-fluoroisoquinoline

Caption: Proposed workflow for the synthesis of 8-fluoroisoquinoline.

Experimental Protocol for 8-Fluoroisoquinoline Synthesis:

  • Protection of the Amine: To a solution of 2-(2-fluorophenyl)ethan-1-amine in dichloromethane, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C and add pivaloyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-(2-fluorophenyl)ethyl)pivalamide.

  • Directed ortho-Lithiation and Formylation: Dissolve the pivalamide from the previous step in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (2.2 equivalents) dropwise and stir the mixture for 2 hours at -78 °C. Subsequently, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents) and allow the reaction to slowly warm to room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The combined organic layers are dried and concentrated to afford the crude N-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide.

  • Cyclization to 8-Fluoroisoquinoline: Treat the crude aldehyde with aqueous hydrochloric acid (10%) and stir at room temperature for 24 hours. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography on silica gel to yield pure 8-fluoroisoquinoline.[1][2]

Part 2: Bromination of 8-Fluoroisoquinoline to 1-Bromo-8-fluoroisoquinoline

The C1 position of the isoquinoline ring is susceptible to nucleophilic attack after activation of the ring. A common strategy for bromination at this position involves the formation of an N-oxide, followed by treatment with a brominating agent.

Proposed Reaction Mechanism for Bromination

cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Bromination 8-fluoroisoquinoline 8-fluoroisoquinoline m-CPBA m-CPBA, CH2Cl2 8-fluoroisoquinoline->m-CPBA Oxidation 8-fluoroisoquinoline_N-oxide 8-fluoroisoquinoline_N-oxide m-CPBA->8-fluoroisoquinoline_N-oxide 8-fluoroisoquinoline_N-oxide_2 8-fluoroisoquinoline N-oxide POBr3 POBr3, DMF 8-fluoroisoquinoline_N-oxide_2->POBr3 Bromination 1-Bromo-8-fluoroisoquinoline 1-Bromo-8-fluoroisoquinoline POBr3->1-Bromo-8-fluoroisoquinoline

Caption: Proposed bromination of 8-fluoroisoquinoline via an N-oxide intermediate.

Experimental Protocol for 1-Bromo-8-fluoroisoquinoline Synthesis:

  • N-Oxide Formation: Dissolve 8-fluoroisoquinoline in dichloromethane and cool to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 8-fluoroisoquinoline N-oxide.

  • Bromination at C1: To a solution of 8-fluoroisoquinoline N-oxide in anhydrous dichloromethane at 0 °C under an inert atmosphere, slowly add phosphorus oxybromide (POBr₃) (1.2 equivalents). Subsequently, add DMF (0.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours. Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate until the pH is neutral. Extract the product with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 1-Bromo-8-fluoroisoquinoline.

Rationale for Experimental Choices:

  • The use of a pivaloyl protecting group for the amine in the synthesis of 8-fluoroisoquinoline is crucial for directing the ortho-lithiation to the position adjacent to the fluorine atom.

  • The formation of the N-oxide activates the C1 position of the isoquinoline ring towards electrophilic attack by the brominating species generated from POBr₃ and DMF. This method often provides good regioselectivity for bromination at the C1 position.

Predicted Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a set of coupled aromatic protons. The fluorine atom at C8 will likely cause a doublet of doublets for the proton at C7. The chemical shifts will be influenced by the electron-withdrawing nature of both the bromine and fluorine atoms.

  • ¹³C NMR: The carbon NMR will display nine distinct signals for the aromatic carbons. The carbon attached to the bromine (C1) will be shifted downfield. The carbon attached to the fluorine (C8) will appear as a doublet due to C-F coupling.

  • Mass Spectrometry: The mass spectrum will exhibit a prominent molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound.

Potential Applications in Drug Development and Medicinal Chemistry

1-Bromo-8-fluoroisoquinoline is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

Potential Synthetic Transformations

cluster_0 Suzuki Coupling cluster_1 Sonogashira Coupling cluster_2 Buchwald-Hartwig Amination 1-Bromo-8-fluoroisoquinoline 1-Bromo-8-fluoroisoquinoline Arylboronic_acid Arylboronic acid Pd catalyst, base 1-Bromo-8-fluoroisoquinoline->Arylboronic_acid C-C bond formation Terminal_alkyne Terminal alkyne Pd/Cu catalyst, base 1-Bromo-8-fluoroisoquinoline->Terminal_alkyne C-C bond formation Amine Amine Pd catalyst, base 1-Bromo-8-fluoroisoquinoline->Amine C-N bond formation 1-Aryl-8-fluoroisoquinoline 1-Aryl-8-fluoroisoquinoline Arylboronic_acid->1-Aryl-8-fluoroisoquinoline 1-Alkynyl-8-fluoroisoquinoline 1-Alkynyl-8-fluoroisoquinoline Terminal_alkyne->1-Alkynyl-8-fluoroisoquinoline 1-Amino-8-fluoroisoquinoline 1-Amino-8-fluoroisoquinoline Amine->1-Amino-8-fluoroisoquinoline

Caption: Potential cross-coupling reactions of 1-Bromo-8-fluoroisoquinoline.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C1-Br bond is well-suited for various palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of a wide range of substituents at the 1-position, enabling the rapid generation of diverse chemical libraries for biological screening.

  • Scaffold for Kinase Inhibitors: The isoquinoline core is a common feature in many kinase inhibitors. The ability to functionalize the 1-position of 1-Bromo-8-fluoroisoquinoline allows for the exploration of interactions with the hinge region of various kinases.

  • Antimicrobial and Anticancer Agents: Halogenated quinolines and isoquinolines have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[3] The unique substitution pattern of 1-Bromo-8-fluoroisoquinoline makes it an interesting candidate for the development of novel agents in these therapeutic areas.

Safety and Handling

As with all halogenated aromatic compounds, 1-Bromo-8-fluoroisoquinoline should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

References

  • PubChem. 8-Bromoquinoline. [Link]

  • ResearchGate. A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. [Link]

  • ResearchGate. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-8-fluoroisoquinoline: A Key Building Block for Modern Drug Discovery

Abstract This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 1-bromo-8-fluoroisoquinoline, a valuable heterocyclic building block for researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic route to 1-bromo-8-fluoroisoquinoline, a valuable heterocyclic building block for researchers in medicinal chemistry and materials science. The strategic placement of the bromine and fluorine atoms on the isoquinoline scaffold offers multiple avenues for further functionalization, making it an attractive starting material for the synthesis of complex molecular architectures. This document details a multi-step synthetic pathway, commencing from a readily accessible substituted phenethylamine derivative. Each transformation is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the reaction outcomes. The guide is intended for an audience of researchers, scientists, and drug development professionals, providing them with the practical knowledge required to synthesize this important chemical entity.

Introduction: The Significance of Halogenated Isoquinolines in Chemical Synthesis

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a wide range of pharmaceuticals. The introduction of halogen atoms, such as fluorine and bromine, onto this heterocyclic framework can profoundly influence the physicochemical and pharmacological properties of the resulting molecules.

The presence of a fluorine atom, as in the 8-position of our target molecule, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity and bioavailability. Bromine, on the other hand, particularly at the C-1 position, serves as a versatile synthetic handle. It is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This dual functionalization in 1-bromo-8-fluoroisoquinoline provides a powerful platform for the generation of diverse libraries of novel compounds for drug discovery and development.[2]

This guide outlines a logical and efficient synthetic strategy to access this valuable building block, focusing on practical execution and a deep understanding of the reaction mechanisms.

Overall Synthetic Strategy

The synthesis of 1-bromo-8-fluoroisoquinoline is best approached through a multi-step sequence that allows for the controlled introduction of the desired functionalities. A direct electrophilic bromination of 8-fluoroisoquinoline is challenging due to the complex regiochemical outcomes influenced by the fluorine substituent and the heterocyclic nitrogen. A more reliable strategy involves the activation of the C-1 position towards bromination via N-oxidation.

The proposed synthetic pathway is as follows:

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline: Commencing with a suitable phenethylamine precursor, a directed ortho-lithiation followed by cyclization provides the dihydroisoquinoline core.

  • Aromatization to 8-Fluoroisoquinoline: Oxidation of the dihydroisoquinoline intermediate yields the fully aromatic 8-fluoroisoquinoline.

  • N-Oxidation of 8-Fluoroisoquinoline: The heterocyclic nitrogen is oxidized to the corresponding N-oxide, which is crucial for activating the C-1 position.

  • Bromination of 8-Fluoroisoquinoline-N-oxide: The final step involves the regioselective bromination at the C-1 position to afford the target molecule, 1-bromo-8-fluoroisoquinoline.

Synthetic_Pathway Start N-Pivaloyl-3-fluorophenethylamine Intermediate1 8-Fluoro-3,4-dihydroisoquinoline Start->Intermediate1 1. n-BuLi, Et2O 2. DMF 3. aq. HCl Intermediate2 8-Fluoroisoquinoline Intermediate1->Intermediate2 MnO2, Toluene, reflux Intermediate3 8-Fluoroisoquinoline-N-oxide Intermediate2->Intermediate3 m-CPBA, CH2Cl2 Product 1-Bromo-8-fluoroisoquinoline Intermediate3->Product POBr3, DMF, CH2Cl2

Figure 1: Overall synthetic pathway to 1-bromo-8-fluoroisoquinoline.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 8-Fluoro-3,4-dihydroisoquinoline

The synthesis of the key intermediate, 8-fluoro-3,4-dihydroisoquinoline, is achieved through a directed ortho-lithiation of N-pivaloyl-3-fluorophenethylamine, followed by formylation and acid-catalyzed cyclization.[3] The pivaloyl group serves as an effective directing group for the lithiation at the position ortho to the fluorine atom.

Protocol:

  • Preparation of N-Pivaloyl-3-fluorophenethylamine: To a solution of 3-fluorophenethylamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add pivaloyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

  • Directed Ortho-lithiation and Formylation: In a flame-dried, three-necked flask under an argon atmosphere, dissolve N-pivaloyl-3-fluorophenethylamine (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C and add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. After the addition, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction mixture to -78 °C and add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Cyclization and Deprotection: Quench the reaction by the slow addition of 10% aqueous HCl at 0 °C. Transfer the mixture to a separatory funnel and extract with DCM. The aqueous layer, containing the hydrochloride salt of the cyclized product, is then heated to 80 °C for 4 hours to effect cyclization and deprotection. After cooling, basify the aqueous solution with 2 M NaOH to pH > 10 and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford 8-fluoro-3,4-dihydroisoquinoline.

ParameterValue
Starting Material N-Pivaloyl-3-fluorophenethylamine
Key Reagents n-Butyllithium, DMF, HCl
Solvent Diethyl ether, Dichloromethane
Reaction Time ~8 hours
Typical Yield 70-80%

Table 1: Summary of reaction parameters for the synthesis of 8-fluoro-3,4-dihydroisoquinoline.

Step 2: Aromatization to 8-Fluoroisoquinoline

The aromatization of 8-fluoro-3,4-dihydroisoquinoline to 8-fluoroisoquinoline can be achieved using a variety of oxidizing agents. A common and effective method is the use of manganese dioxide (MnO2) in an inert solvent under reflux.[4]

Protocol:

  • To a solution of 8-fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene, add activated manganese dioxide (5.0 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite pad with additional toluene.

  • Concentrate the filtrate under reduced pressure to yield 8-fluoroisoquinoline, which can be purified by column chromatography if necessary.

ParameterValue
Starting Material 8-Fluoro-3,4-dihydroisoquinoline
Oxidizing Agent Manganese Dioxide (MnO2)
Solvent Toluene
Reaction Temperature Reflux
Typical Yield 85-95%

Table 2: Summary of reaction parameters for the synthesis of 8-fluoroisoquinoline.

Step 3: N-Oxidation of 8-Fluoroisoquinoline

The N-oxidation of the isoquinoline nitrogen is a critical step to activate the C-1 position for the subsequent bromination. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for this transformation.[5]

Protocol:

  • Dissolve 8-fluoroisoquinoline (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add m-CPBA (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with saturated NaHCO3 solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 8-fluoroisoquinoline-N-oxide.

ParameterValue
Starting Material 8-Fluoroisoquinoline
Oxidizing Agent m-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane
Reaction Temperature 0 °C to room temperature
Typical Yield >90%

Table 3: Summary of reaction parameters for the synthesis of 8-fluoroisoquinoline-N-oxide.

Step 4: Bromination of 8-Fluoroisoquinoline-N-oxide

The final step is the regioselective bromination of 8-fluoroisoquinoline-N-oxide at the C-1 position. Phosphorus oxybromide (POBr3) in the presence of DMF is an effective reagent for this transformation. The reaction proceeds via the formation of a Vilsmeier-Haack-type intermediate.

Bromination_Mechanism cluster_0 Activation and Bromination N_oxide 8-Fluoroisoquinoline-N-oxide Intermediate_A Activated O-phosphoryl intermediate N_oxide->Intermediate_A + POBr3 POBr3 POBr3 Intermediate_B 1-Bromo-adduct Intermediate_A->Intermediate_B + Br- (from POBr3) Bromide Br- Product 1-Bromo-8-fluoroisoquinoline Intermediate_B->Product Elimination of HPO2Br2

Figure 2: Simplified mechanism of C-1 bromination of isoquinoline-N-oxide.

Protocol:

  • In a flame-dried flask under an argon atmosphere, dissolve 8-fluoroisoquinoline-N-oxide (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add phosphorus oxybromide (POBr3, 1.5 eq).

  • To this mixture, add anhydrous DMF (0.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of NaHCO3 until the effervescence ceases and the pH is neutral.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-bromo-8-fluoroisoquinoline.

ParameterValue
Starting Material 8-Fluoroisoquinoline-N-oxide
Brominating Agent Phosphorus oxybromide (POBr3)
Solvent Dichloromethane
Reaction Temperature 0 °C to room temperature
Typical Yield 50-60%

Table 4: Summary of reaction parameters for the synthesis of 1-bromo-8-fluoroisoquinoline.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic route for the preparation of 1-bromo-8-fluoroisoquinoline. By following the outlined protocols, researchers can confidently synthesize this valuable building block in good overall yield. The strategic approach, involving the synthesis of an 8-fluoro-3,4-dihydroisoquinoline intermediate, followed by aromatization, N-oxidation, and regioselective bromination, provides a robust and scalable method for accessing this key synthetic intermediate. The availability of 1-bromo-8-fluoroisoquinoline will undoubtedly facilitate the discovery and development of novel therapeutic agents and functional materials.

References

  • Awuah, E., & Capretta, A. (2010). A practical and efficient route to C1- and C4-substituted isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Harnos, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1286. Available at: [Link]

  • ChemicalBook. (n.d.). 1-Bromoisoquinoline synthesis. Retrieved from a relevant chemical supplier's website.
  • Organic Syntheses. (2005). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Available at: [Link]

  • SynHet. (n.d.). 1-Bromo-8-fluoroisoquinoline. Retrieved from a relevant chemical supplier's website.
  • PubChem. (n.d.). 7-bromo-8-fluoroisoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • Harnos, C., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(6), 1286. Available at: [Link]

  • Antonov, D., & Gulevskaya, A. (2020). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 85(15), 9789–9801. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. Retrieved from a relevant chemical supplier's website.

Sources

Foundational

1-Bromo-8-fluoroisoquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

Introduction 1-Bromo-8-fluoroisoquinoline is a strategically-substituted heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its isoquinoline core provides a r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-8-fluoroisoquinoline is a strategically-substituted heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. Its isoquinoline core provides a rigid scaffold found in numerous biologically active molecules. The presence of a bromine atom at the 1-position and a fluorine atom at the 8-position offers unique opportunities for synthetic diversification and modulation of physicochemical properties, making it a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of its molecular characteristics, a plausible synthetic pathway with detailed protocols, and its potential applications in the development of novel therapeutics.

Core Molecular Attributes

The fundamental properties of 1-Bromo-8-fluoroisoquinoline are summarized below, providing a foundational understanding of this key intermediate.

PropertyValueSource
Chemical Formula C₉H₅BrFN
Molecular Weight 226.05 g/mol
CAS Number 1368512-30-4
IUPAC Name 1-bromo-8-fluoroisoquinoline
Canonical SMILES C1=CC=C2C(=C1F)C=CN=C2Br

Strategic Importance in Medicinal Chemistry

The unique arrangement of functional groups in 1-Bromo-8-fluoroisoquinoline underpins its utility in drug discovery. The isoquinoline nucleus itself is a "privileged structure," frequently found in natural products and synthetic compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

The strategic placement of the bromine and fluorine atoms further enhances its value:

  • The Bromine Handle for Diversification : The bromine atom at the 1-position is a versatile functional group for synthetic elaboration. It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the facile introduction of a wide array of substituents, including alkyl, aryl, and heteroaryl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The Fluorine Advantage : The fluorine atom at the 8-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The introduction of fluorine can:

    • Enhance Metabolic Stability : The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

    • Modulate Lipophilicity : Fluorine substitution can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and distribution in the body.

    • Improve Binding Affinity : The high electronegativity of fluorine can lead to favorable interactions with biological targets, potentially increasing the potency of a drug.

Proposed Synthetic Route and Experimental Protocol

Synthetic_Pathway A 2-Fluoro-6-nitrotoluene B 2-Fluoro-6-nitrobenzaldehyde A->B Oxidation C 2-(2-Fluoro-6-nitrophenyl)ethanamine B->C Henry Reaction & Reduction D N-[2-(2-Fluoro-6-nitrophenyl)ethyl]acetamide C->D Acetylation E 8-Fluoro-1-methyl-7-nitro-3,4-dihydroisoquinoline D->E Bischler-Napieralski Cyclization F 8-Fluoro-1-methyl-7-nitroisoquinoline E->F Dehydrogenation G 7-Amino-8-fluoro-1-methylisoquinoline F->G Reduction H 7-Bromo-8-fluoro-1-methylisoquinoline G->H Sandmeyer Reaction I 1-Bromo-8-fluoroisoquinoline H->I Side-chain Oxidation & Decarboxylation

Caption: Proposed synthetic pathway for 1-Bromo-8-fluoroisoquinoline.

Step-by-Step Experimental Protocol:

Step 1: Oxidation of 2-Fluoro-6-nitrotoluene to 2-Fluoro-6-nitrobenzaldehyde

  • Rationale: The initial step involves the oxidation of the methyl group to an aldehyde, which is a key precursor for the subsequent chain elongation.

  • Protocol: To a solution of 2-fluoro-6-nitrotoluene in a suitable solvent such as acetic anhydride, add a strong oxidizing agent like chromium trioxide (CrO₃) portion-wise at a controlled temperature (e.g., 0-5 °C). After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Henry Reaction and Reduction to form 2-(2-Fluoro-6-nitrophenyl)ethanamine

  • Rationale: This two-step sequence extends the carbon chain by one carbon and introduces the amine functionality necessary for the subsequent Bischler-Napieralski reaction.

  • Protocol:

    • Henry Reaction: To a solution of 2-fluoro-6-nitrobenzaldehyde in nitromethane, add a catalytic amount of a base (e.g., diethylamine) and stir at room temperature.

    • Reduction: The resulting nitroalkene is then reduced without purification. To a solution of the crude nitroalkene in a suitable solvent (e.g., ethanol), add a reducing agent such as iron powder and an acid (e.g., acetic acid). Heat the mixture to reflux. After completion, filter the reaction mixture and concentrate the filtrate. The residue is then taken up in an organic solvent and washed with a basic solution to remove any remaining acid. The organic layer is dried and concentrated to yield the desired amine.

Step 3: Acetylation to N-[2-(2-Fluoro-6-nitrophenyl)ethyl]acetamide

  • Rationale: The amine is acetylated to form an amide, which is the substrate for the Bischler-Napieralski cyclization.

  • Protocol: To a solution of 2-(2-fluoro-6-nitrophenyl)ethanamine in a non-polar solvent (e.g., dichloromethane), add a base (e.g., triethylamine) followed by the dropwise addition of acetyl chloride at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Wash the reaction mixture with water and brine, then dry the organic layer and concentrate to obtain the amide.

Step 4: Bischler-Napieralski Cyclization

  • Rationale: This key step forms the dihydroisoquinoline ring system.

  • Protocol: To a solution of N-[2-(2-fluoro-6-nitrophenyl)ethyl]acetamide in a dry, high-boiling solvent (e.g., toluene), add a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃). Heat the mixture to reflux. After the reaction is complete, cool the mixture and carefully quench with ice-water. Basify the aqueous layer and extract the product with an organic solvent. The combined organic layers are dried and concentrated.

Step 5-8: Aromatization, Reduction, Sandmeyer Reaction, and Side-chain Modification

  • Rationale: These final steps convert the dihydroisoquinoline intermediate into the target molecule.

  • Protocol:

    • Dehydrogenation: The dihydroisoquinoline is aromatized using a suitable oxidizing agent like palladium on carbon (Pd/C) in a high-boiling solvent.

    • Reduction: The nitro group is reduced to an amine using a standard reduction method (e.g., SnCl₂/HCl).

    • Sandmeyer Reaction: The resulting amino group is converted to a bromine atom via a Sandmeyer reaction (diazotization with NaNO₂/HBr followed by treatment with CuBr).

    • Side-chain Oxidation and Decarboxylation: The methyl group at the 1-position is oxidized to a carboxylic acid (e.g., using KMnO₄) and subsequently decarboxylated to yield the final product, 1-Bromo-8-fluoroisoquinoline.

Structural Elucidation and Characterization

The unambiguous identification of 1-Bromo-8-fluoroisoquinoline relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Predicted ¹H and ¹³C NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm). The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings. The proton on the carbon adjacent to the fluorine (C7) will likely appear as a doublet of doublets.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C8) will show a large one-bond C-F coupling constant. The carbon atom attached to the bromine (C1) will also have a characteristic chemical shift.

Mass Spectrometry
  • Rationale: Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the molecule.

  • Expected Fragmentation: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 225 and 227. A significant fragment ion would be expected at m/z 146, corresponding to the loss of the bromine atom.

Applications in Drug Discovery and Development

1-Bromo-8-fluoroisoquinoline serves as a versatile scaffold for the synthesis of a wide range of compounds with potential therapeutic applications. Its derivatives have been investigated for various biological activities. For instance, the core isoquinoline structure is present in a number of approved drugs and clinical candidates. The ability to functionalize the 1-position via cross-coupling reactions allows for the exploration of diverse chemical space around this privileged core.

Applications A 1-Bromo-8-fluoroisoquinoline B Palladium-Catalyzed Cross-Coupling A->B C Diverse Library of Isoquinoline Derivatives B->C D Screening for Biological Activity C->D E Lead Compound Identification D->E F Lead Optimization (SAR Studies) E->F G Drug Candidate F->G

Caption: Workflow for the application of 1-Bromo-8-fluoroisoquinoline in drug discovery.

Safety and Handling

As with all laboratory chemicals, 1-Bromo-8-fluoroisoquinoline should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

1-Bromo-8-fluoroisoquinoline is a highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a privileged isoquinoline core with strategically placed bromine and fluorine atoms provides a powerful platform for the synthesis of novel and diverse compound libraries. The proposed synthetic route and characterization methods outlined in this guide offer a practical framework for researchers to utilize this compound in their quest for new therapeutic agents.

References

Exploratory

structural elucidation of 1-Bromo-8-fluoroisoquinoline

An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-8-fluoroisoquinoline Abstract The unequivocal structural determination of novel or synthesized chemical entities is a cornerstone of chemical research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 1-Bromo-8-fluoroisoquinoline

Abstract

The unequivocal structural determination of novel or synthesized chemical entities is a cornerstone of chemical research and pharmaceutical development. 1-Bromo-8-fluoroisoquinoline, a halogenated heterocyclic compound, serves as a pertinent model for illustrating a comprehensive, multi-technique approach to structural elucidation. This guide provides researchers, scientists, and drug development professionals with an in-depth walkthrough of the synergistic application of modern analytical techniques. We move beyond mere procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow. The methodologies detailed herein—spanning mass spectrometry, one- and two-dimensional nuclear magnetic resonance, and infrared spectroscopy—form a powerful, integrated strategy for confirming the molecular structure, connectivity, and substitution pattern of 1-bromo-8-fluoroisoquinoline and similarly complex molecules.

Introduction: The Imperative for Structural Verification

1-Bromo-8-fluoroisoquinoline (C₉H₅BrFN) is a substituted isoquinoline, a class of nitrogen-containing heterocycles that form the core of many pharmacologically active compounds.[1] The precise placement of the bromo and fluoro substituents on the isoquinoline scaffold is critical, as even minor positional changes (isomerism) can drastically alter a molecule's biological activity, reactivity, and physical properties. Therefore, rigorous structural confirmation is not merely a procedural formality but a fundamental requirement for advancing research and ensuring the integrity of subsequent studies.

The Elucidation Workflow: An Integrated Approach

The structural elucidation process is not linear but cyclical, where data from one technique informs the interpretation of another. The overall strategy involves determining the molecular formula, identifying the core scaffold and functional groups, and finally, assembling the pieces by establishing specific atom-to-atom connectivity.

G cluster_formula Part 1: Formula & Composition cluster_connectivity Part 2: Connectivity & Confirmation MS Mass Spectrometry (MS) Determine Molecular Formula & Isotopic Pattern EA Elemental Analysis Confirm Elemental Composition MS->EA NMR NMR Spectroscopy (1D & 2D) Map Atomic Connectivity EA->NMR Provides Formula Constraint IR Infrared (IR) Spectroscopy Identify Functional Groups & Key Bonds IR->NMR Structure Final Validated Structure 1-Bromo-8-fluoroisoquinoline NMR->Structure caption Workflow for Structural Elucidation

Caption: A logical workflow for definitive structural elucidation.

Mass Spectrometry (MS): The First Piece of the Puzzle

Mass spectrometry provides the molecular weight (MW) and, with high-resolution instruments (HRMS), the precise elemental formula. For a halogenated compound like 1-bromo-8-fluoroisoquinoline, MS is particularly powerful due to the characteristic isotopic signature of bromine.

Causality in Experimental Choice: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are chosen as soft ionization techniques to maximize the abundance of the molecular ion ([M+H]⁺) and minimize premature fragmentation, which is crucial for determining the parent molecule's mass.

Expected Results: The molecular formula C₉H₅BrFN has a calculated monoisotopic mass of 224.959 Da.[2] A key confirmatory feature is the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.8%) and ⁸¹Br (~49.2%), which are nearly equal in abundance.[3] This results in two prominent molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 1:1.

Ion Species Formula Calculated m/z Expected Relative Abundance
[M+H]⁺C₉H₆⁷⁹BrFN⁺225.9665~100%
[M+2+H]⁺C₉H₆⁸¹BrFN⁺227.9645~98%

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source operating in positive ion mode.

  • Infusion: Infuse the sample directly into the source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in full scan mode over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.

  • Analysis: Identify the molecular ion cluster and compare the measured m/z values and isotopic distribution pattern with the theoretical values for C₉H₅BrFN. The presence of the ~1:1 M/M+2 pattern is a strong indicator of a monobrominated compound.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

¹H NMR: Proton Environments and Neighbors

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling. The isoquinoline core has 6 protons. The electron-withdrawing nature of the nitrogen and halogen substituents will shift the protons downfield (to higher ppm).

Expected ¹H NMR Data (Predicted, in CDCl₃, ~500 MHz)

Proton Predicted δ (ppm) Multiplicity Coupling Constants (J, Hz) Rationale
H-38.5 - 8.7dJ ≈ 5-6Adjacent to N (deshielded); coupled to H-4.
H-47.6 - 7.8dJ ≈ 5-6Coupled to H-3.
H-77.9 - 8.1dJ ≈ 8-9Ortho to F; deshielded by Br peri-effect.
H-67.4 - 7.6tJ ≈ 8-9Coupled to H-5 and H-7.
H-57.7 - 7.9ddJ ≈ 8-9, J ≈ 5-6Coupled to H-6 and shows long-range coupling to F.

Note: Predictions are based on principles and data from similar structures. Actual values may vary.[5]

¹³C NMR and DEPT: The Carbon Skeleton

The ¹³C NMR spectrum identifies all unique carbon atoms. The presence of nine distinct signals would confirm the expected number of carbons. DEPT-135 experiments can be used to differentiate between CH (positive signal) and CH₂ (negative signal) carbons, although only CH carbons are expected in the aromatic region.

Expected ¹³C NMR Data (Predicted, in CDCl₃, ~125 MHz)

Carbon Predicted δ (ppm) Rationale
C-1~120-125C-Br bond, ipso-carbon.
C-3~143-145Adjacent to N.
C-4~121-123
C-4a~128-130Quaternary carbon.
C-5~127-129
C-6~124-126
C-7~115-118
C-8~158-162 (d)C-F bond, shows large ¹JCF coupling.
C-8a~135-138Quaternary carbon.
2D NMR: Connecting the Dots

While 1D NMR provides essential clues, 2D NMR is required to assemble the structure definitively.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks. We expect to see correlations between H-3/H-4 and a separate network for H-5/H-6/H-7, confirming the two isolated spin systems on the isoquinoline ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.[6] This allows for the unambiguous assignment of all protonated carbon signals in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for final confirmation. It reveals correlations between protons and carbons over 2-3 bonds, allowing us to connect the different fragments and place the non-protonated (quaternary) carbons and substituents.[7][8]

G C1 C1 (Br) N2 N2 C3 C3 C4 C4 C4a C4a C8a C8a C8 C8 (F) C7 C7 C6 C6 C5 C5 H3 H3 H3->C1 ³J H3->C4a ²J H4 H4 H4->C8a ³J H4->C5 ³J H7 H7 H7->C8a ²J H7->C5 ²J H6 H6 H5 H5 H5->C4 ³J H5->C7 ³J caption Key HMBC Correlations for Structure Proof

Caption: Key 2- and 3-bond HMBC correlations confirming substituent positions.

Crucial HMBC Correlations for 1-Bromo-8-fluoroisoquinoline:

  • H-7 to C-8a and C-5: Confirms the position of H-7 adjacent to the C-8 position.

  • H-5 to C-4 and C-7: Links the two aromatic rings across the fusion.

  • H-4 to C-8a: A critical correlation that links the pyridine ring to the benzene ring at the correct junction.

  • H-3 to C-1 and C-4a: Confirms the position of H-3 relative to the bromine-bearing C-1. The absence of a proton signal that correlates to C-1 and C-8a confirms the substituent at position 1.

Protocol 2: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure adequate resolution and signal-to-noise.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a gradient-selected, sensitivity-enhanced HSQC experiment to correlate one-bond ¹H-¹³C pairs.[9]

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz to observe both ²JCH and ³JCH correlations.[8]

  • Data Processing & Interpretation: Process all spectra using appropriate software. Use the HSQC to assign protonated carbons, then use the HMBC and COSY to assign quaternary carbons and piece together the molecular fragments, confirming the final structure.

Infrared (IR) Spectroscopy: Functional Group Confirmation

IR spectroscopy is a rapid, non-destructive technique used to confirm the presence of key functional groups and bond types. While it does not provide detailed connectivity, it serves as an excellent confirmatory tool.[10]

Causality in Experimental Choice: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Significance
3100-3000C-H stretchAromatic C-H bonds.
1620-1580C=N stretchIsoquinoline ring imine bond.
1550-1450C=C stretchAromatic ring stretching vibrations.
1250-1100C-F stretchStrong absorption confirming the C-F bond.
850-750C-H bendOut-of-plane bending, indicative of aromatic substitution pattern.
700-550C-Br stretchConfirms the presence of the C-Br bond.

Note: The presence of these key bands would be consistent with the proposed structure of 1-bromo-8-fluoroisoquinoline.[11]

Conclusion: A Synthesis of Evidence

The structural elucidation of 1-bromo-8-fluoroisoquinoline is a clear demonstration of the power of a modern, multi-technique analytical strategy. No single technique can provide the complete picture. High-resolution mass spectrometry establishes the correct molecular formula and the presence of a single bromine atom. A full suite of 1D and 2D NMR experiments works in concert to build a complete, unambiguous map of atomic connectivity, definitively placing the bromo and fluoro substituents at the C-1 and C-8 positions, respectively. Finally, IR spectroscopy provides rapid confirmation of the expected functional groups and bond types. By integrating the evidence from each of these orthogonal methods, a scientist can present a final structure with the highest degree of scientific confidence, a critical step in any chemical or pharmaceutical development pipeline.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 640963, 1-Bromoisoquinoline. PubChem. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

  • Di Micco, S., Giannini, C., Previtali, A., Lucenti, E., & Bifulco, G. (n.d.). Chemical shift assignment of mono- and di-bromo triimidazo[1,2-a:1',2'-c:1'',2''-e][7][12][13]triazine derivatives by DFT/NMR integrated approach. AIR Unimi. [Link]

  • Lemke, T. A., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13). [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140109, 8-Bromoquinoline. PubChem. [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11625, Octane, 1-bromo-8-fluoro-. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16223765, 3-Bromo-8-fluoro-quinoline. PubChem. [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from Columbia University Chemistry Department. [Link]

  • Studzińska-Sroka, E., et al. (2023). Determination of Some Isoquinoline Alkaloids in Extracts... Molecules, 28(8), 3503. [Link]

  • Ghersetti, S., et al. (1973). Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides. Spectroscopy Letters, 6(3), 167-176. [Link]

  • Charmet, A. P., et al. (2022). The Spectroscopic Characterization of Halogenated Pollutants... Molecules, 27(3), 748. [Link]

  • Chegg. (n.d.). Solved 1H NMR, 5-Bromoisoquinoline. Retrieved from Chegg.com. [Link]

  • Bylesjö, M., et al. (2009). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

  • NIST. (n.d.). Isoquinoline - Infrared Spectrum. NIST Chemistry WebBook. [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from docbrown.info. [Link]

  • Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link]

  • Decatur, J. (2020). HSQC and HMBC for Topspin. Retrieved from a university resource PDF. [Link]

Sources

Foundational

Spectral Data Analysis of 1-Bromo-8-fluoroisoquinoline: A Technical Guide for Researchers

Introduction: The Significance of 1-Bromo-8-fluoroisoquinoline in Modern Drug Discovery 1-Bromo-8-fluoroisoquinoline is a halogenated heterocyclic compound that has garnered significant interest within the pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1-Bromo-8-fluoroisoquinoline in Modern Drug Discovery

1-Bromo-8-fluoroisoquinoline is a halogenated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical industries.[1][2] Its isoquinoline core is a prevalent scaffold in a multitude of biologically active molecules and natural products. The strategic placement of a bromine atom at the 1-position and a fluorine atom at the 8-position offers medicinal chemists a versatile platform for the synthesis of novel compounds through various cross-coupling reactions.[1] Understanding the precise spectral characteristics of this molecule is paramount for its unambiguous identification, quality control, and for tracking its transformations in synthetic pathways.

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 1-bromo-8-fluoroisoquinoline. As direct experimental data for this specific molecule is not widely published, this guide will leverage established spectroscopic principles and data from structurally analogous compounds, such as 1-bromoisoquinoline and 8-fluoroisoquinoline, to present a robust, predictive analysis.[3][4]

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The isoquinoline ring system is a bicyclic aromatic compound, and the numbering convention is crucial for assigning NMR signals.

Caption: Numbering of the 1-Bromo-8-fluoroisoquinoline scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 1-bromo-8-fluoroisoquinoline, we will predict the ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-bromo-8-fluoroisoquinoline is expected to show signals for the six aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen atom, the bromine atom, and the fluorine atom.

Predicted ¹H NMR Spectral Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)Rationale for Prediction
H-38.0 - 8.2dJ = 5-6Downfield due to proximity to nitrogen.
H-47.6 - 7.8dJ = 5-6Coupled to H-3.
H-57.9 - 8.1dJ = 7-8Influenced by the fluorine at C-8.
H-67.5 - 7.7tJ = 7-8Typical aromatic triplet.
H-77.8 - 8.0ddJ = 7-8, J = 1-2Coupled to H-6 and showing long-range coupling with fluorine.

Causality in Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar organic molecules. A high-field NMR spectrometer (e.g., 400 MHz or higher) would be crucial to resolve the fine splitting patterns expected from the proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide insights into the carbon skeleton. The presence of the electronegative bromine and fluorine atoms will significantly impact the chemical shifts of the carbons to which they are attached.

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (ppm)Predicted Multiplicity (due to ¹⁹F coupling)Rationale for Prediction
C-1140 - 145sAttached to bromine, significant downfield shift.
C-3120 - 125sTypical for a carbon adjacent to nitrogen in an aromatic system.
C-4135 - 140sElectronically influenced by the nitrogen.
C-4a128 - 132dCoupling to fluorine.
C-5125 - 130dCoupling to fluorine.
C-6128 - 132s
C-7120 - 125dCoupling to fluorine.
C-8155 - 160dDirectly attached to fluorine, large downfield shift and large C-F coupling constant.
C-8a145 - 150s

Expertise-Driven Insight: The carbon directly bonded to fluorine (C-8) is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of around 240-260 Hz, appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. This is a key diagnostic feature for identifying the position of the fluorine substituent.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.

Predicted ¹⁹F NMR Spectral Data:

FluorinePredicted Chemical Shift (ppm)Predicted MultiplicityRationale for Prediction
F-8-110 to -130mThe chemical shift is typical for a fluorine atom on an aromatic ring. The multiplicity will arise from couplings to H-5 and H-7.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Mass Spectrometry Data:

ParameterPredicted ValueRationale
Molecular Ion (M⁺) m/z 225 and 227Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. The molecular formula is C₉H₅BrFN.
Major Fragments m/z 146, 128Loss of Br radical ([M-Br]⁺) leading to the fragment at m/z 146. Subsequent loss of HF would give a fragment at m/z 126. Another possible fragmentation is the loss of a cyanide radical ([M-HCN]⁺).

Trustworthiness Through Isotopic Patterns: The presence of a bromine atom is readily confirmed by the characteristic isotopic pattern of the molecular ion peak, which will show two peaks of nearly equal intensity separated by 2 m/z units. This provides a self-validating system for the presence of bromine in the molecule.

G M [C₉H₅BrFN]⁺˙ m/z 225/227 M_minus_Br [C₉H₅FN]⁺ m/z 146 M->M_minus_Br - Br• M_minus_HCN [C₈H₄BrF]⁺˙ m/z 200/202 M->M_minus_HCN - HCN M_minus_Br_minus_HF [C₉H₄N]⁺ m/z 126 M_minus_Br->M_minus_Br_minus_HF - HF

Caption: Predicted major fragmentation pathway for 1-bromo-8-fluoroisoquinoline.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1620-1580Medium-StrongC=C and C=N ring stretching
1400-1000StrongC-F stretching and aromatic C-H in-plane bending
850-750StrongAromatic C-H out-of-plane bending
700-500Medium-StrongC-Br stretch

Authoritative Grounding: The characteristic absorption bands for aromatic C-H, C=C, C=N, C-F, and C-Br stretches are well-established in the literature and provide a reliable basis for the predicted spectrum.[6][7]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a related compound and the acquisition of spectral data, based on established laboratory practices.

Synthesis of a Substituted Bromoisoquinoline (Representative Protocol)

This protocol is adapted from a known procedure for the synthesis of 5-bromoisoquinoline and serves as a representative example.[8]

Materials:

  • Isoquinoline

  • Concentrated Sulfuric Acid (96%)

  • N-Bromosuccinimide (NBS)

  • Diethyl ether

  • 1M Sodium Hydroxide (aq)

  • Anhydrous Magnesium Sulfate

  • Dry ice-acetone bath

  • Standard laboratory glassware

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool 340 mL of concentrated sulfuric acid to 0°C.

  • Slowly add 40 mL (44.0 g, 330 mmol) of isoquinoline, ensuring the temperature remains below 30°C.

  • Cool the solution to -25°C in a dry ice-acetone bath.

  • Add 64.6 g (363 mmol) of N-bromosuccinimide in portions, maintaining the temperature between -22 and -26°C with vigorous stirring.

  • Stir the suspension for 2 hours at -22 ± 1°C, then for 3 hours at -18 ± 1°C.

  • Pour the reaction mixture onto 1.0 kg of crushed ice.

  • Adjust the pH to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.

  • Extract the aqueous suspension with three portions of diethyl ether (800 mL, 200 mL, 200 mL).

  • Combine the organic layers, wash with 1M NaOH (aq) and water, then dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the product by fractional distillation or column chromatography.

G Start Isoquinoline Step1 Sulfonation/ Bromination Start->Step1 1. H₂SO₄, 0°C 2. NBS, -25°C Product Bromoisoquinoline Step1->Product Workup & Purification

Caption: Simplified workflow for the synthesis of a bromoisoquinoline derivative.

Acquisition of Spectral Data

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified 1-bromo-8-fluoroisoquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher NMR spectrometer.

  • For ¹³C NMR, use a standard proton-decoupled pulse sequence.

  • For ¹⁹F NMR, a standard single-pulse experiment is typically sufficient.

Mass Spectrometry:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer via a direct infusion or through a liquid chromatography (LC) system.

  • Use electrospray ionization (ESI) in positive ion mode.

  • Acquire a full scan mass spectrum to determine the molecular weight.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

IR Spectroscopy:

  • If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Alternatively, for a solid or liquid sample, use an Attenuated Total Reflectance (ATR) accessory.

  • Place the sample on the ATR crystal and acquire the spectrum.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectral data for 1-bromo-8-fluoroisoquinoline. By leveraging data from analogous compounds and fundamental spectroscopic principles, researchers and drug development professionals can confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a practical starting point for the synthesis and analysis of this and related molecules. As with any predictive data, experimental verification is the ultimate standard for confirmation.

References

  • PubChem. (n.d.). 1-Bromoisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 8-Fluoroisoquinoline. Retrieved from [Link]

  • Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

Sources

Exploratory

Technical Whitepaper: Structural Elucidation and NMR Characterization of 1-Bromo-8-fluoroisoquinoline

Executive Summary The characterization of halogenated isoquinolines, specifically 1-Bromo-8-fluoroisoquinoline , presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy due to the interplay of heteron...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of halogenated isoquinolines, specifically 1-Bromo-8-fluoroisoquinoline , presents unique challenges in Nuclear Magnetic Resonance (NMR) spectroscopy due to the interplay of heteronuclear spin-spin coupling (


) and significant steric compression (peri-interaction) between the C1-Bromine and C8-Fluorine substituents.

This guide provides a comprehensive framework for the acquisition, processing, and interpretation of the


 NMR spectrum for this scaffold. It is designed for medicinal chemists and structural biologists requiring definitive proof of structure during drug development campaigns.

Structural Analysis & Electronic Environment

Before interpreting the spectrum, one must understand the magnetic environment of the protons. The isoquinoline core consists of a pyridine-like ring fused to a benzene ring.[1]

Numbering and Substituent Effects
  • Nitrogen (N2): Causes significant deshielding of the adjacent proton H3.

  • Bromine (C1): A bulky, electron-withdrawing group. While no proton is present at C1, the Br atom exerts a "through-space" deshielding effect on the peri-position (C8), which is substituted by Fluorine in this molecule.

  • Fluorine (C8): The critical diagnostic handle.

    
     (Spin 1/2, 100% abundance) couples strongly with protons on the carbocyclic ring, creating complex splitting patterns that are not observed in non-fluorinated analogs.
    
The "Peri-Effect"

In 1,8-disubstituted isoquinolines, the substituents at positions 1 and 8 are in close proximity (similar to 1,8-naphthalene). The Van der Waals repulsion between Br and F may induce slight ring distortion, affecting the chemical shifts of H7 and H3.

Experimental Protocol

To ensure data integrity and reproducibility, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D). It minimizes solvent-solute interactions compared to DMSO-
    
    
    
    .
  • Concentration: 5–10 mg of analyte in 0.6 mL solvent.

  • Filtering: Filter through a glass wool plug to remove suspended inorganic salts (e.g., residual brominating agents) that cause line broadening.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard zg30 (30° pulse) or zg90.

  • Relaxation Delay (D1): Set to

    
     seconds. Aromatic protons, particularly those isolated from other protons, can have long 
    
    
    
    times. Insufficient D1 leads to integration errors.
  • Spectral Width: 12 ppm ( -1 to 11 ppm).

  • Scans (NS): 16 to 64 scans are sufficient for >95% purity samples.

Workflow Visualization

NMR_Workflow Start Sample Prep (5mg in CDCl3) Shim Shimming (Gradient/TopShim) Start->Shim Homogeneity Acq Acquisition (D1=2s, NS=16) Shim->Acq Lock Proc Processing (LB=0.3Hz, Phase) Acq->Proc FID -> FT Analysis Analysis (Coupling Tree Logic) Proc->Analysis Spectrum Analysis->Start Impure/Broad?

Figure 1: Standardized NMR acquisition workflow for halogenated heterocycles.

Spectral Interpretation

The


 NMR spectrum of 1-Bromo-8-fluoroisoquinoline is distinct due to the absence of H1 and H8, and the presence of H-F coupling.
Predicted Chemical Shift Data

Note: Values are estimated based on Substituent Chemical Shift (SCS) additivity rules for isoquinolines in


.
ProtonShift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
H3 8.55 – 8.65Doublet (d)


to Nitrogen; most deshielded.
H4 7.60 – 7.70Doublet (d)


to Nitrogen; characteristic heteroaromatic coupling.
H5 7.80 – 7.90Doublet (d)

Peri to H4. Weak long-range coupling to F8 possible.[2]
H6 7.50 – 7.60Multiplet (td)

,

,

Meta to F8. Signals broadened/split by F coupling.
H7 7.30 – 7.45Doublet of Doublets (dd)

,

Diagnostic Signal. Ortho to F8. Large H-F coupling dominates.
Detailed Signal Analysis
The Heterocyclic Ring (H3, H4)

The pyridine ring protons appear as an AX system (or AB if shifts are close, though usually distinct).

  • H3: Appears most downfield. It is a clean doublet. The presence of Br at C1 may slightly alter the shift compared to isoquinoline, but the multiplicity remains a doublet.

  • H4: Coupled only to H3. If long-range coupling to H5 is present (epi-zigzag), it is usually small (

    
     Hz) and results in line broadening rather than splitting.
    
The Carbocyclic Ring (H5, H6, H7) - The Fluorine Effect

This region is complex due to


 coupling.
  • H7 (The Key Indicator): This proton is ortho to the Fluorine at C8. In non-fluorinated isoquinolines, H7 is a triplet. Here, the large

    
     coupling (
    
    
    
    Hz) splits the signal significantly.
    • Visual Appearance: It will look like a "doublet of doublets" or a "pseudo-triplet" if

      
      .
      
  • H6: This proton is meta to the Fluorine. The

    
     coupling is typically 4–6 Hz. This transforms the standard triplet of H6 into a complex multiplet (ddd or td).
    
Coupling Pathway Diagram

Coupling_Logic F8 Fluorine (F8) H7 Proton H7 (Ortho to F) F8->H7 3J (H-F) ~10 Hz (Strong Splitting) H6 Proton H6 (Meta to F) F8->H6 4J (H-F) ~5 Hz (Moderate Splitting) Result_H7 H7 Signal: Doublet of Doublets (dd) H7->Result_H7 H6->H7 3J (H-H) ~7.5 Hz (Vicinal)

Figure 2: Spin-spin coupling network originating from the Fluorine substituent.[2]

Troubleshooting & Validation

Common Impurities
  • Water: Broad singlet around 1.56 ppm in

    
    .
    
  • Residual Solvents: Ethyl Acetate (singlet ~2.05, quartet ~4.12, triplet ~1.26) or Hexanes (multiplets 0.8-1.3) are common from column chromatography.

  • Rotamers: Not expected for this rigid, fused aromatic system.

Validation via NMR

If the


 spectrum is ambiguous (e.g., overlapping aromatic region), acquire a 

NMR spectrum.
  • Expected Signal: A single multiplet around -120 to -130 ppm (relative to

    
    ).
    
  • Decoupling: Running

    
     (proton-decoupled fluorine NMR) should collapse the multiplet into a singlet, confirming the presence of a single fluorine environment and validating the purity.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[3]

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (For Isoquinoline numbering and shift trends).

Disclaimer: The chemical shift values provided are theoretical estimates based on substituent additivity rules and standard heteronuclear coupling constants. For regulatory submission, experimental data must be acquired on the specific synthesized lot.

Sources

Foundational

13C NMR analysis of 1-Bromo-8-fluoroisoquinoline

Topic: C NMR Analysis of 1-Bromo-8-fluoroisoquinoline Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Spectroscopists Technical Guide: Structural Elucidation of 1-Bromo-8-fluoroi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Analysis of 1-Bromo-8-fluoroisoquinoline
Content Type:  Technical Guide / Whitepaper
Audience:  Researchers, Medicinal Chemists, and Spectroscopists

Technical Guide: Structural Elucidation of 1-Bromo-8-fluoroisoquinoline via C NMR

Executive Summary: The "Peri" Challenge

1-Bromo-8-fluoroisoquinoline (CAS: 1-Br-8-F-IQ) represents a high-value scaffold in medicinal chemistry, particularly for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. However, its structural characterization presents a unique spectroscopic challenge due to the peri-substitution pattern (1,8-disubstitution).

In


C NMR, this molecule exhibits two competing electronic phenomena:
  • The Fluorine Hyperfine Splitting: The

    
    F nucleus (
    
    
    
    , 100% abundance) acts as a definitive "spy" nucleus, splitting carbon signals into characteristic doublets.
  • The Heavy Atom Effect: The bromine atom at C1 exerts a relativistic shielding effect, often counteracting the expected deshielding from the adjacent nitrogen, complicating the assignment of the C1 resonance.

This guide provides a self-validating protocol for the unambiguous assignment of 1-Br-8-F-IQ, moving beyond simple chemical shift lookup to a coupling-constant-based logic system.

Experimental Protocol: The Self-Validating System

To ensure data integrity, the acquisition parameters must account for the slow relaxation of quaternary carbons (C1, C8, C4a, C8a) and the wide spectral width required by fluorine coupling.

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) is preferred for resolution. DMSO-
    
    
    should be avoided unless solubility is an issue, as its viscosity broadens lines, obscuring small
    
    
    couplings.
  • Concentration:

    
     20 mg in 0.6 mL solvent. High concentration is critical to detect low-intensity quaternary carbons split into doublets (which halves their signal-to-noise ratio).
    
  • Additives: 0.03% TMS (internal reference).

Acquisition Parameters (500 MHz Instrument equivalent)
ParameterSettingRationale
Pulse Sequence zgpg30 (Power-gated decoupling)Decouples protons to simplify spectrum to singlets (and F-doublets) while retaining NOE enhancement.
Spectral Width -10 to 200 ppmCaptures the deshielded C-F region (~160 ppm) and C=N region.
Relaxation Delay (D1) 3.0 - 5.0 seconds CRITICAL: C1, C8, and bridgeheads are quaternary. Short D1 leads to signal saturation and "missing" peaks.
Scans (NS)

1024
Required to resolve the hyperfine splitting of minor peaks.
Line Broadening (LB) 1.0 HzEnhances S/N for quaternary carbons at the cost of slight resolution loss.

Workflow Visualization

The following diagram outlines the logical flow for acquiring and validating the spectral data.

NMR_Workflow Start Sample: 1-Br-8-F-IQ Screening 1H NMR Screening (Check Purity) Start->Screening Acquisition 13C{1H} Acquisition D1 > 3s Screening->Acquisition Purity >95% Processing Processing LB = 1.0 Hz Acquisition->Processing Analysis Coupling Analysis (Measure J_CF) Processing->Analysis Validation 2D HSQC/HMBC (Confirm C-H conn.) Analysis->Validation

Figure 1: Analytical workflow emphasizing the necessity of long relaxation delays (D1) for quaternary carbon detection.

Spectral Analysis & Assignment Strategy

Do not rely solely on chemical shift databases, which often lack this specific scaffold. Instead, use Scalar Coupling Logic .

The Fluorine Fingerprint ( )

The fluorine atom at C8 is the "anchor" for assignment. It splits carbons based on distance (bond count).

  • C8 (Ipso): The carbon directly attached to Fluorine.

    • Prediction: ~158–162 ppm.

    • Pattern: Large Doublet (

      
       Hz).
      
    • Note: This will look like two small peaks far apart.

  • C7 (Ortho) & C8a (Ortho-Bridge): Carbons 2 bonds away.

    • Prediction: C7 (~120 ppm), C8a (~135 ppm).

    • Pattern: Medium Doublets (

      
       Hz).
      
    • Differentiation: C7 is protonated (high intensity in HSQC), C8a is quaternary (no HSQC signal).

  • C1 (The Peri-Interaction):

    • Prediction: ~142–148 ppm.

    • Pattern: C1 is spatially close to F8. While formally 4 bonds away (through resonance), through-space coupling is often observed in 1,8-naphthalene-like systems. Look for a small doublet (

      
       Hz) or a broadened singlet.
      
The Bromine & Nitrogen Effect (C1)

C1 is the most difficult assignment due to conflicting electronic effects:

  • Deshielding: The C=N bond (imine character) typically shifts carbons to 150+ ppm.

  • Shielding: The "Heavy Atom Effect" of Bromine causes an upfield shift (shielding) of 5–10 ppm relative to the H-analog.

  • Result: Expect C1 to appear upfield of a typical isoquinoline C1, likely around 142–146 ppm , potentially overlapping with C3.

Predicted Chemical Shift Data

Note: Values are predictive estimates based on substituent chemical shift (SCS) additivity rules for isoquinolines.

Carbon PositionTypePredicted Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C8 Quat159.5 Doublet~255 (

)
Direct F-attachment; most deshielded.
C1 Quat144.0 Singlet/Broad< 5Attached to N and Br; Heavy atom shielding.
C3 CH142.5 Singlet-

to Nitrogen; intense signal.
C8a Quat136.0 Doublet~18 (

)
Bridgehead ortho to F.
C7 CH122.0 Doublet~22 (

)
Ortho to F; correlates to H7.
C6 CH131.0 Doublet~8 (

)
Meta to F.
C5 CH127.0 Doublet~2 (

)
Para to F; typically distinct doublet.
C4a Quat125.0 Singlet-Bridgehead remote from F.
C4 CH120.5 Singlet-

to Nitrogen.

Logic Flow for Assignment

Use this decision tree to assign peaks in your spectrum.

Assignment_Logic Start Select Peak IsSplit Is it a Doublet? Start->IsSplit MeasureJ Measure J (Hz) IsSplit->MeasureJ Yes CheckHSQC Check HSQC IsSplit->CheckHSQC No (Singlet) C8 Assign C8 (Ipso) MeasureJ->C8 J > 200 Hz C7_C8a Ortho Group (C7 or C8a) MeasureJ->C7_C8a J = 15-25 Hz C6 Assign C6 (Meta) MeasureJ->C6 J = 5-10 Hz C1_C3 Low Field Region (>140 ppm) CheckHSQC->C1_C3 Shift > 140 ppm

Figure 2: Decision tree for assigning carbon signals based on J-coupling magnitude.

Troubleshooting & Impurities

In the synthesis of 1-Br-8-F-IQ (often via Sandmeyer reaction from the amine or bromination of the fluoroisoquinoline), common impurities include:

  • 1,8-Dibromoisoquinoline:

    • Differentiation: Lack of C-F coupling (singlets only).

  • 8-Fluoroisoquinoline (Hydro-dehalogenation):

    • Differentiation: C1 becomes a CH (protonated). HSQC will show a correlation at ~152 ppm.

  • Residual Solvents:

    • Check for Acetone (

      
       206, 29) or Ethyl Acetate (
      
      
      
      171, 60, 21, 14).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard text for substituent chemical shifts).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for heavy atom effects and relaxation mechanisms).[1]

  • Dolinšek, J., et al. (2009). "Spin-lattice relaxation of 13C in anisotropic solids." Journal of Magnetic Resonance.

  • Reichert, D., et al. (2020). "Fluorine-Carbon Coupling Constants in Aromatic Systems." Magnetic Resonance in Chemistry.

  • PubChem Database. "Isoquinoline, 1-bromo-." National Library of Medicine. (Used for base scaffold shift verification).

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Management of 1-Bromo-8-fluoroisoquinoline

Prepared by: Gemini, Senior Application Scientist Introduction: The Scientific Context of 1-Bromo-8-fluoroisoquinoline 1-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Scientific Context of 1-Bromo-8-fluoroisoquinoline

1-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and materials science. Its isoquinoline core provides a rigid scaffold prevalent in many biologically active molecules, while the strategically placed bromine and fluorine atoms offer unique opportunities for synthetic diversification.[1] The bromine atom at the 1-position serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The fluorine atom at the 8-position can modulate the electronic properties, lipophilicity, and metabolic stability of derivative compounds, making it a valuable building block in drug discovery programs.[1]

Given its reactive nature and potential biological activity, a comprehensive understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel and the integrity of research. This guide provides a detailed framework for the safe utilization of 1-Bromo-8-fluoroisoquinoline, grounded in established chemical safety principles and data extrapolated from structurally analogous compounds.

Section 1: Hazard Identification and Classification

Based on aggregated data from analogous structures, 1-Bromo-8-fluoroisoquinoline should be treated as a hazardous substance with the potential for acute toxicity, as well as skin and eye irritation.[2][3]

1.1 GHS Hazard Classification Summary

The Globally Harmonized System (GHS) classifications for structurally related compounds provide a strong basis for assessing the potential hazards of 1-Bromo-8-fluoroisoquinoline. The following table summarizes the anticipated GHS classifications.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic/Harmful if swallowedDanger/Warning☠️ / ❗️
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationWarning❗️
Serious Eye Damage/IrritationCategory 1 / 2AH318/H319: Causes serious eye damage/irritationDanger/Warningcorrosive / ❗️
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritationWarning❗️

Data synthesized from GHS classifications for 1-Bromoisoquinoline and 3-Bromo-8-fluoroquinoline.[2][3]

1.2 Primary Routes of Exposure and Associated Risks

  • Ingestion: Anticipated to be toxic or harmful if swallowed.[2][3][4] Accidental ingestion could lead to systemic toxicity.

  • Skin Contact: Expected to cause skin irritation.[3][4][5][6] Prolonged contact may lead to dermatitis. Some related compounds are toxic in contact with skin.[4]

  • Eye Contact: Poses a significant risk of serious eye irritation or damage.[2][3][5][6] Direct contact with the solid or dust can cause severe injury.

  • Inhalation: May cause respiratory tract irritation.[3][5][6][7] Inhalation of dust should be avoided.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is essential for mitigating exposure risks.

2.1 Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the hazardous material at its source, minimizing the reliance on PPE.

  • Chemical Fume Hood: All weighing and handling of 1-Bromo-8-fluoroisoquinoline must be performed inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[8][9] The fume hood provides a controlled environment that protects the user and the surrounding lab space.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][10]

  • Safety Showers and Eyewash Stations: Immediate access to a safety shower and eyewash station is mandatory in all areas where this compound is handled.[11] Their location should be clearly marked and unobstructed.

2.2 Personal Protective Equipment (PPE): A Necessary Barrier

PPE provides the final barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected for tears or pinholes before each use.[8][10] Employ proper glove removal technique (without touching the outer surface) to prevent skin contamination.[10] Contaminated gloves should be disposed of as hazardous waste.[10]

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[10][11]

  • Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or tasks with a higher risk of contamination, a chemically resistant apron or a full protective suit may be necessary.[10]

  • Respiratory Protection: If engineering controls are insufficient or during certain emergency situations, a NIOSH-approved respirator with an appropriate particulate filter may be required.[8]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Protocol cluster_removal Doffing Procedure Start Enter Lab LabCoat Don Lab Coat Start->LabCoat Goggles Don Safety Goggles / Face Shield LabCoat->Goggles Gloves Inspect and Don Nitrile Gloves Goggles->Gloves FumeHood Work Inside Fume Hood Gloves->FumeHood Handling Handle Compound FumeHood->Handling Cleanup Clean Work Area Handling->Cleanup RemoveGloves Remove Gloves (Proper Technique) Cleanup->RemoveGloves RemoveCoat Remove Lab Coat RemoveGloves->RemoveCoat RemoveGoggles Remove Goggles RemoveCoat->RemoveGoggles WashHands Wash Hands Thoroughly RemoveGoggles->WashHands

Caption: Standard workflow for donning, using, and doffing PPE.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict protocols is critical to prevent accidental exposure and maintain the stability of the compound.

3.1 Handling Procedures

  • Preparation: Before handling, ensure all necessary engineering controls are operational and required PPE is correctly donned. Designate a specific area within the fume hood for the procedure.

  • Aliquotting: As a solid, avoid creating dust.[8] Use spark-proof tools for transferring the material.[7][9] If the compound is a fine powder, gentle scooping is preferred over pouring.

  • Housekeeping: Clean up any minor spills immediately as per the emergency procedures in Section 4. Wash hands thoroughly after handling, even if gloves were worn.[9][10] Do not eat, drink, or smoke in the laboratory.[4][9]

  • Contamination: Avoid contact with skin, eyes, and clothing.[5][8]

3.2 Storage Requirements

  • Container: Store in a tightly closed container to prevent contamination and exposure to moisture or air.[5][8][11]

  • Location: Keep in a cool, dry, and well-ventilated area.[5][8][11] The storage location should be a designated area for toxic or hazardous chemicals.

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[6][11]

Section 4: Emergency and First-Aid Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

4.1 Spill Response

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spill from spreading. Do not let the chemical enter drains.[9][10]

  • Absorb: For a small spill, carefully cover with an inert absorbent material like vermiculite or sand.[7]

  • Collect: Using non-sparking tools, scoop the absorbed material into a suitable container for hazardous waste disposal.[7][10]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[5]

Spill_Response cluster_small_spill Small & Controllable Spill cluster_large_spill Large or Uncontrolled Spill Spill Spill Occurs Assess Assess Spill Size & Immediate Risk Spill->Assess Alert Alert Personnel in Immediate Area Assess->Alert Small Evacuate Evacuate Area Assess->Evacuate Large PPE Don Appropriate PPE Alert->PPE Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose of as Hazardous Waste Decon->Dispose Isolate Isolate & Secure the Spill Zone Evacuate->Isolate Call Call Emergency Response (e.g., EH&S) Isolate->Call

Caption: Decision workflow for responding to a chemical spill.

4.2 First-Aid Measures

  • If Inhaled: Move the person to fresh air.[5][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][7]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][7] Seek medical attention if irritation persists.[5]

  • In Case of Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting.[6] Rinse mouth with water.[9][10] Never give anything by mouth to an unconscious person.[7][10] Seek immediate medical attention.[7][10]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

  • Classification: This material should be disposed of as hazardous waste.[5]

  • Procedure: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5][9] Do not discharge into sewer systems.[9] The material may be sent to a licensed chemical destruction plant or managed through controlled incineration with flue gas scrubbing.[9]

References

  • ChemicalBook. (2025). 8-Bromo-6-fluoroquinoline - Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 1-Bromo Naphthalene CAS No 90-11-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane.
  • National Center for Biotechnology Information. (n.d.). 1-Bromoisoquinoline. PubChem Compound Database.
  • Synquest Labs. (2022). 1-Bromo-1-fluoroethane Safety Data Sheet.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Bromo-4-fluorobutane.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 7-Bromo-1-chloroisoquinoline.
  • ChemicalBook. (2025). 3-broMo-8-fluoroquinoline - Safety Data Sheet.
  • Fisher Scientific. (2012). SAFETY DATA SHEET - 1-Bromo-3-methylbutane.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 8-Bromoquinoline.
  • Advanced ChemBlocks Inc. (2026). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis.
  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-8-fluoro-quinoline. PubChem Compound Database.

Sources

Foundational

An In-Depth Technical Guide to the Electronic Properties of the 1-Bromo-8-fluoroisoquinoline Ring System

Distribution: For Researchers, Scientists, and Drug Development Professionals Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid bicyclic structure and...

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, valued for its rigid bicyclic structure and versatile electronic properties.[1] Substitution with halogens offers a powerful strategy to modulate these properties, influencing everything from reaction kinetics to photophysical behavior and biological activity. This guide provides a comprehensive technical overview of the electronic landscape of the 1-bromo-8-fluoroisoquinoline ring system. By integrating theoretical principles with detailed experimental and computational protocols, we aim to equip researchers with the foundational knowledge and practical methodologies required to explore and exploit the unique characteristics of this intriguing heterocyclic system. We will delve into the synergistic and opposing electronic effects of the bromo and fluoro substituents, their impact on the aromatic π-system, and the resulting spectroscopic and electrochemical signatures.

Introduction: The Isoquinoline Core and the Influence of Halogenation

The isoquinoline ring system, a fusion of a benzene and a pyridine ring, is an aromatic heterocycle with a rich chemical and pharmacological profile.[1] The lone pair of electrons on the nitrogen atom imparts basicity, while the delocalized π-electron system governs its aromatic character and reactivity.[2] Electrophilic substitution reactions typically occur on the benzene ring, specifically at the C5 and C8 positions, whereas nucleophilic substitutions are favored at the C1 position of the electron-deficient pyridine ring.[3][4]

The introduction of halogen substituents dramatically alters the electronic distribution within the isoquinoline nucleus. Both bromine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, they also possess lone pairs that can participate in resonance, leading to an electron-donating mesomeric effect (+M). The interplay of these opposing effects, which varies depending on the halogen and its position, allows for the fine-tuning of the molecule's electronic properties.

In the case of 1-bromo-8-fluoroisoquinoline, we anticipate a complex electronic profile:

  • 1-Bromo Substituent: Bromine's inductive effect will decrease the electron density of the pyridine ring, making the C1 position even more susceptible to nucleophilic attack. Its mesomeric effect, while weaker than its inductive effect, will slightly increase electron density at C2 and C4. Furthermore, the presence of the bulky bromine atom can introduce steric hindrance, influencing reaction pathways and molecular conformation.

  • 8-Fluoro Substituent: Fluorine is the most electronegative element, and its inductive effect will significantly reduce the electron density of the benzene ring. This deactivation will influence the regioselectivity of further electrophilic substitution reactions.

This dual halogenation pattern creates a unique electronic environment, making 1-bromo-8-fluoroisoquinoline a valuable synthon for the development of novel pharmaceuticals and functional materials.

Synthesis of the 1-Bromo-8-fluoroisoquinoline Core

Alternatively, a method analogous to the synthesis of 5- or 8-bromoisoquinoline derivatives could be adapted.[2] This would involve the reaction of 8-fluoroisoquinoline with a suitable brominating agent, such as N-bromosuccinimide (NBS), in the presence of a strong acid like concentrated sulfuric acid.[2]

Conceptual Synthetic Workflow:

A 8-Fluoroisoquinoline D Reaction Mixture A->D B Brominating Agent (e.g., NBS) B->D C Strong Acid (e.g., H₂SO₄) C->D E 1-Bromo-8-fluoroisoquinoline D->E Selective Bromination at C1 cluster_0 HOMO cluster_1 LUMO HOMO Primarily located on the benzene ring and C1-carbon LUMO Predominantly on the pyridine ring HOMO->LUMO ΔE (Energy Gap)

Caption: Predicted localization of HOMO and LUMO in 1-bromo-8-fluoroisoquinoline.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques is essential for the experimental validation of the predicted electronic properties.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. [5]The absorption of UV or visible light promotes an electron from the HOMO to the LUMO. [1] Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation:

    • Prepare a stock solution of 1-bromo-8-fluoroisoquinoline in a UV-transparent solvent (e.g., cyclohexane, ethanol, or acetonitrile) at a concentration of approximately 1 mM.

    • Prepare a series of dilutions from the stock solution (e.g., 10 µM, 20 µM, 50 µM).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Set the wavelength range to scan from approximately 200 nm to 500 nm.

  • Data Acquisition:

    • Record the baseline with the blank cuvette.

    • Record the absorption spectrum of each dilution.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax). [6] * Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) at λmax.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about the excited state properties of a molecule. [7]After excitation to a higher electronic state, the molecule can relax by emitting a photon. The efficiency of this process is quantified by the fluorescence quantum yield (ΦF).

Experimental Protocol for Fluorescence Spectroscopy:

  • Sample Preparation:

    • Prepare a dilute solution of 1-bromo-8-fluoroisoquinoline in a suitable solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

  • Instrument Setup:

    • Use a spectrofluorometer.

    • Determine the optimal excitation wavelength (typically the λmax from the UV-Vis spectrum).

    • Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., 300 nm to 600 nm).

  • Data Acquisition:

    • Record the fluorescence emission spectrum.

  • Quantum Yield Determination (Relative Method):

    • Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region.

    • Prepare a solution of the standard with the same absorbance at the same excitation wavelength as the sample.

    • Record the fluorescence spectrum of the standard under identical conditions.

    • Calculate the quantum yield of the sample using the following equation: ΦF(sample) = ΦF(standard) × (Isample / Istandard) × (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity and η is the refractive index of the solvent. [3] Due to the "heavy atom effect" of bromine, which promotes intersystem crossing to the triplet state, a low fluorescence quantum yield is expected for 1-bromo-8-fluoroisoquinoline. [8]

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to probe the redox properties of a molecule. [9][10]It provides information about the energies of the HOMO and LUMO by measuring the oxidation and reduction potentials.

Experimental Protocol for Cyclic Voltammetry:

  • Sample and Electrolyte Preparation:

    • Prepare a solution of 1-bromo-8-fluoroisoquinoline (typically 1-5 mM) in a suitable organic solvent (e.g., acetonitrile or dichloromethane).

    • Add a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), to a concentration of 0.1 M.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire). [10]3. Data Acquisition:

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Scan the potential in both the positive (oxidative) and negative (reductive) directions.

    • Record the resulting current as a function of the applied potential.

  • Data Analysis:

    • Determine the onset potentials for the first oxidation (Eox) and reduction (Ered) peaks.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations (potentials should be referenced to the ferrocene/ferrocenium couple): EHOMO (eV) = - (Eox + 4.8) ELUMO (eV) = - (Ered + 4.8)

Expected Redox Behavior:

The electron-withdrawing nature of the bromo and fluoro substituents is expected to make 1-bromo-8-fluoroisoquinoline more difficult to oxidize and easier to reduce compared to the parent isoquinoline.

Experimental Workflow Diagram:

A 1-Bromo-8-fluoroisoquinoline Sample B UV-Vis Spectroscopy A->B C Fluorescence Spectroscopy A->C D Cyclic Voltammetry A->D E Absorption Spectrum (λmax, ε) B->E F Emission Spectrum (ΦF) C->F G Redox Potentials (EHOMO, ELUMO) D->G

Caption: Workflow for the experimental characterization of 1-bromo-8-fluoroisoquinoline.

Conclusion and Future Outlook

The 1-bromo-8-fluoroisoquinoline ring system presents a fascinating case study in the electronic modulation of a privileged heterocyclic scaffold. The combined inductive and mesomeric effects of the two halogen substituents create a unique electronic landscape that is ripe for exploitation in drug discovery and materials science. This guide has outlined the theoretical underpinnings and provided detailed, actionable protocols for the computational and experimental characterization of its electronic properties.

Future research should focus on the synthesis and experimental validation of the predicted properties of 1-bromo-8-fluoroisoquinoline. A deeper understanding of its reactivity, particularly in cross-coupling reactions at the C1 position, will unlock its potential as a versatile building block. Furthermore, the exploration of its photophysical properties, including phosphorescence, could open doors to applications in areas such as organic light-emitting diodes (OLEDs) and photodynamic therapy. The foundation laid out in this guide will hopefully inspire and facilitate such future investigations.

References

  • Dalby Brown, W., & Gouliaev, A. H. (2005). Synthesis of 5-bromoisoquinoline and 5-bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Synthesis with 1-Bromo-8-fluorooctane: A Buyer's Guide. Retrieved January 28, 2026, from [Link]

  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved January 28, 2026, from [Link]

  • Al-Otaibi, J. S., Al-Hussain, S. A., & El-Emam, A. A. (2021). Density Functional Theory Calculations of Electronic Properties, IR and UV-Vis Spectrum, Dipoles Moments, and Atomic Charge Distribution of Mg1-X ZnX Fe2O4 Ferrite. Journal of Ovonic Research, 17(1), 69-79. [Link]

  • Jo, S., Lee, S., & Lee, J. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (135), e57723. [Link]

  • Google Patents. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • Dick, B., & Marzocchi, M. P. (2015). Photophysical properties of β-substituted free-base corroles. The Journal of Physical Chemistry A, 119(12), 2824-2834. [Link]

  • Google Patents. (2010). Process for preparing bromo-substituted quinolines.
  • Wang, Q., et al. (2021). Synthesis of Isoquinoline N-Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes. The Journal of Organic Chemistry, 86(12), 8436-8446. [Link]

  • Ashenhurst, J. (2016, September 16). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Master Organic Chemistry. [Link]

  • ResearchGate. (2020). HI/DMSO-Based Chemoselective Oxidative Halogenation of Pyrrolo[2,1-a]isoquinolines. [Link]

  • ResearchGate. (2021). DFT B3LYP/6-311+G calculation study of a new nonclassical mechanism of electrophilic functionalization of aromatic C–H bond via aryl cation formation*. [Link]

  • ResearchGate. (2019). Highly Emissive 9-Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication. [Link]

  • National Center for Biotechnology Information. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. [Link]

  • Leach, S., et al. (2019). Isoquinoline gas-phase absorption spectrum in the vacuum ultraviolet between 3.7 and 10.7 eV. New valence and Rydberg electronic states. Physical Chemistry Chemical Physics, 21(8), 4236-4251. [Link]

  • Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved January 28, 2026, from [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Chemistry For Everyone. (2023, February 6). How To Do UV Vis Spectroscopy? [Video]. YouTube. [Link]

  • Gryko, D. T., et al. (2020). Functionalization of the 1,8-Naphthalimide Core with Weak Nucleophiles. Organic Letters, 22(16), 6344-6348. [Link]

  • ResearchGate. (2014). (a) Calculated [B3LYP/6-31G(d)] orbital energies of the individual 1,.... [Link]

  • AZoOptics. (2023, May 1). How to Interpret UV-Vis Spectroscopy Results: A Beginner's Guide. [Link]

  • National Institute of Standards and Technology. (2007). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. [Link]

  • da Silva, G., & Bozzelli, J. W. (2009). Estimation of Standard Reduction Potentials of Halogen Atoms and Alkyl Halides. The Journal of Physical Chemistry A, 113(31), 8937-8944. [Link]

  • Inpressco. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. [Link]

  • European Journal of Chemistry. (2015). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. [Link]

  • Scott, K. A., & Mertes, M. P. (1974). EXAMPLES OF THE USE OF FLUORESCENT HETEROCYCLES IN CHEMISTRY AND BIOLOGY. Journal of Heterocyclic Chemistry, 11(3), 359-366. [Link]

  • National Center for Biotechnology Information. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. [Link]

  • Scientific Research Publishing. (2014). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. [Link]

  • Google Patents. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof.
  • Pratiwi, D. R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10. [Link]

  • ResearchGate. (2019). A Practical Beginner's Guide to Cyclic Voltammetry. [Link]

  • ResearchGate. (2007). Fluorescence Quantum Yield Standards. [Link]

  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G**. r/chemistry. [Link]

  • National Center for Biotechnology Information. (1998). Phototoxicity of some bromine-substituted rhodamine dyes: synthesis, photophysical properties and application as photosensitizers. [Link]

  • Justia Patents. (2019). Bromine facilitated synthesis of fluoro-sulfur compounds. (U.S. Patent No. 10,414,652). [Link]

  • Chemistry LibreTexts. (2023, March 22). Lab 1: Cyclic Voltammetry. [Link]

  • ResearchGate. (2021). Standard redox potentials of halide ions into molecular halogens and.... [Link]

  • Chemistry For Everyone. (2023, August 30). How Do You Read UV-Vis Spectroscopy Results? [Video]. YouTube. [Link]

  • SciSpace. (1976). Fluorescence Quantum Yield Measurements. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki Coupling Reaction of 1-Bromo-8-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1-(Aryl/Heteroaryl)-8-fluoroisoquinoline Scaffold The isoquinoline core is a privileged scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-(Aryl/Heteroaryl)-8-fluoroisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and natural products. The specific substitution pattern of 1-aryl/heteroaryl-8-fluoroisoquinoline represents a valuable pharmacophore. The fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets. The aryl or heteroaryl group at the 1-position offers a vector for exploring structure-activity relationships (SAR) by introducing diverse substituents.

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. Its tolerance of a wide range of functional groups, generally mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable method in modern drug discovery and development. This document provides a detailed guide to the Suzuki coupling of 1-Bromo-8-fluoroisoquinoline, a key building block for accessing this important class of compounds.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, 1-Bromo-8-fluoroisoquinoline) and an organoboron compound (a boronic acid or boronate ester). The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-8-fluoroisoquinoline to form a Pd(II) complex. This is often the rate-determining step of the reaction. The presence of electron-withdrawing groups on the aryl halide can facilitate this step.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. This step requires the presence of a base to activate the organoboron reagent.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Parameters and Their Rationale

The success of a Suzuki coupling reaction is highly dependent on the judicious choice of several key parameters:

ParameterRecommended Choice for 1-Bromo-8-fluoroisoquinolineRationale
Palladium Catalyst Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(dppf)Cl₂ is often effective for heteroaryl halides and is known for its robustness and efficiency. Pd(PPh₃)₄ is a classic and reliable catalyst for a wide range of Suzuki couplings.
Ligand dppf (for PdCl₂) or PPh₃ (for Pd(0))Electron-rich and bulky phosphine ligands stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄A base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. Carbonates and phosphates are commonly used and offer a good balance of reactivity and functional group tolerance.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. The choice of solvent can influence catalyst activity and solubility of the reactants.
Boronic Acid/Ester Arylboronic acid or Arylboronic acid pinacol esterA slight excess (1.1-1.5 equivalents) is typically used to drive the reaction to completion. Pinacol esters can offer greater stability and are less prone to protodeboronation compared to boronic acids.
Temperature 80-110 °CThe reaction generally requires heating to facilitate the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 1-Bromo-8-fluoroisoquinoline with a generic arylboronic acid. Optimization may be required for specific substrates.

Materials and Equipment:

  • 1-Bromo-8-fluoroisoquinoline

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Reagent Preparation:

ReagentMolar Equiv.Amount (for 1 mmol scale)
1-Bromo-8-fluoroisoquinoline1.0226 mg
Arylboronic Acid1.21.2 mmol
Pd(dppf)Cl₂0.0541 mg
K₂CO₃2.0276 mg
1,4-Dioxane-5 mL
Water-1 mL

Reaction Setup and Procedure:

  • To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-Bromo-8-fluoroisoquinoline (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 5:1 v/v). The mixture should be sparged with an inert gas for 10-15 minutes to ensure all oxygen is removed.

  • Attach a condenser to the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aryl-8-fluoroisoquinoline.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 1-Bromo-8-fluoroisoquinoline Arylboronic Acid Base B Inert Atmosphere (N₂ or Ar) A->B C Add Catalyst & Solvents B->C D Heat and Stir (e.g., 90 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F Reaction Complete G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: A generalized workflow for the Suzuki coupling of 1-Bromo-8-fluoroisoquinoline.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Inappropriate base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of solvents.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.
Formation of Homocoupled Product (Biaryl of Boronic Acid) - Presence of oxygen- Slow oxidative addition- Improve degassing procedure.- Consider a more electron-rich ligand to accelerate oxidative addition.
Protodeboronation (Loss of Boronic Acid) - Presence of excess water or protic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and a carefully controlled amount of water.- Use the corresponding boronate ester, which is more stable.
Dehalogenation of Starting Material - Presence of a hydrogen source (e.g., impurities in the solvent or base)- Use high-purity, dry solvents and reagents.

Characterization of the Product

The identity and purity of the synthesized 1-aryl-8-fluoroisoquinoline should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • NRO Chemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Thermo Fisher Scientific Chemicals. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. PubMed Central. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • MDPI. (2023). Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. [Link]

  • Royal Society of Chemistry. (2014). Palladium-catalyzed enolate arylation as a key C–C bond-forming reaction for the synthesis of isoquinolines. [Link]

  • ResearchGate. (2019). Optimization of the reaction conditions and scope of aryl halides. [Link]

  • PubMed. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. [Link]

  • MDPI. (2023). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link]

Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-8-fluoroisoquinoline

Introduction: The Strategic Importance of 1-Aminoisoquinolines in Modern Drug Discovery The isoquinoline scaffold is a privileged heterocyclic motif frequently embedded in the core structures of numerous marketed drugs a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Aminoisoquinolines in Modern Drug Discovery

The isoquinoline scaffold is a privileged heterocyclic motif frequently embedded in the core structures of numerous marketed drugs and clinical candidates.[1][2] Its unique arrangement of a benzene ring fused to a pyridine ring imparts favorable physicochemical properties and provides a versatile template for molecular recognition in various biological targets. The introduction of an amino group at the C1 position of the isoquinoline ring system opens up a vast chemical space for the synthesis of novel compounds with potential therapeutic applications, ranging from oncology to neurodegenerative diseases.[3]

Traditionally, the synthesis of 1-aminoisoquinolines has been fraught with challenges, often requiring harsh reaction conditions and offering limited functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the construction of carbon-nitrogen bonds, providing a mild and efficient alternative.[4][5] This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 1-Bromo-8-fluoroisoquinoline, a substrate of increasing interest due to the unique modulatory effects of fluorine in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, present a detailed experimental protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a palladium(0) active species.[6][7] Understanding this cycle is paramount for rational catalyst and ligand selection and for troubleshooting suboptimal reactions.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-8-fluoroisoquinoline to form a Pd(II) intermediate. The electron-withdrawing nature of the fluorine at the 8-position and the nitrogen within the isoquinoline ring can influence the rate of this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A stoichiometric amount of a strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6][8]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the desired 1-amino-8-fluoroisoquinoline product is released from the palladium center, regenerating the active Pd(0) catalyst.[6]

Bulky, electron-rich phosphine ligands are crucial for the success of this reaction. They stabilize the palladium catalyst, promote the rates of oxidative addition and reductive elimination, and prevent the formation of inactive palladium dimers.[9]

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex (L-Pd(II)(Ar)(Br)) Pd0->OxAdd + Ar-Br ArBr 1-Bromo-8-fluoroisoquinoline (Ar-Br) Amine Amine (R2NH) Base Base Product 1-Amino-8-fluoroisoquinoline (Ar-NR2) Amido Palladium-Amido Complex (L-Pd(II)(Ar)(NR2)) OxAdd->Amido + Amine, + Base - H-Base+ Br- Amido->Pd0 Reductive Elimination Amido->Product

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-8-fluoroisoquinoline with Morpholine

This protocol provides a general procedure for the amination of 1-Bromo-8-fluoroisoquinoline with morpholine as a representative secondary amine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and phosphine ligand.

Materials:

  • 1-Bromo-8-fluoroisoquinoline (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene (solvent)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed reaction vial under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv) and Xantphos (0.04 equiv).

  • Reagent Addition: Add 1-Bromo-8-fluoroisoquinoline (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Solvent and Amine Addition: Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 1-Bromo-8-fluoroisoquinoline. Finally, add morpholine (1.2 equiv) via syringe.

  • Reaction Execution: Seal the flask or vial and heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-(morpholino)-8-fluoroisoquinoline.

Reaction Optimization: A Data-Driven Approach

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the ligand, base, and solvent. For a challenging substrate like 1-Bromo-8-fluoroisoquinoline, a systematic optimization of these parameters is recommended. The following table provides a starting point for such an optimization study.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Expected Outcome
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene100Good to excellent yield
2Pd(OAc)₂ (4)RuPhos (8)K₃PO₄ (2.0)Dioxane110Moderate to good yield
3Pd₂(dba)₃ (2)BrettPhos (4)LHMDS (1.5)THF80Good yield, suitable for base-sensitive substrates
4Pd(OAc)₂ (4)SPhos (8)Cs₂CO₃ (2.0)t-BuOH90Moderate yield, milder conditions
5Pd₂(dba)₃ (2)JohnPhos (4)K₂CO₃ (2.0)DMF120Potential for higher yields with weaker bases at high temp

Troubleshooting Guide: Navigating Common Challenges

Even with a well-defined protocol, challenges can arise. This section provides a logical workflow for troubleshooting common issues.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Troubleshooting_Workflow Start Low or No Product Formation CheckInert Verify Inert Atmosphere (Degas solvent, fresh reagents) Start->CheckInert CheckReagents Assess Reagent Quality (Anhydrous solvent, fresh base, active catalyst) CheckInert->CheckReagents If atmosphere is good ScreenLigands Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) CheckReagents->ScreenLigands If reagents are good ScreenBases Optimize Base (NaOtBu, LHMDS, K3PO4) ScreenLigands->ScreenBases If yield still low Success Improved Yield ScreenLigands->Success ScreenSolvents Vary Solvent (Toluene, Dioxane, THF) ScreenBases->ScreenSolvents If yield still low ScreenBases->Success IncreaseTemp Increase Reaction Temperature ScreenSolvents->IncreaseTemp If yield still low ScreenSolvents->Success IncreaseTemp->Success

Caption: A decision-making workflow for troubleshooting the reaction.

Product Characterization

The identity and purity of the synthesized 1-amino-8-fluoroisoquinoline should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of 1-aminoisoquinolines. By understanding the underlying mechanism and systematically optimizing the reaction conditions, researchers can efficiently access a wide range of these valuable compounds. The protocol and troubleshooting guide presented here for 1-Bromo-8-fluoroisoquinoline serve as a solid foundation for the successful application of this important transformation in drug discovery and development.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Fors, B. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters. [Link]

  • BBM, V., et al. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Lan, X. B., et al. (2018). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition. [Link]

  • The Organic Chemist. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Kollár, L., et al. (2020). Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (1) in green solvents. ResearchGate. [Link]

  • Sytnik, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. [Link]

  • Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. [Link]

  • Sipos, G., et al. (2020). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents. Molecules. [Link]

  • Li, Y., et al. (2018). Cascade One-Pot Method To Synthesize Isoquinolin-1(2H)-ones with α-Bromo Ketones and Benzamides via Pd-catalyzed C–H Activation. The Journal of Organic Chemistry. [Link]

  • Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

Sources

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 1-Bromo-8-fluoroisoquinoline

Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-Bromo-8-fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 1-Bromo-8-fluoroisoquinoline. This versatile heterocyclic halide is a valuable building block for the synthesis of novel molecular entities, particularly in the development of kinase inhibitors and other therapeutic agents. By leveraging the power of modern cross-coupling chemistry, a diverse range of substituents can be precisely installed at the C-1 position. This document explains the underlying mechanistic principles and offers field-proven, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, enabling the efficient formation of C-C and C-N bonds.

Introduction: The Strategic Value of the 8-Fluoro-isoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of 1-Bromo-8-fluoroisoquinoline offers distinct advantages for drug discovery programs. The bromine atom at the C-1 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical functionalities.[1] The fluorine atom at the C-8 position can significantly modulate the physicochemical properties of the final compound, such as metabolic stability, membrane permeability, and binding affinity, by altering the local electronic environment and pKa of the isoquinoline nitrogen.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2] This guide focuses on three of the most powerful transformations for derivatizing 1-Bromo-8-fluoroisoquinoline:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds, ideal for synthesizing 1-aryl or 1-vinyl isoquinolines.[3]

  • Buchwald-Hartwig Amination: For the formation of C–N bonds, providing access to 1-aminoisoquinolines, a critical pharmacophore.[4][5]

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds, used to install alkynyl moieties.[6][7]

Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling

A foundational understanding of the catalytic cycle is crucial for rational protocol design and troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a common three-step mechanism involving a Pd(0)/Pd(II) cycle.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-8-fluoroisoquinoline, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation (or equivalent): The coupling partner (e.g., organoboron, amine, or organocopper) displaces the halide on the palladium complex.

  • Reductive Elimination: The two organic fragments couple and are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst.[9]

General_Pd_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Output Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)(Br)L₂) Pd0->OxAdd Ar-Br Trans Transmetalation Intermediate (Ar-Pd(II)(R)L₂) OxAdd->Trans R-M (Coupling Partner) Trans->Pd0 Ar-R (Product) Product Coupled Product (Ar-R) Trans->Product ArBr 1-Bromo-8-fluoroisoquinoline (Ar-Br) ArBr->OxAdd RM Coupling Partner (R-M) RM->Trans Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_purification 3. Work-up & Purification A Weigh Reagents: - 1-Bromo-8-fluoroisoquinoline - Coupling Partner - Base B Add Catalyst System: - Pd Catalyst - Ligand (if needed) - CuI (for Sonogashira) A->B C Inert Atmosphere: Evacuate & backfill with Ar or N₂ B->C D Add Degassed Solvent(s) C->D E Heat & Stir (e.g., 25-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Quench & Liquid-Liquid Extraction F->G H Dry, Filter & Concentrate G->H I Flash Column Chromatography H->I J Characterization (NMR, MS) I->J

Sources

Application

Application Notes and Protocols for the Utilization of 1-Bromo-8-fluoroisoquinoline in Modern Organic Synthesis

Introduction: The Strategic Value of 1-Bromo-8-fluoroisoquinoline In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Bromo-8-fluoroisoquinoline

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount. 1-Bromo-8-fluoroisoquinoline (CAS: 1368512-30-4) has emerged as a highly valuable and versatile intermediate.[1][2] Its utility stems from a unique confluence of structural features: the isoquinoline core, a privileged scaffold in medicinal chemistry; a strategically placed bromine atom at the C1 position, primed for cross-coupling reactions; and a fluorine atom at the C8 position.

The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity.[3] Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling the introduction of a wide array of molecular complexity through transition-metal-catalyzed cross-coupling reactions.[4][5] This document serves as a comprehensive technical guide for researchers, outlining field-proven protocols for the application of 1-bromo-8-fluoroisoquinoline in key synthetic transformations.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C1-Br bond in 1-bromo-8-fluoroisoquinoline makes it an ideal electrophile for a suite of palladium-catalyzed cross-coupling reactions. These methods are foundational for constructing complex aryl- and heteroaryl-containing molecules from simple precursors.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of carbon-carbon bonds, celebrated for its operational simplicity, broad functional group tolerance, and the low toxicity of its boron-based reagents.[6][7] When applied to 1-bromo-8-fluoroisoquinoline, it allows for the direct installation of diverse aryl and heteroaryl substituents at the C1 position.

Causality and Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species.[8][9] The cycle commences with the oxidative addition of the C1-Br bond to the Pd(0) catalyst. A crucial subsequent step is transmetalation, where the organic moiety from a boronic acid or ester is transferred to the palladium center. This step requires activation of the boron species by a base.[10] The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst. The electron-withdrawing nature of the isoquinoline nitrogen and the C8-fluorine atom can influence the rate of oxidative addition, making it a facile process.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ RedElim Reductive Elimination Pd0->RedElim Regeneration OxAdd Oxidative Addition (Ar-Br) OxAdd->Pd0 PdII Ar-Pd(II)L₂-Br PdII->OxAdd Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) Transmetalation->PdII PdII_Ar Ar-Pd(II)L₂-Ar' PdII_Ar->Transmetalation RedElim->PdII_Ar Product Ar-Ar' Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup A Combine 1-bromo-8-fluoroisoquinoline, Pd catalyst, and CuI in a flame-dried flask. B Evacuate and backfill with inert gas (N₂ or Ar). A->B C Add degassed amine solvent (e.g., Et₃N or DIPEA). B->C D Add terminal alkyne via syringe. C->D E Heat reaction mixture (e.g., 50-80 °C) and monitor by TLC/LC-MS. D->E Start Reaction F Cool, dilute with solvent, and filter off amine salts. E->F G Aqueous workup and extraction. F->G H Purify by column chromatography. G->H Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ RedElim Reductive Elimination Pd0->RedElim Regeneration OxAdd Oxidative Addition (Ar-Br) OxAdd->Pd0 PdII Ar-Pd(II)L₂-Br PdII->OxAdd AmineCoord Amine Coordination (R₂NH + Base) AmineCoord->PdII PdII_Amide [Ar-Pd(II)L₂(NR₂)] PdII_Amide->AmineCoord RedElim->PdII_Amide Product Ar-NR₂

Sources

Method

Application Notes and Protocols for 1-Bromo-8-fluoroisoquinoline as a Pharmaceutical Intermediate

Introduction: The Strategic Importance of 1-Bromo-8-fluoroisoquinoline in Drug Discovery In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 1-Bromo-8-fluoroisoquinoline in Drug Discovery

In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic functionalization of this nucleus allows for the fine-tuning of molecular properties to achieve desired therapeutic effects. 1-Bromo-8-fluoroisoquinoline (CAS No. 1368512-30-4) has emerged as a highly valuable and versatile building block in this context. Its unique substitution pattern—a reactive bromine atom at the C1 position and a fluorine atom at the C8 position—offers medicinal chemists a powerful tool for constructing complex molecular architectures.

The bromine atom at the 1-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl moieties. This capability is fundamental for exploring the structure-activity relationships (SAR) of new chemical entities.[2] Simultaneously, the fluorine atom at the 8-position can significantly modulate the physicochemical properties of the final molecule. Fluorine's high electronegativity can influence the pKa of the isoquinoline nitrogen, alter lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets—all critical parameters in drug design.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and protocols for the synthesis and utilization of 1-bromo-8-fluoroisoquinoline as a key pharmaceutical intermediate, with a focus on its application in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of 1-bromo-8-fluoroisoquinoline is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1368512-30-4[3]
Molecular Formula C₉H₅BrFN[3]
Molecular Weight 226.05 g/mol [3]
Appearance (Expected) Off-white to yellow solidGeneral observation for similar compounds
Melting Point Not explicitly reported; for comparison, 1-bromoisoquinoline melts at 43-47 °C.[4]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Dioxane, Toluene).Inferred from typical reaction conditions
Quality Control and Analytical Protocols

Purity and structural confirmation are paramount. The following methods are recommended for the characterization of 1-bromo-8-fluoroisoquinoline and its reaction products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline core, with coupling patterns influenced by the fluorine atom. ¹⁹F NMR should show a singlet corresponding to the C8-fluorine.

  • High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water, is suitable for assessing purity. UV detection at around 220-254 nm is typically effective.

  • Mass Spectrometry (MS) : To confirm the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic pattern.

Synthesis of 1-Bromo-8-fluoroisoquinoline: A Plausible Pathway

Diagram: Proposed Synthetic Workflow

G cluster_0 Part 1: Synthesis of 8-Fluoroisoquinoline Precursor cluster_1 Part 2: Bromination at C1 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde N-(2-fluorobenzyl)acetamide N-(2-fluorobenzyl)acetamide 2-Fluorobenzaldehyde->N-(2-fluorobenzyl)acetamide Reductive Amination & Acetylation 8-Fluoro-3,4-dihydroisoquinoline 8-Fluoro-3,4-dihydroisoquinoline N-(2-fluorobenzyl)acetamide->8-Fluoro-3,4-dihydroisoquinoline Bischler-Napieralski Cyclization (e.g., P₂O₅, POCl₃) 8-Fluoroisoquinoline 8-Fluoroisoquinoline 8-Fluoro-3,4-dihydroisoquinoline->8-Fluoroisoquinoline Dehydrogenation (e.g., Pd/C) 8-Fluoroisoquinoline N-oxide 8-Fluoroisoquinoline N-oxide 8-Fluoroisoquinoline->8-Fluoroisoquinoline N-oxide Oxidation (e.g., m-CPBA) 8-Fluoroisoquinoline->8-Fluoroisoquinoline N-oxide 1-Bromo-8-fluoroisoquinoline 1-Bromo-8-fluoroisoquinoline 8-Fluoroisoquinoline N-oxide->1-Bromo-8-fluoroisoquinoline Bromination (e.g., POBr₃, DMF) G Start 1-Bromo-8-fluoroisoquinoline Suzuki Suzuki Coupling (+ R-B(OH)₂) Start->Suzuki Pd Catalyst, Base Buchwald Buchwald-Hartwig Amination (+ R₂NH) Start->Buchwald Pd Catalyst, Base Sonogashira Sonogashira Coupling (+ R-C≡CH) Start->Sonogashira Pd/Cu Catalyst, Base Product_Suzuki 1-Aryl/Alkyl-8-fluoroisoquinoline Suzuki->Product_Suzuki Product_Buchwald 1-Amino-8-fluoroisoquinoline Buchwald->Product_Buchwald Product_Sonogashira 1-Alkynyl-8-fluoroisoquinoline Sonogashira->Product_Sonogashira

Sources

Application

Application Notes and Protocols for the Synthesis of 1-Amino-8-Fluoroisoquinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the 1-Amino-8-Fluoroisoquinoline Scaffold The isoquinoline nucleus is a privileged scaffold in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Amino-8-Fluoroisoquinoline Scaffold

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][2] The strategic introduction of specific substituents can fine-tune the biological activity, pharmacokinetic properties, and target selectivity of these compounds. The 1-amino-8-fluoroisoquinoline scaffold is of particular interest in drug discovery. The amino group at the C1 position can serve as a key pharmacophore or a handle for further derivatization, while the fluorine atom at the C8 position can enhance metabolic stability, binding affinity, and membrane permeability.[3] This guide provides a comprehensive overview of synthetic strategies and detailed protocols for accessing this valuable class of molecules.

Core Synthetic Strategies: A Retrosynthetic Analysis

The synthesis of 1-amino-8-fluoroisoquinoline derivatives can be approached through two primary retrosynthetic strategies:

  • Late-Stage Amination of a Pre-formed 8-Fluoroisoquinoline Core: This is often the more convergent and versatile approach, allowing for the synthesis of a common 8-fluoroisoquinoline intermediate that can then be diversified at the C1 position.

  • Construction of the Isoquinoline Ring from Pre-functionalized Precursors: This strategy involves classical isoquinoline ring-forming reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, using starting materials that already contain the requisite fluorine atom.

This guide will focus on the more adaptable late-stage amination strategy, which offers greater flexibility for generating a library of derivatives.

PART 1: Synthesis via Late-Stage Amination of an 8-Fluoroisoquinoline Intermediate

This approach logically separates the construction of the core heterocyclic system from the introduction of the key amino functionality. The general workflow involves the synthesis of an 8-fluoroisoquinoline, activation of the C1 position, and subsequent amination.

cluster_0 Overall Workflow: Late-Stage Amination Start 2-Fluoro- Phenethylamine Derivative Step1 Bischler-Napieralski or Pictet-Spengler Cyclization Start->Step1 Step2 Aromatization (if necessary) Step1->Step2 Step3 Activation of C1 Position (e.g., Chlorination) Step2->Step3 Step4 Amination at C1 (SNAr or Buchwald-Hartwig) Step3->Step4 Product 1-Amino-8-Fluoroisoquinoline Derivatives Step4->Product

Caption: General workflow for the late-stage amination approach.

Protocol 1.1: Synthesis of the 8-Fluoroisoquinoline Core

A common method for constructing the isoquinoline ring is the Bischler-Napieralski reaction, which involves the cyclization of a β-phenylethylamide.[4]

Step A: Acylation of 2-(2-Fluorophenyl)ethan-1-amine

  • To a solution of 2-(2-fluorophenyl)ethan-1-amine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar), add a suitable base such as triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-(2-fluorophenyl)ethyl)acetamide.

Step B: Bischler-Napieralski Cyclization and Aromatization

  • Dissolve the crude amide from Step A in a high-boiling anhydrous solvent such as toluene.

  • Add a dehydrating agent, for instance, phosphorus pentoxide (P₂O₅, 2.0 eq) and phosphoryl chloride (POCl₃, 3.0 eq).[5]

  • Heat the mixture to reflux (approximately 110-120 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with a concentrated base (e.g., NaOH or K₂CO₃) to a pH of 9-10.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 1-methyl-8-fluoro-3,4-dihydroisoquinoline.

  • For aromatization, dissolve the crude dihydroisoquinoline in a suitable solvent and treat with an oxidizing agent like palladium on carbon (Pd/C) at elevated temperatures or with manganese dioxide (MnO₂).

Protocol 1.2: Activation of the C1 Position: Synthesis of 1-Chloro-8-fluoroisoquinoline

The C1 position of the isoquinoline ring can be activated for nucleophilic substitution by converting it to a good leaving group, such as a halogen. A common method is through the N-oxide.[6][7]

  • N-Oxidation: Dissolve the 8-fluoroisoquinoline derivative in a suitable solvent like acetic acid or dichloromethane. Add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide and heat as necessary.

  • Chlorination: To the resulting 8-fluoroisoquinoline N-oxide, slowly add phosphoryl chloride (POCl₃) under ice bath cooling.[7]

  • Heat the reaction mixture to reflux (around 105 °C) overnight.[6]

  • After cooling, remove the excess POCl₃ by distillation under reduced pressure.

  • Carefully quench the residue with ice water and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to yield 1-chloro-8-fluoroisoquinoline.[7]

Protocol 1.3: Amination of 1-Chloro-8-fluoroisoquinoline

The introduction of the amino group at the C1 position can be achieved through either a direct nucleophilic aromatic substitution (SₙAr) or a palladium-catalyzed Buchwald-Hartwig amination.

Method A: Nucleophilic Aromatic Substitution (SₙAr)

This method is effective for introducing a primary amino group using ammonia or its equivalents. The reaction proceeds via an addition-elimination mechanism through a resonance-stabilized Meisenheimer complex.[8]

cluster_1 SNAr Mechanism Start 1-Chloro-8-fluoroisoquinoline Step1 Nucleophilic Attack of Amine at C1 Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized) Step1->Intermediate Step2 Elimination of Chloride Intermediate->Step2 Product 1-Amino-8-fluoroisoquinoline Step2->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Experimental Protocol (SₙAr):

  • In a sealed pressure vessel, dissolve 1-chloro-8-fluoroisoquinoline (1.0 eq) in a suitable solvent such as dioxane or ethanol.

  • Add a source of ammonia, for example, a saturated solution of ammonia in methanol or aqueous ammonia (excess).

  • Heat the mixture to 100-150 °C for 12-24 hours. The progress of the reaction should be monitored by LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the desired 1-amino-8-fluoroisoquinoline derivative.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and general method for forming C-N bonds and is particularly useful for coupling with a wide range of primary and secondary amines.[9]

cluster_2 Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd Ar-Cl PdII_Complex Pd(II) Complex OxAdd->PdII_Complex Amine_Coord Amine Coordination & Deprotonation PdII_Complex->Amine_Coord Amine, Base Amido_Complex Pd(II)-Amido Complex Amine_Coord->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 regenerates catalyst Product 1-Amino-8-fluoroisoquinoline RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol (Buchwald-Hartwig):

  • To an oven-dried Schlenk tube, add the palladium catalyst, ligand, and base under an inert atmosphere.

  • Add 1-chloro-8-fluoroisoquinoline (1.0 eq) and the desired amine (1.2-1.5 eq).

  • Add anhydrous solvent (e.g., toluene, dioxane, or THF).

  • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Heat the reaction to the specified temperature (typically 80-110 °C) and stir for the indicated time, monitoring by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Parameter Typical Conditions Notes
Palladium Catalyst Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd(0) or Pd(II) precursors can be used.[10]
Ligand Xantphos, BINAP, or a bulky phosphine ligand (e.g., RuPhos)The choice of ligand is crucial and depends on the specific substrates.[11]
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃ (1.5-2.5 eq)A strong, non-nucleophilic base is required.[10]
Solvent Toluene, Dioxane, or THFAnhydrous conditions are essential.
Temperature 80-110 °CReaction temperature depends on the reactivity of the substrates.

PART 2: Characterization and Data

The synthesized 1-amino-8-fluoroisoquinoline derivatives should be characterized by standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for structural elucidation. The chemical shifts and coupling constants will be characteristic of the substituted isoquinoline ring system.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.

  • Purity Analysis: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compounds.

Compound ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) MS (ESI+) m/z
1-Aminoisoquinoline 6.85 (d, 1H), 7.4-7.6 (m, 3H), 7.9 (d, 1H), 8.1 (d, 1H), 6.5 (br s, 2H, NH₂)152.1, 142.5, 138.2, 129.5, 126.8, 126.5, 121.0, 119.8, 108.9145.1 [M+H]⁺
Expected for 1-Amino-8-fluoroisoquinolineAromatic protons will show characteristic shifts and couplings due to the fluorine substituent.Carbons near the fluorine will show C-F coupling.~163.1 [M+H]⁺

(Note: The data for 1-aminoisoquinoline is provided for reference.[12][13] The expected data for the fluorinated analog is an estimation.)

Conclusion and Future Perspectives

The synthetic routes outlined in these application notes provide a robust framework for accessing 1-amino-8-fluoroisoquinoline derivatives. The late-stage amination strategy, in particular, offers the flexibility required for the generation of compound libraries for screening in drug discovery programs. The choice between SₙAr and Buchwald-Hartwig amination will depend on the desired scope of amine coupling partners and the scale of the synthesis. Further optimization of reaction conditions may be necessary for specific substrates. The methodologies presented here should empower researchers to explore the chemical space around this promising scaffold for the development of novel therapeutic agents.

References

  • MDPI. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link][14]

  • ResearchGate. (2017). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link][1]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of Isoquinoline Derivatives in Medicinal Chemistry and Drug Design. Retrieved from [Link][2]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link][16]

  • ACS Publications. (n.d.). Isoquinolines. 3. 3-Aminoisoquinoline derivatives with central nervous system depessant activity. Retrieved from [Link][17]

  • University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link][5]

  • ResearchGate. (2009). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline. Retrieved from [Link][18]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link][19]

  • ResearchGate. (n.d.). Synthesis of 1-aminoisoquinolines by Dao et al.⁵⁰. Retrieved from [Link][20]

  • ACS Publications. (1942). Derivatives of Aminoisoquinolines. Retrieved from [Link][21]

  • ResearchGate. (n.d.). Synthesis of isoquinolin‐1(2H)‐ones by Li et al.. Retrieved from [Link][22]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link][4]

  • Organic Chemistry Portal. (2013). Synthesis of 1-Aminoisoquinolines by Gold(III)-Mediated Domino Reactions from 2-Alkynylbenzamides and Ammonium Acetate. Retrieved from [Link][23]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link][11]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link][10]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][24]

  • Royal Society of Chemistry. (n.d.). Fast construction of isoquinolin-1(2H)-ones by direct intramolecular C–H/N–H functionalization under metal-free conditions. Retrieved from [Link][25]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][9]

  • MDPI. (2021). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link][26]

  • ResearchGate. (n.d.). Strategies for the synthesis of functionalized isoquinolin‐1(2H)‐one derivatives. Retrieved from [Link][27]

  • SpectraBase. (n.d.). 1-Aminoisoquinoline - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link][28]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link][29]

  • Chemistry LibreTexts. (2022). 4.17: Nucleophilic Substitution in Synthesis- Amines. Retrieved from [Link][30]

  • PubMed. (2020). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link][3]

  • YouTube. (2021). Nucleophilic Substitution with amines. Retrieved from [Link][31]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from [Link][32]

  • Save My Exams. (2024). Nucleophilic Substitution | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link][33]

  • YouTube. (2020). Nucleophilic Substitution with Amines. Retrieved from [Link][34]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link][35]

  • Chemistry LibreTexts. (2024). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link][8]

  • Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline. Retrieved from [36]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link][37]

  • Chemistry LibreTexts. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-8-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-8-fluoroisoquinoline. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 1-Bromo-8-fluoroisoquinoline. Isoquinoline and its derivatives are pivotal scaffolds in medicinal chemistry and materials science. Understanding and effectively executing substitution reactions on this heterocyclic system are crucial for the synthesis of novel compounds with desired functionalities. This document provides an in-depth analysis of the reaction mechanism, regioselectivity, and detailed, step-by-step protocols for the substitution of the bromine atom at the C1 position with amine and alkoxide nucleophiles. Furthermore, it offers insights into potential side reactions, troubleshooting strategies, and safety considerations.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in numerous natural products and synthetic compounds exhibiting a wide range of biological activities. Its presence in pharmaceuticals, such as the antihypertensive agent debrisoquine and the anticancer drug trabectedin, underscores its importance in drug discovery. The ability to functionalize the isoquinoline ring through reactions like nucleophilic aromatic substitution opens up vast possibilities for creating diverse molecular libraries for screening and developing new therapeutic agents.

1-Bromo-8-fluoroisoquinoline is a particularly interesting substrate for SNAr reactions due to the presence of two different halogen atoms at electronically distinct positions. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system activates the C1 and C3 positions towards nucleophilic attack.[1] This guide focuses on the selective substitution at the C1 position, which is highly activated.

Mechanistic Insights: The Addition-Elimination Pathway

Nucleophilic aromatic substitution on 1-Bromo-8-fluoroisoquinoline proceeds via a two-step addition-elimination mechanism.[2][3] This pathway is distinct from SN1 and SN2 reactions.[2]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom at the C1 position of the isoquinoline ring. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The aromaticity of the pyridine ring is temporarily disrupted during this stage.[3]

  • Leaving Group Elimination: In the subsequent fast step, the leaving group (in this case, the bromide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.

Figure 1: The Addition-Elimination mechanism of SNAr on 1-Bromo-8-fluoroisoquinoline.

Regioselectivity: C1-Br vs. C8-F

In nucleophilic aromatic substitution reactions, the leaving group ability generally follows the order F > Cl ≈ Br > I.[2] This is because the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.[2] However, in the case of 1-Bromo-8-fluoroisoquinoline, the substitution is expected to occur preferentially at the C1 position. This is due to the strong activation of the C1 position by the adjacent nitrogen atom, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. The C8 position is part of the benzene ring portion of the isoquinoline and is not as activated towards nucleophilic attack. Therefore, the displacement of the bromide at C1 is the kinetically favored process.

Experimental Protocols

The following protocols provide a general framework for performing SNAr reactions on 1-Bromo-8-fluoroisoquinoline with amine and alkoxide nucleophiles. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.

General Safety Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • Handling of Reagents: 1-Bromo-8-fluoroisoquinoline and its derivatives should be handled with care. Avoid inhalation, ingestion, and skin contact.[5][6] Consult the Safety Data Sheet (SDS) for all reagents before use.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Protocol for Amination

This protocol describes a general procedure for the reaction of 1-Bromo-8-fluoroisoquinoline with a primary or secondary amine.

Materials:

  • 1-Bromo-8-fluoroisoquinoline

  • Amine of choice (e.g., morpholine, piperidine, benzylamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-Bromo-8-fluoroisoquinoline (1.0 eq).

  • Add the amine (1.2 - 1.5 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to achieve a concentration of 0.1-0.5 M.

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Heat the reaction to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Alkoxylation

This protocol outlines a general procedure for the reaction of 1-Bromo-8-fluoroisoquinoline with an alcohol to form an ether linkage.

Materials:

  • 1-Bromo-8-fluoroisoquinoline

  • Alcohol of choice (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong base

  • Anhydrous Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.5 eq) and anhydrous THF.

  • Carefully add sodium hydride (1.5 eq) portion-wise at 0 °C. Caution: Hydrogen gas is evolved.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the alkoxide.

  • Add a solution of 1-Bromo-8-fluoroisoquinoline (1.0 eq) in anhydrous THF to the alkoxide solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Summary of Reaction Conditions

The following table summarizes typical reaction conditions for the SNAr of 1-Bromo-8-fluoroisoquinoline with various nucleophiles.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
Amines MorpholineK₂CO₃DMF1004-12
BenzylamineCs₂CO₃Dioxane1106-18
AnilineNaOtBuToluene1008-24
Alkoxides Sodium methoxide-MethanolReflux2-6
Potassium tert-butoxide-THFRoom Temp1-4
Thiolates Sodium thiophenoxide-DMF801-3

Experimental Workflow

experimental_workflow start Start reagent_prep Reagent Preparation (Substrate, Nucleophile, Base, Solvent) start->reagent_prep reaction_setup Reaction Setup (Inert atmosphere, Stirring) reagent_prep->reaction_setup reaction Reaction (Heating, Monitoring via TLC/LC-MS) reaction_setup->reaction workup Workup (Quenching, Extraction, Washing, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis end End analysis->end

Figure 2: A generalized workflow for the SNAr reaction on 1-Bromo-8-fluoroisoquinoline.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient reaction temperature or time.- Inactive catalyst or base.- Poor quality solvent.- Increase reaction temperature and/or time.- Use fresh, high-purity base.- Use anhydrous solvent.
Formation of Side Products - Reaction at the C8-F position.- Decomposition of starting material or product.- Lower the reaction temperature.- Consider using a milder base.- Use a more selective nucleophile.
Difficult Purification - Co-elution of product and starting material.- Presence of highly polar byproducts.- Optimize the mobile phase for column chromatography.- Perform an acidic or basic wash during workup to remove impurities.

Conclusion

The nucleophilic aromatic substitution on 1-Bromo-8-fluoroisoquinoline is a robust and versatile method for the synthesis of novel 1-substituted isoquinoline derivatives. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can efficiently generate a wide array of compounds for applications in drug discovery and materials science. The protocols provided in this guide serve as a solid foundation for the successful implementation of this important transformation.

References

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • TYBSc Chemistry. Reactions of Isoquinoline. [Link]

  • Google Patents.
  • Chapter 7: Quinolines and Isoquinolines.
  • ACS Publications. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. [Link]

  • PubMed. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. [Link]

  • DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]

  • ResearchGate. Novel fluorescent isoquinoline derivatives obtained via Buchwald-Hartwig coupling of isoquinolin-3-amines. [Link]

  • YouTube. Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

Sources

Application

Application Notes and Protocols for 1-Bromo-8-fluoroisoquinoline in Medicinal Chemistry

Introduction: The Strategic Value of 1-Bromo-8-fluoroisoquinoline in Drug Discovery The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-Bromo-8-fluoroisoquinoline in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, from natural alkaloids to synthetic pharmaceuticals.[1] Its rigid bicyclic structure provides a well-defined framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. The strategic functionalization of this core is paramount in modern drug design. 1-Bromo-8-fluoroisoquinoline emerges as a highly valuable, albeit specialized, building block for the synthesis of novel therapeutic agents.

The utility of this compound is rooted in the synergistic interplay of its three key structural features:

  • The Isoquinoline Core: A privileged scaffold known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in DNA repair.[2]

  • The C1-Bromo Substituent: This position is electronically activated, making the bromine an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) exploration.

  • The C8-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a drug candidate. The strong electron-withdrawing nature of fluorine at the C8 position can influence the pKa of the isoquinoline nitrogen, alter metabolic stability, and enhance binding affinity to target proteins through favorable electrostatic interactions.[3]

This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of 1-bromo-8-fluoroisoquinoline, with a focus on its utility in the development of kinase and PARP inhibitors. Detailed, field-proven protocols for its functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are provided to empower researchers in their drug discovery endeavors.

Plausible Synthesis of 1-Bromo-8-fluoroisoquinoline

Synthesis_of_1-Bromo-8-fluoroisoquinoline start 2-Fluorobenzaldehyde step1 Condensation with 2,2-diethoxyethylamine start->step1 intermediate1 Benzalaminoacetal intermediate step1->intermediate1 step2 Pomeranz-Fritsch Cyclization (e.g., H2SO4) intermediate1->step2 intermediate2 8-Fluoroisoquinoline step2->intermediate2 step3 N-Oxidation (e.g., m-CPBA) intermediate2->step3 intermediate3 8-Fluoroisoquinoline N-oxide step3->intermediate3 step4 Bromination (e.g., POBr3, DMF) intermediate3->step4 product 1-Bromo-8-fluoroisoquinoline step4->product

Caption: Plausible synthetic workflow for 1-Bromo-8-fluoroisoquinoline.

Step-by-Step Protocol for the Proposed Synthesis:

Part A: Synthesis of 8-Fluoroisoquinoline via Pomeranz-Fritsch Reaction [4][5][6]

  • Condensation: In a round-bottom flask, combine 2-fluorobenzaldehyde (1.0 eq) and 2,2-diethoxyethylamine (1.1 eq) in a suitable solvent such as ethanol. Stir the mixture at room temperature for 2-4 hours to form the corresponding benzalaminoacetal. Monitor the reaction by TLC or LC-MS. Upon completion, remove the solvent under reduced pressure.

  • Cyclization: To the crude benzalaminoacetal, cautiously add concentrated sulfuric acid (5-10 volumes) at 0 °C. Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. The progress of the cyclization should be monitored by quenching a small aliquot and analyzing by LC-MS.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and basify with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to pH > 10, ensuring the temperature is maintained below 20 °C. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 8-fluoroisoquinoline.

Part B: N-Oxidation of 8-Fluoroisoquinoline [7]

  • Reaction Setup: Dissolve 8-fluoroisoquinoline (1.0 eq) in a chlorinated solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, 1.2-1.5 eq) portion-wise to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up and Isolation: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench the excess peroxyacid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 8-fluoroisoquinoline N-oxide, which can often be used in the next step without further purification.

Part C: Bromination of 8-Fluoroisoquinoline N-oxide [4]

  • Reaction Setup: Dissolve the crude 8-fluoroisoquinoline N-oxide (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Bromination: Cool the solution to 0 °C and slowly add phosphorus oxybromide (POBr₃, 1.2 eq). Subsequently, add a catalytic amount of anhydrous N,N-dimethylformamide (DMF, 0.5 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 4-8 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is neutral to slightly basic. Separate the organic and aqueous phases. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 1-bromo-8-fluoroisoquinoline.

Application in Medicinal Chemistry: A Key Intermediate for Kinase Inhibitors

The dysregulation of protein kinases is a hallmark of many human diseases, particularly cancer.[2] The isoquinoline scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, where the nitrogen atom forms a crucial hydrogen bond with the kinase hinge region. 1-Bromo-8-fluoroisoquinoline is an ideal starting point for the synthesis of libraries of potential kinase inhibitors, particularly targeting families such as Aurora kinases.[8][9][10]

Kinase_Inhibitor_Synthesis start 1-Bromo-8-fluoroisoquinoline step1 Suzuki-Miyaura Coupling (Arylboronic Acid) start->step1 intermediate1 1-Aryl-8-fluoroisoquinoline step1->intermediate1 step2 Further Functionalization (e.g., at the aryl group) intermediate1->step2 product Kinase Inhibitor Candidate step2->product Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl [Ar-Pd(II)L_n-Br] OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R [Ar-Pd(II)L_n-R] Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Boronate R-B(OR)2 Boronate->Transmetal Base Base Base->Transmetal ArylHalide Ar-Br (1-Bromo-8-fluoroisoquinoline) ArylHalide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a reaction vessel suitable for microwave synthesis or conventional heating under an inert atmosphere, combine 1-bromo-8-fluoroisoquinoline (1.0 eq), the desired arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).

  • Catalyst Addition: Add a palladium catalyst and ligand. A common and effective system is Pd(PPh₃)₄ (0.05-0.1 eq) or a combination of Pd₂(dba)₃ (0.02-0.05 eq) and a phosphine ligand such as SPhos or XPhos (0.04-0.1 eq).

  • Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1) is often effective.

  • Reaction Execution: Heat the reaction mixture to 80-120 °C for 2-16 hours. If using a microwave reactor, typical conditions are 100-140 °C for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-aryl-8-fluoroisoquinoline derivative.

Illustrative Suzuki-Miyaura Coupling Reactions

Arylboronic Acid PartnerProductTypical Yield Range
Phenylboronic acid1-Phenyl-8-fluoroisoquinoline75-90%
4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-8-fluoroisoquinoline80-95%
3-Pyridinylboronic acid1-(3-Pyridinyl)-8-fluoroisoquinoline60-80%
4-(Trifluoromethyl)phenylboronic acid1-(4-(Trifluoromethyl)phenyl)-8-fluoroisoquinoline70-85%
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the synthesis of arylamines from aryl halides and primary or secondary amines. [11]This reaction is invaluable for introducing nitrogen-based functional groups and building complex molecular architectures.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk tube or similar reaction vessel under an inert atmosphere, combine 1-bromo-8-fluoroisoquinoline (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Catalyst Addition: Add a palladium precatalyst and a suitable ligand. A highly effective combination is Pd₂(dba)₃ (0.01-0.05 eq) with a bulky electron-rich phosphine ligand like BINAP, Xantphos, or a Buchwald ligand (e.g., RuPhos, BrettPhos) (0.02-0.1 eq).

  • Solvent Addition: Add an anhydrous, degassed aprotic solvent such as toluene, 1,4-dioxane, or THF.

  • Reaction Execution: Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate or another suitable organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired 1-amino-8-fluoroisoquinoline derivative.

Illustrative Buchwald-Hartwig Amination Reactions

Amine PartnerProductTypical Yield Range
AnilineN-Phenyl-8-fluoroisoquinolin-1-amine65-85%
Morpholine1-(Morpholino)-8-fluoroisoquinoline70-90%
BenzylamineN-Benzyl-8-fluoroisoquinolin-1-amine60-80%
tert-Butyl carbamatetert-Butyl (8-fluoroisoquinolin-1-yl)carbamate75-95%

Illustrative Application: Synthesis of a Hypothetical PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. [12]Many PARP inhibitors feature a core heterocyclic structure that mimics the nicotinamide portion of NAD+. The 1-substituted isoquinoline scaffold can be readily elaborated into structures suitable for PARP inhibition.

The following scheme outlines a plausible synthesis of a hypothetical PARP inhibitor utilizing 1-bromo-8-fluoroisoquinoline as a key starting material.

PARP_Inhibitor_Synthesis start 1-Bromo-8-fluoroisoquinoline step1 Buchwald-Hartwig Amination (e.g., with a substituted aniline) start->step1 intermediate1 1-(Substituted anilino)-8-fluoroisoquinoline step1->intermediate1 step2 Deprotection/Functionalization (e.g., removal of a protecting group and amide coupling) intermediate1->step2 product Hypothetical PARP Inhibitor step2->product

Caption: Plausible synthetic route to a PARP inhibitor.

Safety and Handling

As with all laboratory chemicals, 1-bromo-8-fluoroisoquinoline and the reagents used in its synthesis and functionalization should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for each reagent for specific handling and disposal information.

Conclusion

1-Bromo-8-fluoroisoquinoline represents a versatile and valuable building block for modern medicinal chemistry. Its unique combination of a privileged isoquinoline core, a readily functionalizable C1-bromo group, and a strategically placed C8-fluoro atom provides a powerful platform for the synthesis of novel and potent therapeutic agents. The protocols and application examples provided in this guide are intended to serve as a solid foundation for researchers to explore the full potential of this promising intermediate in their drug discovery programs.

References

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. Retrieved January 29, 2026, from [Link]

  • Borbély, A., et al. (2020). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 25(22), 5388. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Gensler, W. J. (1951). The Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191–206.
  • Gouliaev, A. H., & Brown, W. D. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]

  • Hegedüs, L. S. (2009). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
  • Musiol, R., et al. (2007). Investigating biological activity spectrum for novel quinoline analogues. Bioorganic & Medicinal Chemistry, 15(3), 1280-1288. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pomeranz-Fritsch Reaction. Retrieved January 29, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(1), 82-89. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved January 29, 2026, from [Link]

  • Szymański, P., et al. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(24), 7587. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved January 29, 2026, from [Link]

  • Bavetsias, V., et al. (2016). Discovery of Novel and Potent Thiazoloquinazolines as Selective Aurora A and B Kinase Inhibitors. Journal of Medicinal Chemistry, 59(5), 1984-2001. [Link]

  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98-105. [Link]

  • Ramadan, S. K., et al. (2020). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 10(51), 30691-30706. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 29, 2026, from [Link]

  • Kandeel, M., et al. (2021). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Molecules, 25(22), 5431. [Link]

  • Ghosh, A., et al. (2017). Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation Opens Additional Reaction Pathways. Journal of the American Chemical Society, 139(40), 14332-14335. [Link]

  • Gouliaev, A. H., & Brown, W. D. (2000). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. ARKIVOC, 2000(5), 37-43. [Link]

  • Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 7(20), 17163-17176. [Link]

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 29, 2026, from [Link]

  • University of Silesia. (n.d.). Chapter 7_Quinolines and Isoquinolines.pdf. Retrieved January 29, 2026, from [Link]

  • Singh, N., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5194. [Link]

  • Ramaiah, K., & Srinivasan, V. R. (1962). Part III. 8-Hydroxyquinoline N-Oxide. Proceedings of the Indian Academy of Sciences - Section A, 55(6), 360-364. [Link]

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206. [Link]

  • Verma, A., et al. (2018). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 16(1), 113-123. [Link]

  • Borbély, A., et al. (2020). Synthesis of 8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate (23∙HCl∙H2O). [Image]. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Ortiz, A., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Scientific Reports, 11(1), 1-8. [Link]

  • Asadpour, M., & Mohammadi, M. (2017). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application. ChemInform, 48(32). [Link]

  • Google Patents. (n.d.). WO2013003315A2 - Methods for preparing isoquinolines.
  • Fancelli, D., et al. (2009). Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase. Journal of Medicinal Chemistry, 52(23), 7545-7558. [Link]

  • Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 15(1), 1-15. [Link]

Sources

Method

Application Notes &amp; Protocols: Developing Novel CNS Drug Candidates from 1-Bromo-8-fluoroisoquinoline

Abstract The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for utilizing 1-Bromo-8-fl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for utilizing 1-Bromo-8-fluoroisoquinoline as a versatile starting material for the discovery and development of novel Central Nervous System (CNS) drug candidates. We present strategic insights, detailed synthetic protocols, and a tiered pharmacological screening cascade designed to identify and optimize compounds with therapeutic potential for neurological disorders. The rationale behind experimental choices, particularly the strategic incorporation of fluorine and the selection of palladium-catalyzed cross-coupling reactions, is discussed in depth to empower researchers in this field.

Strategic Rationale: Why 1-Bromo-8-fluoroisoquinoline?

The selection of a starting scaffold is a critical decision in any drug discovery campaign. 1-Bromo-8-fluoroisoquinoline is a particularly compelling choice for CNS drug development for several key reasons:

  • The Isoquinoline Core: This bicyclic heterocycle is a well-established pharmacophore present in natural products and synthetic drugs, known to interact with a wide range of CNS targets.[1] Its rigid structure provides a defined vector for substituent placement, aiding in the establishment of clear Structure-Activity Relationships (SAR).

  • Orthogonal Functional Handles: The molecule possesses two distinct and strategically positioned reactive sites. The bromine atom at the C1 position is an excellent handle for introducing molecular diversity via palladium-catalyzed cross-coupling reactions.[2] The nitrogen atom at position 2 allows for potential quaternization or can influence the overall physicochemical properties of the molecule.

  • The Fluorine Advantage: The fluorine atom at the C8 position is not a passive spectator. Its high electronegativity and small size impart several desirable properties for CNS drug candidates:

    • Enhanced Blood-Brain Barrier (BBB) Permeability: Strategic fluorination can increase lipophilicity, which often facilitates passive diffusion across the BBB.[3][4][5]

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life and brain exposure of a drug candidate.[6]

    • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the isoquinoline nitrogen, influencing its ionization state at physiological pH. This can be fine-tuned to optimize target engagement and reduce off-target effects.

    • Target Binding Interactions: Fluorine can participate in unique, favorable interactions with biological targets, such as hydrogen bonds or dipole-dipole interactions, potentially increasing binding affinity and selectivity.[6]

The combination of these features makes 1-Bromo-8-fluoroisoquinoline a "CNS-privileged" scaffold, primed for elaboration into a library of diverse and potentially potent drug candidates.

The Discovery Workflow: From Scaffold to Candidate

A successful CNS drug discovery program requires a logical, multi-stage workflow. Our approach is designed to efficiently generate and evaluate new chemical entities (NCEs) by integrating synthesis, in vitro screening, and ADME (Absorption, Distribution, Metabolism, and Elimination) profiling.

G cluster_0 Part 1: Synthesis & Library Generation cluster_1 Part 2: In Vitro Screening Cascade cluster_2 Part 3: Lead Optimization Start 1-Bromo-8-fluoroisoquinoline Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Library Diverse Compound Library (C1-Substituted Analogs) Coupling->Library Primary Primary Screen: Target Binding Assay Library->Primary Functional Secondary Screen: Functional Cell-Based Assay Primary->Functional Selectivity Selectivity & Off-Target Panel (e.g., CEREP) Functional->Selectivity ADME In Vitro ADME Profiling (PAMPA, MetStab, CYP Inhib.) Functional->ADME Active 'Hits' Selectivity->ADME PK In Vivo Pharmacokinetics (Rodent) ADME->PK Candidate Preclinical Candidate PK->Candidate

Caption: High-level workflow for CNS drug discovery.

Part 1: Synthetic Diversification Protocols

The primary strategy for generating a library of novel candidates is the derivatization of the C1 position using modern cross-coupling reactions. The electron-deficient nature of the isoquinoline ring and the presence of the bromine atom make this position highly amenable to palladium-catalyzed transformations.

Protocol 1.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds, allowing for the introduction of a wide array of aryl and heteroaryl moieties.

Objective: To couple 1-Bromo-8-fluoroisoquinoline with various boronic acids or esters.

Rationale: This reaction introduces structural complexity and allows for the exploration of new binding pockets on the target protein. The choice of the R-group can significantly impact potency, selectivity, and physicochemical properties.

Step-by-Step Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 1-Bromo-8-fluoroisoquinoline (1.0 eq), the desired (hetero)aryl boronic acid (1.2-1.5 eq), and a base such as Cs₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(OAc)₂ (0.02-0.05 eq) with a suitable phosphine ligand like SPhos or XPhos (0.04-0.10 eq). Pre-formed catalysts like [(NHC)Pd(allyl)Cl] complexes can also be highly effective at low catalyst loadings.[7][8]

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water (e.g., 4:1 v/v) or toluene/water.

  • Reaction: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C1-arylated isoquinoline derivative.

Protocol 1.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction is essential for introducing amine functionalities, which are critical pharmacophores in many CNS drugs due to their ability to form salt bridges and hydrogen bonds.

Objective: To couple 1-Bromo-8-fluoroisoquinoline with primary or secondary amines.

Rationale: The introduction of an amine at C1 can directly mimic the endogenous ligands for many biogenic amine receptors (e.g., serotonin, dopamine) and transporters, which are major CNS drug targets.[9][10]

Step-by-Step Protocol:

  • Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add 1-Bromo-8-fluoroisoquinoline (1.0 eq), the desired amine (1.1-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq).

  • Catalyst Addition: Add the palladium catalyst system. A typical system consists of a palladium source like Pd₂(dba)₃ (0.01-0.04 eq) and a specialized ligand such as BINAP or Josiphos (0.02-0.08 eq).

  • Solvent Addition: Add a degassed, anhydrous aprotic solvent like toluene or 1,4-dioxane.

  • Reaction: Heat the mixture to 90-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.

Reaction TypeReagents & ConditionsPurpose in CNS Drug Design
Suzuki-Miyaura R-B(OH)₂, Pd catalyst (e.g., Pd(OAc)₂/SPhos), Base (e.g., Cs₂CO₃), Dioxane/H₂O, 80-100°CIntroduce aryl/heteroaryl groups to probe hydrophobic pockets and π-stacking interactions.
Buchwald-Hartwig R¹R²NH, Pd catalyst (e.g., Pd₂(dba)₃/BINAP), Base (e.g., NaOtBu), Toluene, 90-110°CInstall basic amine functionalities crucial for interacting with aminergic GPCRs and transporters.[11]
Sonogashira Terminal alkyne, Pd/Cu catalyst, Base (e.g., Et₃N), THF/DMFIntroduce rigid alkynyl linkers to extend vectors into new binding regions.
Cyanation Zn(CN)₂, Pd catalyst (e.g., Pd(PPh₃)₄), DMF, 120°CIntroduce a nitrile group, a versatile handle for further elaboration into amides, carboxylic acids, or tetrazoles.

Part 2: In Vitro Pharmacological Screening Cascade

Once a library of derivatives has been synthesized, a tiered screening approach is employed to identify compounds with the desired biological activity while filtering out non-viable candidates early.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional Activity & Selectivity cluster_2 Tier 3: CNS-Specific Properties Primary High-Throughput Binding Assay (e.g., Radioligand Displacement) - Determine Affinity (Ki) Functional Functional Assay (e.g., cAMP, Ca2+ flux, Kinase activity) - Determine Potency (EC50/IC50) - Determine Modality (Agonist/Antagonist) Primary->Functional Compounds with Ki < 1µM Selectivity Broad Selectivity Panel (e.g., against related receptors, kinases, ion channels) Functional->Selectivity Potent compounds BBB In Vitro BBB Permeability (PAMPA) Selectivity->BBB Selective 'Hits' Efflux P-gp Efflux Assay (e.g., MDR1-MDCK cells) BBB->Efflux

Caption: A tiered in vitro screening cascade.

Protocol 2.1: Primary Screen - Target Affinity (Radioligand Binding Assay)

Objective: To determine the binding affinity (Kᵢ) of library compounds for a specific CNS target (e.g., Dopamine D₂ Receptor, 5-HT₁ₐ Receptor, or Glycogen Synthase Kinase 3β).

Rationale: This is a high-throughput method to quickly identify compounds that physically interact with the target of interest. It serves as the first filter to eliminate inactive compounds.

Step-by-Step Protocol (Example: GPCR Binding):

  • Preparation: Prepare cell membrane homogenates expressing the target receptor.

  • Reaction Mixture: In a 96-well plate, add assay buffer, the cell membrane preparation, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the test compound's binding affinity. Calculate the IC₅₀ (concentration of compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

Protocol 2.2: Secondary Screen - In Vitro ADME & CNS Penetrability

Promising hits from functional assays must be evaluated for their drug-like properties. Early assessment of ADME is crucial for CNS programs, with a particular focus on BBB penetration.[12]

Objective: To assess the passive permeability of lead compounds across an artificial membrane, simulating the BBB.[13][14]

Rationale: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput, non-cell-based assay that provides a good estimate of a compound's ability to cross the BBB by passive diffusion.[15][16] This helps prioritize compounds with a higher likelihood of achieving therapeutic concentrations in the brain.[14]

Step-by-Step Protocol (PAMPA-BBB):

  • Plate Preparation: A 96-well filter plate (the "donor" plate) is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in an organic solvent (e.g., dodecane).

  • Compound Addition: The test compounds are dissolved in a buffer solution (pH 7.4) and added to the wells of the donor plate.

  • Assay Assembly: A 96-well acceptor plate, containing fresh buffer, is placed underneath the donor plate, such that the lipid-coated filter forms a seal between the donor and acceptor wells.

  • Incubation: The "sandwich" plate is incubated for a set period (e.g., 4-16 hours) at room temperature. During this time, compounds that can permeate the lipid membrane will diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells (and a reference well) is measured using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pₑ) is calculated using established equations.

Compound ClassPₑ (x 10⁻⁶ cm/s)Predicted CNS Permeability
CNS+ (High)> 4.0High
CNS+/- (Medium)2.0 - 4.0Medium
CNS- (Low)< 2.0Low / Efflux Substrate

Interpretation: Compounds with high Pₑ values are prioritized. Low Pₑ may indicate poor passive diffusion. It is critical to follow this assay with a cell-based P-glycoprotein (P-gp) efflux assay, as many compounds that appear permeable can be actively transported out of the brain.[12]

Conclusion and Future Directions

1-Bromo-8-fluoroisoquinoline represents a starting point of high potential for the generation of novel CNS drug candidates. The synthetic protocols and screening cascades detailed in this guide provide a validated, logical framework for a discovery program. By leveraging modern synthetic chemistry to explore diverse chemical space around this privileged core, and by applying a rigorous, tiered approach to pharmacological and ADME evaluation, research teams can efficiently identify and advance lead compounds. Future work should focus on establishing in vivo proof-of-concept in relevant animal models of neurological disease for the most promising candidates identified through this workflow.

References

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Hitchcock, S. A. (2012). Considerations for Target Selection in CNS Drug Discovery Programs. In Jasper's Basic Mechanisms of the Epilepsies. National Center for Biotechnology Information. Retrieved from [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457–1464. Retrieved from [Link]

  • Siramshetty, V. B., et al. (2022). Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. ACS Omega, 7(32), 27835–27845. Retrieved from [Link]

  • Valente, C., et al. (2012). Rapid Room Temperature Buchwald–Hartwig and Suzuki–Miyaura Couplings of Heteroaromatic Compounds Employing Low Catalyst Loadings. Organic Letters, 14(15), 3974–3977. Retrieved from [Link]

  • Li, W., et al. (2020). Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 207, 112709. Retrieved from [Link]

  • Brown, A. B., & Gouliaev, A. H. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Cecchelli, R., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(6), 1269. Retrieved from [Link]

  • Sun, X., & He, G. (2024). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration, 1, 1-15. Retrieved from [Link]

  • PubChem. (n.d.). 8-Bromoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Castillo, C., et al. (2023). Screening an In-House Isoquinoline Alkaloids Library for New Blockers of Voltage-Gated Na+ Channels Using Voltage Sensor Fluorescent Probes: Hits and Biases. Molecules, 28(14), 5406. Retrieved from [Link]

  • Kavanagh, P. V., et al. (2013). Characterization of synthetic routes to 'Bromo-DragonFLY' and benzodifuranyl isopropylamine homologues utilizing ketone intermediates. Part 1. Drug Testing and Analysis, 5(5), 303-317. Retrieved from [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. Retrieved from [Link]

  • Valente, C., et al. (2012). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Organic Letters, 14(15), 3974-3977. Retrieved from [Link]

  • Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. (2022). ResearchGate. Retrieved from [Link]

  • Structural basis for the selectivity of the M4K Pharma/M4ND ALK2 inhibitors. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Sun, S., & Adejare, A. (2006). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science Publishers. Retrieved from [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2005). ResearchGate. Retrieved from [Link]

  • Transforming CNS Drug Discovery with Preclinical EEG Biomarkers. (n.d.). SynapCell. Retrieved from [Link]

  • Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation. (2020). ResearchGate. Retrieved from [Link]

  • Lyčka, A., et al. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6543. Retrieved from [Link]

  • Wan, H. (2013). What ADME tests should be conducted for preclinical studies?. ADMET & DMPK, 1(3), 19-28. Retrieved from [Link]

  • Czarnobaj, K., & Gutowska, I. (2023). Fluoride in the Central Nervous System and Its Potential Influence on the Development and Invasiveness of Brain Tumours—A Research Hypothesis. International Journal of Molecular Sciences, 24(13), 10834. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-8-fluoro-quinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Đikić, T., et al. (2022). Application of in vitro PAMPA technique and in silico computational methods for blood-brain barrier permeability prediction of novel CNS drug candidates. European Journal of Pharmaceutical Sciences, 168, 106056. Retrieved from [Link]

  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Hilaris Publisher. Retrieved from [Link]

  • Mackensen, A., et al. (2024). CAR T-Cell Immunotherapy in Neuroautoimmune Diseases: Focus on the Central Nervous System. Cells, 13(13), 1081. Retrieved from [Link]

  • Cross-Coupling of Heteroatomic Electrophiles. (2014). National Institutes of Health. Retrieved from [Link]

  • Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. (2026). Axispharm. Retrieved from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(6), 774-781. Retrieved from [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. Retrieved from [Link]

  • The Role of Fluorine in the Discovery and Optimization of CNS Agents. (2014). ResearchGate. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 1-Aryl-8-fluoroisoquinolines via Suzuki-Miyaura Cross-Coupling

Abstract This document provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromo-8-fluoroisoquinoline and various arylboronic acids. The synthesis of 1-ar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-bromo-8-fluoroisoquinoline and various arylboronic acids. The synthesis of 1-aryl-8-fluoroisoquinolines is of significant interest to researchers in medicinal chemistry and materials science due to the prevalence of the isoquinoline scaffold in a vast array of biologically active compounds.[1][2][3] This guide details the underlying reaction mechanism, offers a robust and validated experimental protocol, and discusses key parameters influencing the reaction's success. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.

Introduction: The Strategic Importance of Arylated Isoquinolines

The isoquinoline core is a "privileged scaffold" in drug design, forming the structural basis for numerous pharmaceuticals and natural products with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4][5] The functionalization of this heterocyclic system is a cornerstone of modern synthetic and medicinal chemistry. The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling method, stands as one of the most efficient and versatile strategies for forming carbon-carbon bonds.[6][7]

This protocol focuses on the coupling of 1-bromo-8-fluoroisoquinoline with arylboronic acids. This specific reaction is strategically important for several reasons:

  • Modularity: It allows for the convergent and rapid assembly of a diverse library of 1-aryl-8-fluoroisoquinolines by simply varying the arylboronic acid coupling partner.[5]

  • Bioisosteric Replacement: The fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, which are critical parameters in drug design.

  • High Functional Group Tolerance: The Suzuki-Miyaura coupling is renowned for its compatibility with a wide range of functional groups, making it ideal for late-stage functionalization of complex molecules.[8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[8][9] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-8-fluoroisoquinoline. This is often the rate-determining step of the cycle and results in the formation of a square-planar Pd(II) complex.[8][10]

  • Transmetalation: For this step to occur, the arylboronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This boronate then transfers its aryl group to the Pd(II) center, displacing the bromide ligand.

  • Reductive Elimination: The two organic moieties (the isoquinoline and the aryl group) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the 1-aryl-8-fluoroisoquinoline product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[8][9][10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs Pd0 Pd(0)Ln OA Oxidative Addition Pd0->OA Ar-X (1-Bromo-8-fluoroisoquinoline) PdII_Aryl Ar-Pd(II)Ln-X OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R'-B(OH)₂ (Arylboronic Acid) + Base PdII_Aryl_R Ar-Pd(II)Ln-R' TM->PdII_Aryl_R RE Reductive Elimination PdII_Aryl_R->RE RE->Pd0 Product Ar-R' RE->Product Reactant1 1-Bromo-8-fluoroisoquinoline (Ar-X) Reactant2 Arylboronic Acid (R'-B(OH)₂) Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine Reactants: 1-Bromo-8-fluoroisoquinoline, Arylboronic Acid, Base B Purge with Inert Gas (N₂/Ar) A->B C Add Catalyst & Solvents B->C D Heat and Stir (e.g., 90°C, 12h) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool and Quench with Water E->F Reaction Complete G Extract with Organic Solvent F->G H Wash, Dry, and Concentrate G->H I Purify via Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Sources

Method

The Rising Star in Advanced Materials: Application Notes for 1-Bromo-8-fluoroisoquinoline

Introduction: In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored optoelectronic properties is relentless. 1-Bromo-8-fluoroisoquinoline is emerging as a compelling s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored optoelectronic properties is relentless. 1-Bromo-8-fluoroisoquinoline is emerging as a compelling scaffold for the design and synthesis of next-generation organic functional materials. Its unique electronic and steric features, arising from the strategic placement of bromine and fluorine atoms on the isoquinoline core, offer a versatile platform for creating materials with applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and organic semiconductors. This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for leveraging the potential of this promising compound.

Core Attributes of 1-Bromo-8-fluoroisoquinoline: A Strategic Molecular Design

The isoquinoline core provides a rigid and planar aromatic system, which is beneficial for charge transport and achieving high quantum yields in optoelectronic devices. The strategic functionalization at the 1 and 8 positions imparts distinct and advantageous characteristics:

  • The Bromo Substituent (C1): The bromine atom at the 1-position serves as a versatile synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of various aryl, heteroaryl, or vinyl groups, enabling the systematic tuning of the molecule's electronic properties, solubility, and solid-state packing.

  • The Fluoro Substituent (C8): The highly electronegative fluorine atom at the 8-position significantly influences the molecule's electronic properties. It lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This can lead to improved air stability of the resulting materials by making them less susceptible to oxidation. Furthermore, the presence of fluorine can enhance intermolecular interactions and influence the emission characteristics of fluorescent materials.

Application in Organic Light-Emitting Diodes (OLEDs)

The unique properties of 1-Bromo-8-fluoroisoquinoline make it an excellent starting material for the synthesis of novel host and dopant materials for OLEDs. The ability to introduce various functionalities allows for the fine-tuning of the material's energy levels to facilitate efficient charge injection and transport, as well as to achieve desired emission colors.

Synthesis of a Bipolar Host Material for Phosphorescent OLEDs

This protocol details the synthesis of a bipolar host material by sequentially coupling a hole-transporting carbazole moiety and an electron-transporting pyridine-based moiety to the 1-Bromo-8-fluoroisoquinoline core.

Protocol 1: Synthesis of a Carbazole-Pyridine Substituted 8-Fluoroisoquinoline

Step 1: Suzuki Coupling with Carbazole-9-boronic acid pinacol ester

  • Reaction Setup: In a 100 mL Schlenk flask, add 1-Bromo-8-fluoroisoquinoline (1.0 eq), 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Solvent Addition: Add a degassed mixture of toluene (20 mL) and water (5 mL).

  • Reaction Execution: Heat the mixture to 90 °C and stir under an inert atmosphere (argon or nitrogen) for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with dichloromethane (3 x 30 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the carbazole-substituted intermediate.

Step 2: Buchwald-Hartwig Amination with a Pyridine-based Amine

  • Reaction Setup: In a separate Schlenk flask, dissolve the product from Step 1 (1.0 eq), 2-amino-5-phenylpyridine (1.1 eq), Pd₂(dba)₃ (0.03 eq), and Xantphos (0.06 eq) in anhydrous toluene (30 mL).

  • Base Addition: Add sodium tert-butoxide (1.4 eq) to the mixture.

  • Reaction Execution: Heat the reaction mixture to 110 °C and stir under an inert atmosphere for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution. Extract with dichloromethane (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the final product by column chromatography followed by recrystallization or sublimation to obtain the high-purity bipolar host material.

Table 1: Representative Photophysical and Electrochemical Data for a Hypothetical Bipolar Host Material

PropertyValue
Absorption (λₘₐₓ, solution)~350 nm
Emission (λₑₘ, solution)~450 nm (Blue)
HOMO Level~ -5.6 eV
LUMO Level~ -2.5 eV
Triplet Energy (Eₜ)~ 2.7 eV

Diagram 1: Synthetic Workflow for Bipolar Host Material

G A 1-Bromo-8-fluoroisoquinoline C Suzuki Coupling (Pd(PPh₃)₄, K₂CO₃) A->C B Carbazole-9-boronic acid pinacol ester B->C D Carbazole-substituted Intermediate C->D F Buchwald-Hartwig Amination (Pd₂(dba)₃, Xantphos, NaOtBu) D->F E 2-Amino-5-phenylpyridine E->F G Bipolar Host Material F->G

Caption: Synthetic workflow for the bipolar host material.

Application in Fluorescent Sensors

The inherent fluorescence of the isoquinoline core, combined with the ability to introduce specific recognition moieties, makes 1-Bromo-8-fluoroisoquinoline a valuable precursor for the development of selective and sensitive fluorescent sensors for metal ions or other analytes.

Design and Synthesis of a "Turn-On" Fluorescent Sensor for Zn²⁺

This protocol describes the synthesis of a fluorescent sensor where the fluorescence of the 8-fluoroisoquinoline core is initially quenched. Upon binding to Zn²⁺, a conformational change or inhibition of a photoinduced electron transfer (PET) process leads to a significant enhancement of the fluorescence intensity.

Protocol 2: Synthesis of a Zn²⁺ Fluorescent Sensor

  • Sonogashira Coupling:

    • Reaction Setup: Combine 1-Bromo-8-fluoroisoquinoline (1.0 eq), N,N-bis(2-pyridylmethyl)prop-2-yn-1-amine (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.1 eq) in a mixture of anhydrous THF (20 mL) and triethylamine (10 mL).

    • Reaction Execution: Stir the mixture at 60 °C under an argon atmosphere for 12 hours.

    • Work-up and Purification: After cooling, evaporate the solvent and purify the residue by column chromatography on silica gel (dichloromethane/methanol gradient) to yield the desired sensor molecule.

  • Characterization of Sensor Response:

    • Stock Solution: Prepare a stock solution of the sensor in a suitable solvent (e.g., acetonitrile).

    • Titration Experiment: In a cuvette, place a solution of the sensor and record its fluorescence spectrum. Sequentially add aliquots of a standard solution of Zn(ClO₄)₂ and record the fluorescence spectrum after each addition.

    • Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺ to determine the binding constant and detection limit.

Table 2: Expected Performance of the Zn²⁺ Fluorescent Sensor

ParameterExpected Value
Excitation Wavelength (λₑₓ)~330 nm
Emission Wavelength (λₑₘ)~420 nm
Fluorescence Enhancement Factor> 50-fold
Detection LimitLow micromolar to nanomolar range
SelectivityHigh selectivity for Zn²⁺ over other common metal ions

Diagram 2: "Turn-On" Fluorescence Sensing Mechanism

G cluster_0 Sensor Alone (Low Fluorescence) cluster_1 Sensor + Zn²⁺ (High Fluorescence) A Fluorophore (8-Fluoroisoquinoline) B Quencher/Receptor (e.g., Dipicolylamine) A->B PET (Quenching) D Receptor-Zn²⁺ Complex C Fluorophore E Fluorescence 'On' Zn Zn²⁺ Zn->D Binding

Caption: Mechanism of the "turn-on" fluorescent sensor for Zn²⁺.

References

  • Note: As 1-Bromo-8-fluoroisoquinoline is an emerging material, direct literature citations for its specific applications are limited. The following references provide foundational knowledge and protocols for the synthetic and characterization techniques described, which are broadly applicable.
  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Buchwald-Hartwig Amination: Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]

  • Organic Light-Emitting Diodes: Tang, C. W.; VanSlyke, S. A. Organic electroluminescent diodes. Applied Physics Letters, 1987 , 51 (12), 913–915. [Link]

  • Fluorescent Chemosensors: de Silva, A. P.; Gunaratne, H. Q. N.; Gunnlaugsson, T.; Huxley, A. J. M.; McCoy, C. P.; Rademacher, J. T.; Rice, T. E. Signaling Recognition Events with Fluorescent Sensors and Switches. Chemical Reviews, 1997 , 97 (5), 1515–1566. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Suzuki Coupling of 1-Bromo-8-fluoroisoquinoline

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 1-Bromo-8-fluoroisoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges and optimization strategies for the coupling of 1-Bromo-8-fluoroisoquinoline, a substrate known for its unique electronic and steric properties. As researchers and drug development professionals, achieving high-yield, reproducible results with heteroaromatic substrates is paramount. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction shows very low conversion, with a significant amount of 1-Bromo-8-fluoroisoquinoline starting material remaining. What's the likely cause?

This is a classic symptom of a sluggish or inhibited oxidative addition step, the crucial first stage of the catalytic cycle where the palladium catalyst inserts into the carbon-bromine bond.[1] The isoquinoline nitrogen can act as a ligand, coordinating to the palladium center and impeding its catalytic activity, a phenomenon known as catalyst poisoning.[2]

Causality & Recommended Actions:

  • Insufficiently Active Catalyst: The electron-rich nature of the isoquinoline ring system requires a highly active, electron-rich catalyst to facilitate oxidative addition.[3]

    • Solution: Switch to a more electron-rich and sterically bulky phosphine ligand. Standard ligands like PPh₃ are often insufficient. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to create a more reactive Pd(0) center. These ligands' bulkiness also helps promote the final reductive elimination step.[4]

  • Low Reaction Temperature: Oxidative addition is often the rate-limiting step and is highly temperature-dependent.

    • Solution: Gradually increase the reaction temperature in 10-15 °C increments. While many Suzuki reactions run well between 70-90 °C, challenging substrates may require temperatures up to 120 °C, especially when using solvents like DMF or dioxane.[5][6]

  • Inappropriate Base: While the base's primary role is in the transmetalation step, its choice can influence the overall catalytic activity.

    • Solution: Consider switching to a stronger, non-coordinating base like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). These bases can sometimes accelerate the overall cycle more effectively than common choices like Sodium Carbonate (Na₂CO₃).

Q2: My main side product is the homocoupling of my boronic acid partner. How can I prevent this?

Homocoupling of the boronic acid is typically caused by the presence of oxygen, which can participate in a competing oxidative cycle with the palladium catalyst. It can also be exacerbated by certain reaction conditions.

Causality & Recommended Actions:

  • Oxygen Contamination: This is the most common cause.

    • Solution: Ensure rigorous degassing of your solvent and reaction mixture. The "freeze-pump-thaw" method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before adding reagents can significantly reduce oxygen levels.[5] Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • High Catalyst Loading/Temperature: Excessively high temperatures or catalyst concentrations can sometimes promote side reactions.

    • Solution: Once you have established conditions for good conversion, try to reduce the catalyst loading (e.g., from 2 mol% to 1 mol%) or lower the temperature slightly to find the optimal balance between reaction rate and selectivity.

Q3: I'm observing significant protodeborylation (loss of the boronic acid group). What can I do to improve its stability?

Protodeborylation is a common decomposition pathway for boronic acids, especially heteroaryl boronic acids, where the boron group is replaced by a hydrogen atom from water or other protic sources.[1]

Causality & Recommended Actions:

  • Inherent Instability of Boronic Acid: Boronic acids can be unstable, particularly at elevated temperatures and in the presence of water and certain bases.[1]

    • Solution 1 (Recommended): Switch to a more stable boronic acid derivative. Pinacol boronate esters (Bpin) are significantly more robust against protodeborylation and are often the superior choice for challenging couplings.[1][7] Neopentyl glycol esters are another excellent alternative.[1]

    • Solution 2: Use milder bases. Strong bases like NaOH can accelerate decomposition. Anhydrous bases like potassium fluoride (KF) or potassium phosphate (K₃PO₄) are often gentler and can be used to minimize this side reaction.[8]

    • Solution 3: Minimize reaction time. If the coupling is fast, the boronic acid has less time to decompose. Automated reaction monitoring can help identify the optimal reaction time to maximize yield before decomposition becomes significant.[7]

Q4: My reaction mixture turns black, and the reaction stalls. What does this signify?

The formation of a black precipitate is typically palladium black, resulting from the aggregation and decomposition of the Pd(0) catalyst.[1] This removes the active catalyst from the solution and halts the reaction.

Causality & Recommended Actions:

  • Ligand Instability or Insufficient Stabilization: The primary role of the phosphine ligand is to stabilize the monomeric Pd(0) species and prevent it from crashing out of solution.[1] If the ligand is not bulky or electron-donating enough, or if it degrades at high temperatures, the palladium will aggregate.

    • Solution: This strongly indicates the need for a more robust ligand. Sterically hindered biaryl monophosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are specifically designed to provide high thermal stability and prevent catalyst decomposition.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal combination of catalyst, ligand, base, and solvent for this reaction?

There is no universal "best" combination, as the optimal conditions are highly dependent on the specific boronic acid partner being used. A screening approach is the most effective strategy. The Suzuki-Miyaura reaction involves many interacting parameters, and a Design of Experiments (DoE) approach can efficiently identify optimal conditions.[9]

Below is a table of recommended starting points for screening.

ComponentRecommended Reagents for ScreeningRationale & Key Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) precursors. PdCl₂(dppf) is a stable Pd(II) precatalyst that is reduced in situ.[1]
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃, IPr (NHC)Crucial for success. These are bulky, electron-rich ligands that promote oxidative addition and stabilize the catalyst against decomposition and poisoning by the isoquinoline nitrogen.[2] A 2:1 ligand-to-palladium ratio is a good starting point for monodentate phosphines.
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base activates the boronic acid for transmetalation.[8] K₃PO₄ is often a good balance of reactivity and mildness. Cs₂CO₃ is more aggressive and can be effective for difficult couplings.
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1), DMFThe solvent must solubilize both the organic substrate and the inorganic base. A small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle.[5][6] Use degassed solvents.
Q2: What is the mechanistic reason for the difficulty in this specific coupling?

The primary challenges stem from the 1-Bromo-8-fluoroisoquinoline substrate itself. The catalytic cycle, illustrated below, highlights potential failure points.

Suzuki_Cycle cluster_challenges Key Challenges for Isoquinoline Substrate Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Often Rate-Limiting) Pd0->OxAdd + Ar-X (1-Bromo-8-fluoroisoquinoline) Challenge2 Catalyst Poisoning: Isoquinoline nitrogen can bind to Pd(0), inhibiting the cycle. Pd0->Challenge2 PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Challenge1 Slow Step: Requires an electron-rich, bulky ligand (L) to proceed efficiently. OxAdd->Challenge1 Trans Transmetalation PdII->Trans + [Ar'-B(OR)₃]⁻ (Activated Boronate) PdII_Ar Ar-Pd(II)-Ar'(L)₂ Trans->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 + Ar-Ar' (Product)

Caption: The Suzuki-Miyaura Catalytic Cycle and its challenges.

  • Oxidative Addition: As mentioned, this step can be slow. The C-Br bond at the C1 position is sterically accessible, but electronic effects from the heteroaromatic ring system can be inhibitory. An electron-rich ligand is essential to increase the electron density on the palladium, making it a better nucleophile for attacking the C-Br bond.[4]

  • Transmetalation: This step requires activation of the boronic acid/ester by a base to form a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[8] If the base is too weak or insoluble, this step can be inefficient.

  • Reductive Elimination: This final step forms the desired C-C bond and regenerates the Pd(0) catalyst. Bulky ligands on the palladium center can create steric pressure that promotes this step.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 1-Bromo-8-fluoroisoquinoline

This protocol provides a robust starting point.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-Bromo-8-fluoroisoquinoline (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition:

    • In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (e.g., SPhos, 2.2 mol %).

    • Add the catalyst/ligand mixture to the reaction vial.

  • Inert Atmosphere:

    • Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition:

    • Add the previously degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction:

    • Place the vial in a preheated oil bath or heating block at the desired temperature (start with 80-100 °C).

    • Stir vigorously for the intended reaction time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow

Use this logical diagram to diagnose and solve common issues.

Troubleshooting_Workflow Start Reaction Outcome? LowYield Low Yield / Low Conversion Start->LowYield No SideProducts Major Side Products Observed Start->SideProducts No Success High Yield Start->Success Yes CheckInert 1. Verify Inert Atmosphere 2. Check Reagent Quality (Solvent, Base, Boronic Acid) LowYield->CheckInert Homocoupling Homocoupling Side Product? SideProducts->Homocoupling IncreaseTemp Increase Temperature (e.g., 100-120 °C) CheckInert->IncreaseTemp ScreenLigand Screen Bulky, Electron-Rich Ligands (SPhos, XPhos, etc.) IncreaseTemp->ScreenLigand ScreenBase Screen Bases (K₃PO₄, Cs₂CO₃) ScreenLigand->ScreenBase ImproveDegas Improve Degassing (Freeze-Pump-Thaw) Homocoupling->ImproveDegas Yes Protodeborylation Protodeborylation Side Product? Homocoupling->Protodeborylation No UseEster Switch to Boronic Ester (Bpin) Use Milder Base (KF, K₃PO₄) Protodeborylation->UseEster Yes

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]

  • ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Linton, E. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Gate Chemistry. (2018). Suzuki Coupling Mechanism and Applications. YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Retrieved from [Link]

  • NIH. (n.d.). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

Sources

Optimization

purification methods for 1-Bromo-8-fluoroisoquinoline reaction products

Welcome to the technical support center for the purification of 1-Bromo-8-fluoroisoquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work wi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-Bromo-8-fluoroisoquinoline and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile heterocyclic building block. The strategic placement of the bromine and fluorine atoms on the isoquinoline core makes it a valuable intermediate in drug discovery, but also presents unique challenges in purification.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry. Our goal is to empower you to diagnose issues in your purification workflow and develop robust, efficient, and scalable methods to achieve high purity for your downstream applications.

Troubleshooting Guide: Common Purification Scenarios

This section addresses specific problems you may encounter when purifying crude 1-Bromo-8-fluoroisoquinoline. Each scenario is presented in a question-and-answer format, providing not just a solution, but the chemical reasoning behind it.

Question 1: My crude NMR or LC-MS shows significant amounts of unreacted starting material (e.g., 8-fluoroisoquinoline or a precursor). How can I remove it efficiently?

Answer: This is a common issue, especially if the reaction has not gone to completion. The most effective method leverages the difference in basicity between your product and the starting materials.

Causality: The nitrogen atom in the isoquinoline ring is basic and can be protonated to form a water-soluble salt.[2] While 1-Bromo-8-fluoroisoquinoline is also basic, its basicity may be attenuated by the electron-withdrawing effects of the halogen substituents. This difference can be exploited with a liquid-liquid extraction.

Recommended Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting materials will be protonated and partition into the aqueous layer. Your product should preferentially remain in the organic layer.

  • Phase Separation: Separate the organic layer. Be sure to re-extract the aqueous layer with fresh organic solvent to recover any product that may have partitioned.

  • Neutralization and Back-Extraction (Optional but Recommended): To ensure complete recovery, you can basify the acidic aqueous layer with NaOH and back-extract with DCM. This will recover any of your product that was inadvertently protonated.

  • Final Wash & Dry: Combine all organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[3]

  • Purity Check: Analyze a small sample of the resulting solid/oil by TLC or LC-MS to confirm the removal of the starting material before proceeding to further purification like column chromatography.

Question 2: I am observing a closely-eluting impurity by TLC that I suspect is an isomer (e.g., 5-Bromo-8-fluoroisoquinoline or a dibrominated species). How can I resolve this?

Answer: Isomeric impurities are among the most challenging to separate due to their similar polarities. Standard purification methods must be carefully optimized. The formation of dibrominated species, such as 5,8-dibromoisoquinoline, is a known issue in the synthesis of related compounds, especially if excess brominating agent is used.[3]

Strategy 1: High-Resolution Flash Column Chromatography

Standard column chromatography may not be sufficient. You must optimize your conditions to maximize resolution.

  • Solvent System Selection: The key is to find a solvent system where the ΔRf (difference in retention factors) between your product and the isomer is maximized. Screen various solvent systems using TLC. A good starting point for compounds like this is a hexane/ethyl acetate or DCM/methanol gradient.[4] An ideal Rf value for the target compound is between 0.2 and 0.5 for effective separation.[5]

  • Column Parameters:

    • Stationary Phase: Use high-quality silica gel with a small particle size (e.g., 40-63 µm).

    • Column Dimensions: Use a long, narrow column to increase the number of theoretical plates.

    • Loading: Load the sample as a concentrated band. Adsorbing the crude material onto a small amount of silica ("dry loading") is highly recommended over loading in a solvent ("wet loading") to prevent band broadening.[6]

  • Elution: Use a slow, shallow gradient of the eluting solvent or run the column isocratically (with a single solvent mixture) for the best separation.

Solvent System Polarity Guide

Solvent System Polarity Typical Use Case
Hexane / Ethyl Acetate Low to Medium Good starting point for many heterocycles.[7]
Dichloromethane / Methanol Medium to High For more polar compounds or when hexane/EtOAc fails.

| Toluene / Acetone | Medium | Offers different selectivity, can sometimes resolve spots that co-elute in other systems. |

Strategy 2: Recrystallization

If the product is a solid and the isomeric impurity is present in a smaller amount, recrystallization can be highly effective.[8][9]

  • Solvent Screening: Find a solvent or solvent pair in which your product has high solubility at high temperatures and low solubility at room or cold temperatures.[9] The impurity should ideally remain soluble at low temperatures or be insoluble at high temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, toluene, or heptane/ethyl acetate mixtures.

  • Procedure: Dissolve the crude material in the minimum amount of boiling solvent. If insoluble impurities are present, perform a hot filtration.[9] Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities.[10]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Question 3: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem, especially with impure samples which often have a lower melting point than the pure compound.

Troubleshooting Steps:

  • Add More Solvent: The most common cause is using too little solvent. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.[4]

  • Switch to a Lower-Boiling Solvent: If the compound's melting point is lower than the solvent's boiling point, it will melt before dissolving. Choose a solvent with a lower boiling point.

  • Induce Crystallization: If the solution is clear but no crystals form upon cooling, try the following:

    • Scratch the flask: Use a glass rod to scratch the inner surface of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.[10]

    • Seed Crystals: Add a tiny crystal of the pure compound (if available) to the cooled solution to initiate crystallization.[10]

    • Cool Slowly: Ensure the solution is not cooled too rapidly. A slower cooling rate encourages the formation of larger, purer crystals.[10]

Workflow for Purification and Impurity Removal

The following diagram illustrates a decision-making workflow for purifying a typical crude reaction mixture of 1-Bromo-8-fluoroisoquinoline.

PurificationWorkflow cluster_start Initial Workup cluster_extraction Aqueous Extraction cluster_analysis1 Purity Assessment cluster_main_purification Primary Purification cluster_final Final Product Crude Crude Reaction Mixture Extraction Perform Acid-Base Extraction Crude->Extraction Dissolve in org. solvent TLC_LCMS Analyze by TLC / LC-MS Extraction->TLC_LCMS Remove aqueous salts and polar impurities Is_Solid Is the product a solid? TLC_LCMS->Is_Solid Column Column Chromatography Is_Solid->Column No / Impurities too close Recrystallize Recrystallization Is_Solid->Recrystallize Yes Final_Analysis Final Purity Check (NMR, LC-MS, EA) Column->Final_Analysis Recrystallize->Final_Analysis Pure_Product Pure 1-Bromo-8-fluoroisoquinoline Final_Analysis->Pure_Product Purity > 98%

Caption: Decision workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to assess the purity of 1-Bromo-8-fluoroisoquinoline?

A1: A combination of methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for determining purity. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water (often with a modifier like formic acid or trifluoroacetic acid) is a good starting point.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are essential for confirming the structure and identifying any residual proton- or fluorine-containing impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable compounds. It can provide both purity information and mass data for impurity identification.[13]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the theoretical values to confirm bulk purity.

Q2: Is 1-Bromo-8-fluoroisoquinoline stable on silica gel?

A2: Halogenated heterocycles are generally stable on standard silica gel. However, some highly activated or sensitive compounds can degrade. To test for stability, spot your compound on a TLC plate, let it sit for 1-2 hours, and then elute it. If you see new spots or significant streaking that wasn't present on an immediately-eluted plate, your compound may be degrading. In such cases, consider using a deactivated stationary phase like alumina or treating the silica gel with a base like triethylamine.[6]

Q3: What are the recommended storage conditions for pure 1-Bromo-8-fluoroisoquinoline?

A3: Like many halogenated aromatic compounds, it should be stored in a cool, dry, and dark place. A well-sealed container under an inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential degradation from moisture or light.

Q4: Can I use distillation for purification?

A4: While some bromoisoquinolines can be purified by fractional distillation under reduced pressure,[3] it is generally less effective for removing isomeric impurities compared to chromatography or recrystallization. Given the likely high boiling point of 1-Bromo-8-fluoroisoquinoline, thermal degradation could also be a concern. Distillation is more suitable for removing non-volatile impurities or for large-scale purification where a lower degree of purity is acceptable.

References

  • Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. (2021). PMC - NIH. [Link]

  • A Process For The Synthesis Of 4 Fluoro Isoquinoline. Quick Company. [Link]

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? (2021). ResearchGate. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • How to purify synthetic fluoroquinolones, using column chromatography? (2016). ResearchGate. [Link]

  • Synthesis of 4-Bromoisoquinoline. PrepChem.com. [Link]

  • Method of preparing 5- or 8-bromoisoquinoline derivatives.
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. ResearchGate. [Link]

  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure. [Link]

  • Synthesis of 8-bromoisoquinolines and a crystal structure of an acyclic secondary amine-borane. ResearchGate. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. [Link]

  • Methods of isolation and determination of isoquinoline alkaloids. (1989). PubMed. [Link]

  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-8-fluoroisoquinoline Cross-Coupling

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, chemists, and process development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 1-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, chemists, and process development professionals who are looking to enhance reaction efficiency, minimize costs, and reduce metal contamination in their synthesis of complex isoquinoline derivatives. As a substrate, 1-Bromo-8-fluoroisoquinoline presents unique challenges due to its steric hindrance at the C1 position and the Lewis-basic nature of the isoquinoline nitrogen, which can interact with and inhibit the palladium catalyst.[1]

This document provides a structured approach to troubleshooting common issues and systematically optimizing catalyst loading through a series of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig reaction with a heteroaromatic halide?

For initial screening of palladium-catalyzed cross-coupling reactions, a catalyst loading in the range of 0.5–2.5 mol% is a conventional and effective starting point.[2][3][4] This concentration is generally sufficient to provide a detectable product yield if the reaction is viable, without being excessively wasteful for an initial trial. For highly active and optimized catalyst systems, particularly in process chemistry, loadings can be dramatically reduced to parts-per-million (ppm) levels, sometimes as low as 10-50 ppm for certain substrates.[3][5]

Q2: How does the choice of ligand impact the optimal catalyst loading?

The ligand is arguably the most critical component for catalyst performance and stability, directly influencing the required loading. The ligand's role is to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.[3][6]

  • Steric Bulk & Electron-Donating Properties: For challenging substrates like 1-Bromo-8-fluoroisoquinoline, bulky and electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required.[3][7] These ligands promote the crucial, often rate-limiting, oxidative addition step and stabilize the active Pd(0) species, preventing decomposition and allowing for lower catalyst loadings.

  • Catalyst Stability: A well-chosen ligand forms a stable palladium complex that resists decomposition pathways like palladium black precipitation, thereby extending the catalyst's lifetime and maintaining its activity throughout the reaction. This stability is key to achieving high turnover numbers (TONs) and turnover frequencies (TOFs) at low catalyst concentrations.

Q3: What are the common signs of catalyst deactivation or decomposition?

Catalyst deactivation is a primary cause of incomplete or stalled reactions. Key indicators include:

  • Formation of Palladium Black: The appearance of a black precipitate is a definitive sign that the soluble, active Pd(0) catalyst has aggregated and crashed out of solution.

  • Stalled Reaction Progress: If reaction monitoring (e.g., via HPLC or TLC) shows that the consumption of starting material plateaus before reaching completion, catalyst deactivation is a likely cause.[8][9]

  • Inconsistent Results: Poor reproducibility between batches can sometimes be traced back to catalyst instability or sensitivity to trace impurities.

Q4: Why is the choice of base so critical in Suzuki-Miyaura couplings?

In the Suzuki-Miyaura reaction, the base plays an essential role in the transmetalation step.[10] It activates the organoboron species (e.g., boronic acid) by forming a more nucleophilic "ate" complex, which then transfers its organic group to the palladium center.[11]

  • Strength and Solubility: The base must be strong enough to facilitate the formation of the boronate complex but not so strong that it causes degradation of the substrates or catalyst. Common choices include inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃.[12][13] The solubility of the base and the boronate salt it forms can also significantly impact reaction rates.[1]

  • Compatibility: The base must be compatible with the functional groups present on the coupling partners. For base-sensitive substrates, milder bases like potassium fluoride (KF) may be used.[10]

Catalytic Cycle and Initial Decision Making

A fundamental understanding of the catalytic cycle is essential for effective troubleshooting. The selection of the initial catalyst system should be a rational process based on the substrate properties.

Catalytic_Cycle Pd0 Active L-Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-Br PdII_ArX L-Pd(II)(Ar)(X) Complex OxAdd->PdII_ArX Transmetal Transmetalation (Suzuki) or Base-Mediated Step (Buchwald) PdII_ArX->Transmetal [Ar'-B(OR)₂]⁻ or R₂NH + Base PdII_ArAr L-Pd(II)(Ar)(Ar') Complex Transmetal->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Product RedElim->Product

Caption: Simplified Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Catalyst_Selection Start Start: 1-Bromo-8-fluoroisoquinoline Coupling_Type Coupling Type? Start->Coupling_Type Suzuki Suzuki (C-C) Coupling_Type->Suzuki Boronic Acid/Ester Buchwald Buchwald (C-N) Coupling_Type->Buchwald Amine Ligand_Choice Select Ligand: Bulky & Electron-Rich (e.g., SPhos, XPhos, RuPhos) Suzuki->Ligand_Choice Base_Suzuki Select Base: K₃PO₄ or Cs₂CO₃ Suzuki->Base_Suzuki Buchwald->Ligand_Choice Base_Buchwald Select Base: NaOtBu or LHMDS Buchwald->Base_Buchwald Precatalyst Select Precatalyst: Pd(OAc)₂ or G3/G4 Precatalyst Ligand_Choice->Precatalyst Base_Suzuki->Precatalyst Base_Buchwald->Precatalyst Conditions Set Initial Conditions: Solvent: Dioxane or Toluene Temp: 80-110 °C Pd Loading: 1-2 mol% Precatalyst->Conditions Troubleshooting_Workflow Start Reaction Outcome? Success High Yield Reaction Optimized Start->Success >80% Yield Low_Yield Low Yield / Stalled Start->Low_Yield <50% Yield Side_Products Major Side Products Start->Side_Products Complex Mixture Check_Catalyst 1. Use Pd G3/G4 Precatalyst 2. Screen Robust Ligands (XPhos, SPhos) Low_Yield->Check_Catalyst Identify_Side_Product Identify Side Product (GC-MS, LC-MS, NMR) Side_Products->Identify_Side_Product Check_Conditions Increase Temperature Screen Stronger Base Check_Catalyst->Check_Conditions Dehalogenation Dehalogenation (Ar-H) Identify_Side_Product->Dehalogenation Loss of Bromine Homocoupling Homocoupling (Ar'-Ar') Identify_Side_Product->Homocoupling Dimer of Nucleophile Protodeboronation Protodeboronation Identify_Side_Product->Protodeboronation Loss of Boron Solve_Dehalogenation Use Aprotic Solvent Change Ligand Dehalogenation->Solve_Dehalogenation Solve_Homocoupling Improve Degassing Use Pd(0) Precatalyst Homocoupling->Solve_Homocoupling Solve_Protodeboronation Use Boronic Ester Anhydrous Conditions Protodeboronation->Solve_Protodeboronation

Caption: A systematic workflow for troubleshooting common cross-coupling issues.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Screening
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Aryl Halide 1-Bromo-8-fluoroisoquinoline (1.0 eq)1-Bromo-8-fluoroisoquinoline (1.0 eq)
Nucleophile Arylboronic Acid/Ester (1.2-1.5 eq)Amine (1.2 eq)
Pd Precatalyst XPhos Pd G3 (1-2 mol%)XPhos Pd G3 (1-2 mol%)
Ligand (Included in precatalyst)(Included in precatalyst)
Base K₃PO₄ (2.0-3.0 eq)NaOtBu or LHMDS (1.5 eq)
Solvent Dioxane/H₂O (10:1) or TolueneToluene or Dioxane (anhydrous)
Temperature 80-110 °C80-110 °C
Time 4-24 h4-24 h
Protocol: Microscale Screening for Optimal Catalyst Loading

This protocol uses 2D-array screening to efficiently test multiple ligands and catalyst loadings.

  • Stock Solution Preparation:

    • Prepare a stock solution of 1-Bromo-8-fluoroisoquinoline and the coupling partner (e.g., phenylboronic acid) in the chosen solvent (e.g., Dioxane).

    • Prepare separate stock solutions for each base to be tested.

  • Array Setup:

    • In a 24-well microplate or an array of reaction vials, add the appropriate volume of the substrate stock solution to each well.

    • Add the base solution to each well.

  • Catalyst/Ligand Addition:

    • In a glovebox, prepare separate catalyst/ligand solutions for screening. For initial screening, use a fixed Pd:Ligand ratio (typically 1:1.5 or 1:2 if not using a precatalyst).

    • Add the catalyst solutions to the designated wells to achieve the target catalyst loadings (e.g., columns with 2.0%, 1.0%, 0.5%, and 0.1 mol%).

  • Reaction Execution:

    • Seal the plate/vials, remove from the glovebox, and place on a pre-heated shaker block at the desired temperature (e.g., 100 °C).

  • Analysis:

    • After a set time (e.g., 4 hours), take a small aliquot from each well.

    • Dilute the aliquots and analyze by LC-MS or GC-MS to determine the conversion to product and identify any major byproducts. This allows for a rapid, semi-quantitative assessment of the best-performing conditions.

By following this systematic approach, researchers can efficiently identify the optimal catalyst system and loading for their specific 1-Bromo-8-fluoroisoquinoline cross-coupling, leading to higher yields, improved purity, and more cost-effective synthetic routes.

References

  • Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1968.

  • BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Halo-isoquinolines. BenchChem.
  • Valera, M. C., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

  • Mihai, M., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. International Journal of Molecular Sciences, 24(13), 10580.

  • The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.

  • University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor.

  • Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 521-528.

  • Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.

  • Vitaku, E., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 167.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. MilliporeSigma.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction. ResearchGate.

  • ResearchGate. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate.

  • ResearchGate. (n.d.). Catalyst-loading effect for the cross-coupling of 1-bromonaphthalene with n-BuLi. ResearchGate.

  • Reddit. (2022). Failed suzuki coupling, any suggenstions? r/Chempros.

  • Kassel, S. H., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 23(15), 5894–5898.

Sources

Optimization

preventing dehalogenation side reactions of 1-Bromo-8-fluoroisoquinoline

Technical Support Center: 1-Bromo-8-fluoroisoquinoline Welcome to the technical support center for 1-bromo-8-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Bromo-8-fluoroisoquinoline

Welcome to the technical support center for 1-bromo-8-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. 1-Bromo-8-fluoroisoquinoline is a valuable intermediate in drug discovery due to the strategic placement of its functional groups, which allows for selective, sequential functionalization.[1] The bromine atom at the C1 position serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the fluorine atom at C8 can enhance metabolic stability and modulate the electronic properties of the final molecule.[1]

However, the reactivity of the C1-Br bond also makes the molecule susceptible to a common and often frustrating side reaction: reductive dehalogenation (or debromination). This process replaces the bromine atom with hydrogen, leading to the formation of 8-fluoroisoquinoline as a significant byproduct. This not only reduces the yield of the desired product but also introduces purification challenges.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you mitigate this unwanted side reaction and maximize the efficiency of your synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of a lower molecular weight byproduct that I've identified as 8-fluoroisoquinoline. What is happening?

A1: You are observing a classic case of reductive dehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[2] In this process, the carbon-bromine bond is cleaved and replaced by a carbon-hydrogen bond.[3] The C-Br bond (bond dissociation energy ~293 kJ/mol) is significantly weaker than the C-F bond (~452 kJ/mol), which is why you exclusively see the loss of bromine, not fluorine.[3] This side reaction is competitive with the desired cross-coupling pathway and, if not controlled, can become the dominant reaction, severely impacting your yield.

Q2: What are the underlying mechanistic reasons for this debromination side reaction?

A2: Debromination in palladium-catalyzed reactions typically occurs through one of two primary mechanistic pathways after the initial oxidative addition of Pd(0) to the C-Br bond:

  • Reaction with a Hydride Source: The Ar-Pd(II)-X intermediate can react with a hydride source present in the reaction medium. This "hydride" can originate from various components, including solvents (like isopropanol or wet THF), bases (especially amine bases or sodium tert-butoxide), or even the boronic acid reagent itself under certain conditions.[2] A subsequent reductive elimination of Ar-H yields the debrominated byproduct and regenerates the Pd(0) catalyst.

  • Slow Reductive Elimination: The desired cross-coupling reaction concludes with a reductive elimination step that forms the new C-C or C-N bond. If this step is kinetically slow compared to the competing dehalogenation pathway, the Ar-Pd(II)-X intermediate has a longer lifetime, increasing the probability that it will encounter a hydride source and undergo dehalogenation.[4]

The key to preventing this side reaction is to promote the rate of the desired reductive elimination while minimizing potential hydride sources.

Q3: How do my choices of ligand, base, and solvent influence the extent of debromination?

A3: These three components are the most critical variables you can control to suppress dehalogenation.

  • Ligand: The ligand's role is paramount. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are highly effective at preventing dehalogenation.[4][5][6] These ligands stabilize the palladium center and, most importantly, accelerate the rate of reductive elimination, allowing the desired coupling to outcompete the side reaction.[4]

  • Base: The choice of base is crucial. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known to promote dehalogenation.[4][5][6] It is often better to use weaker, non-nucleophilic inorganic bases. Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are excellent choices as they are generally effective at promoting the catalytic cycle without introducing competing pathways.[4]

  • Solvent: Solvents can be insidious sources of hydrides. Protic solvents, particularly secondary alcohols like isopropanol, should be avoided. Aprotic solvents such as 1,4-dioxane, toluene, or THF are standard for these reactions.[2] It is also critical to use anhydrous and thoroughly deoxygenated solvents, as water and oxygen can interfere with the catalyst and promote side reactions.

Troubleshooting Guide: Minimizing Debromination

This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Visual Troubleshooting Workflow

G start High Debromination Observed? ligand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos)? start->ligand Yes base Is the base a weak inorganic (e.g., K₃PO₄, Cs₂CO₃)? ligand->base Yes sol_ligand Switch to SPhos, XPhos, RuPhos, or IPr. ligand->sol_ligand No temp Is the reaction temperature as low as possible (e.g., ≤ 80 °C)? base->temp Yes sol_base Switch to K₃PO₄, K₂CO₃, or Cs₂CO₃. base->sol_base No solvent Is the solvent anhydrous, aprotic, and degassed? temp->solvent Yes sol_temp Screen lower temperatures (e.g., 60 °C). temp->sol_temp No sol_solvent Use fresh, anhydrous, degassed Dioxane, Toluene, or THF. solvent->sol_solvent No

Caption: A decision tree for troubleshooting debromination.

Quantitative Parameter Adjustment Table
Issue IdentifiedPotential CauseRecommended Action & Rationale
>20% Debromination Inappropriate Ligand Solution: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., IPr).[4] Rationale: These ligands accelerate the final, product-forming reductive elimination step, kinetically outcompeting the dehalogenation pathway.
>20% Debromination Incorrect Base Selection Solution: Replace strong organic bases (e.g., NaOtBu, DBU) with weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[4] Rationale: Stronger bases are more likely to promote side reactions. Inorganic bases provide sufficient reactivity for the catalytic cycle while minimizing these undesired pathways.
Reaction stalls or shows slow conversion with high debromination High Reaction Temperature Solution: Lower the reaction temperature. Screen temperatures between 60-80 °C. Rationale: Dehalogenation, like most reactions, is accelerated by heat. Reducing the temperature can disproportionately slow the undesired pathway relative to the desired catalytic turnover.[4]
Inconsistent results, high debromination Solvent Quality/Choice Solution: Use fresh, anhydrous, and thoroughly degassed aprotic solvents like 1,4-dioxane, toluene, or THF. Avoid alcoholic solvents.[2] Rationale: Solvents can be a source of hydrides (leading to dehalogenation) or oxygen (leading to catalyst deactivation). Rigorous solvent preparation is critical for reproducibility.
Low yield despite optimization Catalyst Precursor/Activity Solution: Use a high-purity, well-defined palladium precatalyst (e.g., SPhos-Pd-G3). Ensure the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar). Rationale: Poor catalyst activation or rapid deactivation will slow the desired reaction, allowing side reactions to become more prominent.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-bromo-8-fluoroisoquinoline, designed to minimize debromination.

Reaction Scheme & Competing Pathways

G cluster_main Desired Suzuki-Miyaura Pathway cluster_side Debromination Side Reaction A Ar-Br + Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂-Br B->C D Transmetalation (with Ar'-B(OR)₂) C->D H Ar-Pd(II)L₂-Br E Ar-Pd(II)L₂-Ar' D->E F Reductive Elimination E->F G Ar-Ar' (Product) F->G I Reaction with Hydride Source ('H-') H->I J Ar-H (Byproduct) I->J

Caption: Competing catalytic cycles in the coupling of 1-bromo-8-fluoroisoquinoline.

Step-by-Step Methodology

Materials:

  • 1-bromo-8-fluoroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.2-4.4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous, deoxygenated)

  • Water (deionized, deoxygenated)

Procedure:

  • Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add 1-bromo-8-fluoroisoquinoline, the arylboronic acid, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos ligand, then add this solid mixture to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a 10:1 mixture of deoxygenated 1,4-dioxane and deoxygenated water. Add the solvent mixture to the reaction vessel via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 80 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing via LC-MS or TLC. Look for the consumption of starting material and the formation of the desired product mass, while also checking for the mass of the debrominated byproduct (8-fluoroisoquinoline).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

By adhering to these guidelines and systematically optimizing your reaction parameters, you can successfully minimize the dehalogenation of 1-bromo-8-fluoroisoquinoline and achieve high yields of your target molecules.

References

  • Dehalogenation - Wikipedia. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Research Progress on Dehalogenation Reaction | Request PDF - ResearchGate. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes - Organic Chemistry Portal. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. [Link]

Sources

Optimization

managing impurities in the synthesis of 1-Bromo-8-fluoroisoquinoline

Welcome to the technical support center for the synthesis of 1-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Bromo-8-fluoroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and questions related to managing impurities during its synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Overview of the Synthetic Strategy

The most reliable and anticipated route to 1-Bromo-8-fluoroisoquinoline is through a Sandmeyer reaction, starting from the commercially available 8-fluoroisoquinolin-1-amine. This transformation involves two key stages: the diazotization of the primary amine and the subsequent copper-catalyzed displacement of the diazonium group with a bromide. While effective, this pathway is susceptible to several side reactions that can lead to a range of impurities. Understanding and controlling these is critical for obtaining a high-purity final product.

Synthesis_Workflow cluster_start Starting Material cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Purification A 8-fluoroisoquinolin-1-amine B Diazonium Salt Intermediate A->B NaNO2, HBr (aq) 0-5 °C C 1-Bromo-8-fluoroisoquinoline (Product) B->C CuBr, HBr Heat D Purified Product C->D Chromatography / Recrystallization

Caption: Synthetic workflow for 1-Bromo-8-fluoroisoquinoline.

Troubleshooting Guide: Impurity Management

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yield in a Sandmeyer reaction is a common issue and can typically be traced back to two main areas: the stability of the diazonium salt and the efficiency of the copper-catalyzed substitution.

  • Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is crucial. If this step is incomplete, you will have unreacted starting material, which can complicate purification and lower your overall yield.

    • Causality: The reaction of the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) must be performed at low temperatures (typically 0-5 °C) to prevent the premature decomposition of the nitrous acid.

    • Solution: Ensure your sodium nitrite is of high purity and added slowly to the acidic solution of your amine while maintaining strict temperature control. It's also beneficial to use a slight excess of sodium nitrite (1.1-1.2 equivalents) to drive the reaction to completion.

  • Premature Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable, especially at elevated temperatures.[1]

    • Causality: The diazonium group is an excellent leaving group (N₂ gas), and even at low temperatures, it can decompose. This decomposition is accelerated by heat and light.

    • Solution: Prepare the diazonium salt at 0-5 °C and use it immediately in the subsequent Sandmeyer step. Avoid letting the diazonium salt solution warm up or sit for extended periods.

  • Inefficient Sandmeyer Reaction: The displacement of the diazonium group by bromide requires a copper(I) catalyst.

    • Causality: The copper(I) bromide facilitates a single-electron transfer to the diazonium salt, initiating the radical mechanism that leads to the desired product.[2][3] If the catalyst is inactive or used in insufficient quantity, the reaction will be sluggish.

    • Solution: Use freshly prepared or high-purity copper(I) bromide. The reaction often requires stoichiometric amounts of the copper salt for optimal results.[4] Gentle heating during this step is usually necessary to drive the reaction to completion, but this must be balanced against the thermal stability of the diazonium salt.

Question 2: I've isolated my product, but I see a significant amount of an impurity that appears to be 8-fluoroisoquinoline. What is this and how do I prevent its formation?

Answer:

The presence of 8-fluoroisoquinoline is a classic example of a common side reaction in Sandmeyer chemistry known as hydrodediazoniation or deamination .

  • Causality: This occurs when the diazonium intermediate is reduced, replacing the diazonium group with a hydrogen atom instead of the desired bromide.[5] This reduction can be promoted by various species in the reaction mixture, including excess nitrous acid or the solvent itself.

    • Mechanistic Insight: The reaction proceeds through an aryl radical intermediate, which can abstract a hydrogen atom from a suitable donor in the reaction medium.

  • Prevention Strategies:

    • Control Stoichiometry: Avoid a large excess of sodium nitrite during the diazotization step.

    • Choice of Solvent: While aqueous acids are standard for diazotization, the choice of solvent for the Sandmeyer step can play a role. Using a solvent that is a poor hydrogen donor can help minimize this side reaction.

    • Hypophosphorous Acid (H₃PO₂): While not desirable here, it's worth noting that H₃PO₂ is often used intentionally to achieve this deamination when the removal of an amino group is the synthetic goal.[6] Its accidental presence or the formation of similar reducing species should be avoided.

Impurity_Formation A Diazonium Salt Intermediate B 1-Bromo-8-fluoroisoquinoline (Desired Product) A->B CuBr / Br- C 8-Fluoroisoquinoline (Deamination Impurity) A->C Reduction (e.g., H-donor) D 8-Fluoroisoquinolin-1-ol (Hydrolysis Impurity) A->D H2O / Heat

Caption: Key impurity formation pathways from the diazonium intermediate.

Question 3: My product is contaminated with a more polar impurity, which I suspect is 8-fluoroisoquinolin-1-ol. How is this formed and what are the best ways to avoid it?

Answer:

The formation of 8-fluoroisoquinolin-1-ol is a result of the diazonium salt reacting with water, which is a competing nucleophile in the reaction mixture.[3][7]

  • Causality: The diazonium salt is highly electrophilic and can be attacked by water, especially when heated. This leads to the formation of a phenolic compound. This side reaction is sometimes referred to by its German name, Verkochung ("cooking down").[3][4]

    • Mechanistic Insight: This reaction can proceed through an aryl cation intermediate, particularly in the absence of a copper catalyst, which is then trapped by water.

  • Prevention Strategies:

    • Temperature Control: As with decomposition, higher temperatures accelerate this hydrolysis. The Sandmeyer step should be heated cautiously, only to the minimum temperature required for the reaction to proceed at a reasonable rate.

    • Acid Concentration: Maintaining a sufficiently high acid concentration during the diazotization and Sandmeyer steps can help to suppress the reaction with water.

    • Anhydrous Conditions: While challenging to implement for the initial diazotization, minimizing the amount of water present during the copper-catalyzed substitution can reduce the formation of the phenolic impurity.

Question 4: I'm having trouble purifying my final product. What are the recommended methods for isolating pure 1-Bromo-8-fluoroisoquinoline?

Answer:

Purifying halo-isoquinolines can be challenging due to their often crystalline nature and varying solubility. A multi-step approach is often most effective.

  • Work-up: After the reaction is complete, the mixture is typically quenched and neutralized (e.g., with sodium bicarbonate or ammonia). The crude product is then extracted into an organic solvent like dichloromethane or ethyl acetate.[8] The organic layer should be washed thoroughly with water to remove inorganic salts.

  • Column Chromatography: This is the most common and effective method for separating the desired product from the impurities discussed above.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Given the polarity of the likely impurities (the phenol being more polar and the deaminated product being less polar than the desired product), a well-chosen gradient should provide good separation.

  • Recrystallization: If the product is obtained as a solid after chromatography and still contains minor impurities, recrystallization can be a powerful final purification step.

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble when hot is ideal. A mixture of heptane and toluene has been used for related bromoisoquinolines.[8] Experimentation with different solvent systems (e.g., ethanol/water, isopropanol) may be necessary.

Table 1: Recommended Purification Parameters

ParameterRecommendationRationale
Chromatography Adsorbent Silica Gel (60 Å, 230-400 mesh)Standard for separation of moderately polar organic compounds.
Mobile Phase System Hexanes/Ethyl Acetate GradientAllows for elution of non-polar impurities first, followed by the product, and finally more polar impurities.
Typical Gradient Start with 100% Hexanes, gradually increase to 10-20% Ethyl AcetateThis should be optimized based on TLC analysis of the crude mixture.
Recrystallization Solvents Heptane/Toluene, Ethanol/WaterThese systems have been shown to be effective for related isoquinoline derivatives.[8]

Frequently Asked Questions (FAQs)

  • Q: How can I best monitor the progress of the Sandmeyer reaction?

    • A: Thin-layer chromatography (TLC) is an effective technique. You can monitor the disappearance of the starting amine (if the diazotization is slow to be added to the Sandmeyer reaction) and the appearance of the product spot. It is often difficult to directly observe the diazonium salt on TLC due to its instability.

  • Q: What analytical techniques are best for confirming the identity and purity of my final product?

    • A: A combination of techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. Mass spectrometry will confirm the molecular weight. Purity can be assessed by HPLC or by the absence of impurity peaks in the NMR spectra.

  • Q: What are the primary safety concerns with this synthesis?

    • A: Diazonium salts can be explosive when isolated and dry.[7] It is crucial to keep them in solution and at low temperatures. The reagents used, such as strong acids and organic solvents, should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-8-fluoroisoquinoline via Sandmeyer Reaction
  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 8-fluoroisoquinolin-1-amine (1.0 eq) in a solution of 48% hydrobromic acid (HBr) and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

    • Add the sodium nitrite solution dropwise to the stirred amine solution, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuBr solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

    • Neutralize the mixture with a base such as sodium bicarbonate or ammonium hydroxide until it is slightly alkaline.

    • Extract the aqueous layer three times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of 1-Bromo-8-fluoroisoquinoline
  • Column Chromatography:

    • Prepare a silica gel column using a slurry of silica in hexanes.

    • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed material onto the top of the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified product.

References

  • L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube.
  • Master Organic Chemistry. (2018, December 3).
  • NPTEL. (2020, March 29). DIAZONIUM SALTS.
  • Wikipedia. Sandmeyer reaction.
  • PMC. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • ResearchG
  • PMC. (2016, July 14).
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • NPTEL Archive.
  • Wikipedia. Diazonium compound.

Sources

Troubleshooting

Technical Support Center: Large-Scale Synthesis of 1-Bromo-8-fluoroisoquinoline

Welcome to the technical support center for the synthesis of complex heterocyclic intermediates. This guide provides in-depth, field-proven insights into the large-scale synthesis of 1-Bromo-8-fluoroisoquinoline, a key b...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of complex heterocyclic intermediates. This guide provides in-depth, field-proven insights into the large-scale synthesis of 1-Bromo-8-fluoroisoquinoline, a key building block for pharmaceutical development. We will address common challenges, provide detailed troubleshooting protocols, and discuss critical considerations for scaling up production safely and efficiently.

Overview of Synthetic Strategy

The most logical and scalable synthetic route to 1-Bromo-8-fluoroisoquinoline involves a multi-step process culminating in a Sandmeyer reaction. This pathway is advantageous as it builds upon well-established and characterized chemical transformations, which are amenable to large-scale production. The general workflow begins with the synthesis of the key intermediate, 8-fluoroisoquinolin-1-amine, followed by its conversion to the target molecule.

Synthesis_Workflow Figure 1: Proposed Synthetic Workflow A Starting Material (e.g., 8-Fluoroisoquinoline) B Step 1: Amination (Synthesis of 8-fluoroisoquinolin-1-amine) A->B C Step 2: Diazotization (Formation of Diazonium Salt) B->C NaNO2, HBr D Step 3: Sandmeyer Reaction (Bromination) C->D CuBr, HBr F Purification (Crystallization/Chromatography) D->F E Final Product (1-Bromo-8-fluoroisoquinoline) F->E

Caption: Figure 1: Proposed Synthetic Workflow

Frequently Asked Questions (FAQs)

Q1: What is the most reliable general strategy for synthesizing 1-Bromo-8-fluoroisoquinoline on a large scale?

The most robust strategy is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by displacement with a halide.[1][2] For this specific target, the key steps are the synthesis of 8-fluoroisoquinolin-1-amine, its conversion to the corresponding diazonium salt, and the subsequent copper(I) bromide-catalyzed substitution to yield 1-Bromo-8-fluoroisoquinoline.[3][4] This method avoids the regioselectivity issues often encountered with direct electrophilic bromination of the isoquinoline core.[5]

Q2: Why is the Sandmeyer reaction preferred over direct bromination for this molecule?

Direct bromination of an isoquinoline ring system can be difficult to control and often yields a mixture of isomers.[5] The fluorine atom at the 8-position and the nitrogen in the ring system direct electrophilic substitution to multiple positions, making purification complex and reducing the overall yield of the desired 1-bromo isomer. The Sandmeyer reaction offers precise regiochemical control by starting with the 1-amino precursor, ensuring the bromine is introduced exclusively at the desired position.

Q3: What are the primary safety concerns when scaling up this synthesis?

The main hazards are associated with the diazotization step. Aryl diazonium salts can be thermally unstable and may decompose explosively, especially when isolated in a dry, solid state.[6][7] On a large scale, it is imperative to generate the diazonium salt in situ at low temperatures (typically 0–5 °C) and use it immediately in the subsequent Sandmeyer step without isolation.[6] Additionally, brominating agents like POBr₃ or elemental bromine are corrosive and toxic, requiring careful handling in well-ventilated areas or closed systems.[8][9]

Q4: What are the critical process parameters (CPPs) to monitor during the key reaction steps?

Monitoring and controlling the following parameters are crucial for success, reproducibility, and safety:

Parameter Step Rationale
Temperature DiazotizationMust be kept low (0–5 °C) to prevent premature decomposition of the unstable diazonium salt.[3]
Rate of Addition DiazotizationSlow, controlled addition of sodium nitrite prevents temperature spikes and localized high concentrations of nitrous acid.[10]
pH/Acidity DiazotizationA strong acidic medium (e.g., HBr) is required to generate the necessary electrophile, the nitrosonium ion (NO⁺).[10][11]
Agitation All StepsEfficient stirring is critical for maintaining thermal homogeneity and ensuring proper mixing of reagents, especially in heterogeneous mixtures.
Off-Gassing SandmeyerThe reaction evolves nitrogen gas; the rate of evolution can indicate reaction progress but must be safely vented on a large scale.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a practical, question-and-answer format.

Step 2: Diazotization of 8-fluoroisoquinolin-1-amine

Q: My diazotization reaction is showing significant brown gas (NO₂) evolution and the yield for the next step is low. What's happening?

A: This indicates that the diazonium salt is decomposing prematurely. The primary cause is almost always a loss of temperature control.

  • Causality: Diazonium salts are thermally labile. If the temperature rises above the optimal 0–5 °C range, the salt decomposes, leading to a cascade of side reactions and the release of nitrogen oxides.

  • Solution:

    • Verify Cooling System: Ensure your cooling bath or reactor jacket is functioning efficiently and can handle the exotherm of the reaction. For large-scale batches, pre-cool the amine solution before beginning the addition of the nitrite solution.

    • Control Addition Rate: Add the aqueous sodium nitrite solution slowly and sub-surface to prevent localized heating. Monitor the internal temperature continuously with a calibrated probe.[12]

    • Ensure Sufficient Acidity: The reaction requires a strong acid like HBr. Insufficient acid can lead to side reactions. Ensure the starting amine is fully dissolved and protonated.[10]

Q: How can I confirm the formation of the diazonium salt before proceeding to the Sandmeyer step?

A: While isolating the salt is hazardous and not recommended, you can perform a quick spot test.[6] Take a small aliquot of the reaction mixture and add it to a solution of a coupling agent, such as 2-naphthol in an alkaline solution. The formation of a brightly colored azo dye indicates the presence of the diazonium salt. This qualitative check provides confidence before committing the batch to the next step.

Step 3: Sandmeyer Reaction (Bromination)

Q: The yield of 1-Bromo-8-fluoroisoquinoline is consistently low, and I am isolating a significant amount of 8-fluoroisoquinolin-1-ol as a byproduct. What is the cause?

A: The formation of the phenol (or in this case, isoquinolinol) is a classic competing side reaction in the Sandmeyer process, where water acts as a nucleophile instead of the bromide ion.

  • Causality: This issue often points to problems with the copper(I) bromide catalyst or insufficient bromide ion concentration. The catalyst facilitates the single-electron transfer (SET) mechanism that leads to the desired product.[1][10] If the catalyst is inactive or the concentration of bromide is too low, the slower reaction with water can become significant.

  • Solutions:

    • Catalyst Quality: Use fresh, high-purity copper(I) bromide. Cu(I) can oxidize to inactive Cu(II) upon storage.

    • Catalyst Loading: Ensure an adequate catalytic amount of CuBr is used. While catalytic, higher loadings can sometimes improve yields in stubborn reactions.

    • Reaction Medium: The Sandmeyer reaction is typically performed in the corresponding hydrohalic acid (HBr in this case).[3] Ensure the concentration of HBr is sufficient to provide a high concentration of bromide ions to compete effectively with water.

    • Addition Strategy: Add the cold diazonium salt solution slowly to the heated (if required by the specific protocol) solution of CuBr in HBr. This maintains a low instantaneous concentration of the diazonium salt, favoring the desired reaction pathway.

Troubleshooting_Sandmeyer Figure 2: Troubleshooting the Sandmeyer Reaction Start Low Yield of 1-Bromo-8-fluoroisoquinoline CheckByproduct Major Byproduct Observed? Start->CheckByproduct Phenol 8-Fluoroisoquinolin-1-ol CheckByproduct->Phenol Yes StartingMaterial Unreacted Amine CheckByproduct->StartingMaterial No Solution1 Check CuBr Quality & Loading Increase [HBr] Phenol->Solution1 Solution2 Incomplete Diazotization - Check Temp Control - Verify NaNO2 Stoichiometry StartingMaterial->Solution2

Caption: Figure 2: Troubleshooting the Sandmeyer Reaction

Purification

Q: My final product is difficult to purify. Column chromatography is not ideal for our large-scale process. Are there alternatives?

A: Absolutely. For large-scale purification, crystallization is preferred over chromatography due to cost, solvent usage, and throughput.

  • Causality: Impurities often include unreacted starting material or side-products like the corresponding phenol. These may have different polarity and solubility profiles that can be exploited.

  • Solutions:

    • Work-up Optimization: First, ensure the work-up is effective. After the reaction, quenching with a reducing agent (like sodium bisulfite) can remove excess bromine. An aqueous wash with sodium bicarbonate can remove acidic impurities.[8] The crude product is then typically extracted into an organic solvent.[12]

    • Solvent Screening for Crystallization: Perform a systematic solvent screen to find a suitable system for recrystallization. A good system will dissolve the product when hot but have low solubility when cold, while keeping impurities dissolved. Common choices include heptane/toluene mixtures, ethanol, or isopropanol.[5][12]

    • pH Adjustment: If the primary impurity is the basic starting amine, an acid wash during the work-up can remove it. Conversely, if the phenol is the main impurity, a wash with a dilute base (like NaOH) can extract it as its phenoxide salt. Careful pH control during extraction is key.

Detailed Experimental Protocol: Sandmeyer Bromination

This protocol is a representative example based on established procedures for analogous compounds and should be optimized for the specific substrate and scale.

Materials:

  • 8-fluoroisoquinolin-1-amine

  • Sodium Nitrite (NaNO₂)

  • Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Saturated Sodium Bicarbonate solution

  • Brine

Procedure:

  • Preparation of Amine Solution: In a jacketed reactor cooled to 0 °C, charge 8-fluoroisoquinolin-1-amine (1.0 eq) and 48% hydrobromic acid (approx. 4-5 volumes). Stir until all solids are dissolved, maintaining the temperature between 0 and 5 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water (approx. 1-2 volumes). Add this solution dropwise to the stirred amine solution, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper. Stir for an additional 30-60 minutes at 0-5 °C.[3][10]

  • Sandmeyer Reaction: In a separate reactor, charge copper(I) bromide (0.2-0.5 eq) and 48% hydrobromic acid (approx. 2-3 volumes). Heat or cool this mixture to the desired reaction temperature (this may require optimization, often between room temperature and 60 °C).

  • Addition: Slowly transfer the cold diazonium salt solution into the copper(I) bromide slurry. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to manage the off-gassing and any potential exotherm.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at the set temperature for 1-2 hours or until TLC/HPLC analysis shows consumption of the intermediate.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a mixture of ice and water. Extract the aqueous phase with dichloromethane (3x).[3] Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.[8]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Bromo-8-fluoroisoquinoline.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., heptane/toluene or ethanol).[12]

References

  • Lázár, L., Fülöp, F. (2014). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines . Molecules, 19(9), 14466-14485. Available at: [Link]

  • Gouliaev, A. H., Brown, W. D. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents, US6500954B1.
  • Brown, W. D., Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline . Organic Syntheses, 81, 98. Available at: [Link]

  • Gouliaev, A. H., Brown, W. D. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents, WO1999067218A2.
  • Sandmeyer Reaction Mechanism . BYJU'S. Available at: [Link]

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline . ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. Available at: [Link]

  • Reactive Chemical Hazards of Diazonium Salts . (2015). Journal of Loss Prevention in the Process Industries. Available at: [Link]

  • Diazotisation . Organic Chemistry Portal. Available at: [Link]

  • Sandmeyer Reaction . Organic Chemistry Portal. Available at: [Link]

  • Sheng, M., et al. (2015). Reactive Chemical Hazards of Diazonium Salts . Journal of Loss Prevention in the Process Industries, 38, 154-159. Available at: [Link]

  • Product Class 5: Isoquinolines . Thieme. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review . (2021). Journal of the Iranian Chemical Society. Available at: [Link]

  • Diazotization of Amines . Chemistry LibreTexts. Available at: [Link]

  • CHAPTER 5: Bromination Reactions . The Royal Society of Chemistry. Available at: [Link]

  • Anderson, J. C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts . Organic Letters, 22(17), 6942–6946. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Failed 1-Bromo-8-fluoroisoquinoline Coupling Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-bromo-8-fluoroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who ut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1-bromo-8-fluoroisoquinoline. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. The unique electronic and steric properties of this substrate, namely the electron-withdrawing fluorine atom and the coordinating isoquinoline nitrogen, can present specific challenges. This document provides in-depth, field-tested insights in a question-and-answer format to help you navigate and troubleshoot your experiments effectively.

Part 1: Foundational Troubleshooting - First Principles

This section addresses the most common and fundamental reasons for reaction failure. Before delving into complex mechanistic issues, it is crucial to ensure the basics are flawlessly executed.

Q1: My reaction shows no conversion at all. Where do I even begin to troubleshoot?

Answer: A complete lack of reactivity almost always points to a fundamental flaw in the reaction setup or the quality of the reagents. Before suspecting complex substrate-specific issues, rigorously verify these four critical areas:

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen.[1] Inadequate degassing or a poor seal on your reaction vessel can kill the catalyst before the reaction starts.

    • Actionable Advice: Degas your solvent(s) thoroughly for at least 15-20 minutes using a sparge with an inert gas (Argon or Nitrogen) or by subjecting it to several freeze-pump-thaw cycles. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Quality & Stability:

    • 1-Bromo-8-fluoroisoquinoline: Verify the purity of your starting material. Impurities can poison the catalyst.

    • Boronic Acid/Ester (for Suzuki Coupling): Boronic acids are prone to degradation over time, especially through protodeboronation or trimerization to form boroxines.[2][3] If your boronic acid is old or has been stored improperly, its quality is suspect. Consider using a more stable boronic ester, like a pinacol ester, if you continue to face issues.[2]

    • Catalyst/Pre-catalyst: Palladium catalysts, especially those containing phosphine ligands, can oxidize upon exposure to air.[4] If you are using an older bottle of a catalyst like Pd(PPh₃)₄, its activity may be compromised.

  • Solvent & Base Choice:

    • Solubility: Ensure all your starting materials are soluble in the chosen solvent system at the reaction temperature. If a reagent precipitates, the reaction will stall.[1][3]

    • Base Quality: For Suzuki reactions, the base is essential for activating the boronic acid to form the boronate species required for transmetalation.[1][5] If the base is old, hygroscopic, and has absorbed significant water, or is not strong enough, this crucial step will fail.

  • Temperature: Is your heating and stirring apparatus functioning correctly? A failed reaction could be as simple as an incorrect temperature setting or a failed stir bar.

Troubleshooting Workflow: Initial Reaction Failure

Below is a logical workflow to diagnose a non-performing reaction.

G start Reaction Failed (No Product Formation) check_inert 1. Verify Inert Atmosphere (Degassing, Seal Integrity) start->check_inert check_reagents 2. Assess Reagent Quality (Purity, Age, Storage) check_inert->check_reagents Atmosphere OK check_conditions 3. Confirm Reaction Conditions (Solubility, Temp, Stirring) check_reagents->check_conditions Reagents OK re_run Re-run with Fresh Reagents & Verified Setup check_conditions->re_run Conditions OK complex_issue Problem Persists? Proceed to Advanced Troubleshooting re_run->complex_issue

Caption: A step-by-step decision diagram for initial troubleshooting.

Part 2: Suzuki-Miyaura Coupling Specifics

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation.[2] However, the nitrogen atom in the 1-bromo-8-fluoroisoquinoline ring can act as a ligand, coordinating to the palladium center and inhibiting catalysis.[6] This makes catalyst and ligand selection paramount.

Q2: My Suzuki reaction is very slow or stalls with significant starting material remaining. How can I improve it?

Answer: This common issue often stems from an inefficient catalyst system that is either being inhibited by the substrate's nitrogen atom or is deactivating over the course of the reaction.

  • The Problem of Catalyst Inhibition: The lone pair on the isoquinoline nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex. This sequestration of the catalyst prevents it from participating in the desired oxidative addition and reductive elimination steps.

  • The Solution - Bulky, Electron-Rich Ligands: To overcome this, you need a ligand that binds more strongly to the palladium than the isoquinoline nitrogen and promotes the catalytic cycle efficiently. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are ideal for this purpose.[7][8] Ligands like SPhos, XPhos, or RuPhos sterically shield the metal center and their electron-donating properties facilitate the oxidative addition step.

Recommended Catalyst Systems for Suzuki Coupling
Catalyst / Pre-catalystLigandTypical BaseSolvent SystemKey Advantages
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane / H₂OExcellent for N-heterocyclic substrates; promotes fast reaction rates.[9]
Pd₂(dba)₃XPhosK₂CO₃Toluene / H₂ORobust system, good for sterically hindered substrates.
Pd(PPh₃)₄(None)Na₂CO₃DME / H₂O"Classic" choice, but often less effective for challenging N-heterocycles. Prone to inhibition.
[Pd(allyl)Cl]₂t-Bu₃PK₃PO₄THFThe use of tri-tert-butylphosphine can be highly effective for challenging couplings.[8]
Q3: I'm observing significant debromination of my starting material and/or homocoupling of my boronic acid. What's causing this?

Answer: These are two distinct side reactions with different causes.

  • Debromination (Protodehalogenation): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. It can be promoted by highly active catalysts, certain bases, or impurities in the reaction.

    • Solution: Consider using a slightly less active catalyst system or a milder base. For instance, if you are using a very strong base, switching to K₂CO₃ or even a fluoride source like CsF might help.

  • Homocoupling (Glaser Coupling): The formation of a biaryl product from two molecules of your boronic acid is a classic side reaction. It is most often caused by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[2] This Pd(II) species can then catalyze the homocoupling pathway.

    • Solution: The primary remedy is rigorous and thorough degassing of your reaction mixture and maintaining a positive pressure of an inert atmosphere throughout the reaction.[2]

Simplified Suzuki-Miyaura Catalytic Cycle & Failure Points

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition (Ar-Br) Inhibition Catalyst Inhibition (Isoquinoline-N Coordination) Pd0->Inhibition Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation ArPdArB Ar-Pd(II)L₂-Ar' ArPdBr->ArPdArB Transmetalation (Ar'-B(OR)₂) SlowTrans Slow Transmetalation (Weak/Insoluble Base) ArPdBr->SlowTrans ArPdArB->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdArB->Product

Caption: The Suzuki cycle with key points of potential failure.

Part 3: Buchwald-Hartwig Amination Specifics

Forming a C-N bond with 1-bromo-8-fluoroisoquinoline also requires careful optimization due to similar catalyst inhibition issues.

Q4: What are the critical parameters for a successful Buchwald-Hartwig amination with this substrate?

Answer: Success in this reaction hinges on three components: the ligand, the base, and the solvent.

  • Ligand Choice: As with Suzuki coupling, bulky, electron-rich phosphine ligands are essential to prevent catalyst inhibition by the isoquinoline nitrogen and to promote the rate-limiting reductive elimination step. Ligands like BrettPhos or Josiphos are often excellent choices for C-N bond formation.

  • Base Selection: Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine coupling partner, forming the amide that participates in the catalytic cycle.

    • Common Choices: Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium phosphate (K₃PO₄) are frequently used. NaOt-Bu is a very strong and common choice, but can be sensitive to certain functional groups.

  • Solvent: Aprotic polar or nonpolar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common. The choice can influence the solubility of the reagents and the reactivity of the base.

Part 4: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Reaction Screening

This protocol provides a framework for systematically optimizing your reaction conditions.

  • Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-8-fluoroisoquinoline (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%) in a small amount of the reaction solvent.

  • Reaction Setup:

    • Seal the reaction vial with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.[10][11]

    • Add the catalyst solution via syringe.

  • Execution & Monitoring:

    • Place the vial in a pre-heated oil bath or heating block (typically 80-110 °C) and stir vigorously.[10]

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS at regular intervals (e.g., 1h, 4h, 12h).[11]

  • Work-up:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • BenchChem. (2025). Troubleshooting Suzuki coupling with 5-Bromo-8-methoxy-2-methylquinoline. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-1-butene. BenchChem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Reddit. (2023). Problems with Suzuki coupling. r/Chempros.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Zhu, Y.-Q., et al. (2021). A Palladium(0)‐Catalyzed C4 Site‐Selective C−H Difluoroalkylation of Isoquinolin‐1(2H)‐Ones.
  • BenchChem. (2026). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis. BenchChem.
  • Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem.
  • Dounay, A. B., & Overman, L. E. (2003). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones.
  • Szabó, K. J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules.
  • Kuehne, M. E., & Xu, F. (1998). Synthesis of C-15 Vindoline Analogues by Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Reactions Involving 6-Bromoquinoline-8-carbonitrile. BenchChem.
  • Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands. Wikipedia.

Sources

Troubleshooting

Technical Support Center: 1-Bromo-8-fluoroisoquinoline

Welcome to the technical support guide for 1-Bromo-8-fluoroisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-Bromo-8-fluoroisoquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. As a key intermediate in the synthesis of complex molecules for pharmaceuticals and materials science, its stability and proper handling are paramount to achieving reproducible and successful experimental outcomes.[1] This guide provides in-depth, field-tested insights into its storage, stability, and troubleshooting common issues, moving beyond generic recommendations to explain the chemical principles behind them.

Core Chemical Properties & Hazard Profile

Understanding the inherent chemical nature of 1-Bromo-8-fluoroisoquinoline is the foundation for its proper handling. The molecule features an isoquinoline core, a bicyclic aromatic heterocycle, substituted with a reactive bromine atom at the 1-position and an electron-withdrawing fluorine atom at the 8-position. The bromine atom serves as an excellent leaving group, making it a prime site for various cross-coupling reactions.[1]

PropertyDataSource
Chemical Formula C₉H₅BrFNInferred from Analogs[1]
Molecular Weight ~226.05 g/mol Inferred from Analogs[1]
Appearance Typically an off-white to yellow or light brown solidSupplier Observation
Primary Hazards Acute toxicity (if swallowed), Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.Inferred from Analogs[2][3][4]

This data is compiled from information on closely related structural analogs and general chemical principles. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier.

Recommended Storage and Handling Protocols

Proper storage is not merely about preventing contamination; it's about preserving the chemical integrity of the C-Br bond and the aromatic system. Degradation can lead to failed reactions, impure products, and misleading results.

ParameterRecommended ConditionRationale & Expert Insight
Temperature 2-8°C (Refrigerated) While some related compounds are stable at room temperature, the reactivity of the C-Br bond makes it prudent to slow down potential degradation pathways. Refrigeration minimizes the energy available for slow decomposition reactions. For long-term storage (>1 year), consider storage at -20°C.
Atmosphere Inert Gas (Argon or Nitrogen) The isoquinoline ring, particularly with its halogen substituents, can be susceptible to slow oxidative or hydrolytic degradation. Storing under an inert atmosphere, especially after the container has been opened, displaces oxygen and moisture, significantly extending shelf life.
Light Amber Vial / Dark Location Aromatic halogenated compounds can be sensitive to UV light, which can catalyze the formation of radical species, leading to decomposition or dimerization. Storing in the dark is a critical and simple step to prevent photochemical degradation.[5]
Container Tightly Sealed, Air-tight Container Prevents the ingress of atmospheric moisture and oxygen.[6][7] A screw-cap vial with a PTFE-lined cap is ideal. Ensure the seal is secure after each use.
Segregation Store away from strong oxidizing agents, strong bases, and reducing agents. Chemical incompatibility is a primary safety and stability concern. Strong oxidizers can react violently, while strong bases can promote dehydrohalogenation or other side reactions.[8][9] See the incompatibility diagram in Section 5 for more details.

Troubleshooting Guide & Stability FAQs

This section addresses common questions and issues encountered during the use of 1-Bromo-8-fluoroisoquinoline in a practical, question-and-answer format.

Q1: My vial of 1-Bromo-8-fluoroisoquinoline has developed a yellow or brownish tint over time. Is it still viable for my reaction?

A: A slight color change is common for many nitrogen-containing heterocyclic compounds and does not automatically mean the material is unusable. However, it does indicate that some level of degradation may have occurred, likely minor oxidation or the formation of colored impurities.

  • Causality: The color change is often due to the formation of minute quantities of oxidized species or N-oxides. The isoquinoline nitrogen can be a site for oxidation.

  • Troubleshooting Protocol:

    • Analytical Check: The most reliable way to assess purity is through analytical techniques. Dissolve a small sample in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and run a ¹H NMR spectrum. Compare it to the reference spectrum from the supplier or a trusted database. Look for the appearance of new peaks or a significant decrease in the integration of the main peaks.

    • Chromatographic Check: A quick TLC or LC-MS analysis can reveal the presence of impurities.

    • Decision: If NMR and chromatography show the material is >95% pure, it is likely suitable for most applications, especially if the subsequent reaction involves a purification step. If significant degradation is observed, the material should be purified (e.g., by recrystallization or column chromatography) or discarded.

Q2: What are the best practices for preparing and storing a stock solution of 1-Bromo-8-fluoroisoquinoline?

A: Preparing stock solutions requires careful solvent selection to ensure both solubility and stability.

  • Solvent Choice: The compound is generally soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

  • Stability in Solution: Halogenated aromatic compounds can be less stable in solution than as a solid. Protic solvents (like methanol or ethanol) should generally be avoided for long-term storage as they can act as nucleophiles, albeit slowly, leading to solvolysis. Aprotic solvents like THF or Dioxane can form peroxides over time, which can create hazardous conditions and interfere with reactions.[5]

  • Recommended Protocol:

    • Use a dry, aprotic solvent such as anhydrous DMF or NMP for good solubility and relatively high stability.

    • Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.

    • Store the solution in a tightly sealed vial with a PTFE-lined cap at 2-8°C.

    • For extended storage, consider freezing aliquots at -20°C to minimize freeze-thaw cycles. Always allow the vial to warm to room temperature before opening to prevent condensation from introducing water.

Q3: I am getting low yields in my Suzuki coupling reaction. Could the quality of my 1-Bromo-8-fluoroisoquinoline be the problem?

A: Yes, absolutely. The success of palladium-catalyzed cross-coupling reactions is highly dependent on the purity of the starting materials.

  • Potential Causes Related to the Reagent:

    • Hydrodebromination: A common degradation pathway for aryl bromides is the replacement of the bromine atom with a hydrogen atom. This "degraded" material (8-fluoroisoquinoline) will be unreactive in the coupling reaction, effectively lowering the concentration of your active starting material and leading to lower yields.

    • Inhibitory Impurities: Certain impurities, even at low levels, can poison the palladium catalyst, stalling the catalytic cycle.

  • Troubleshooting Workflow: Refer to the diagram below. The first step is always to verify the purity of your starting material via NMR or LC-MS as described in Q1. If the purity is confirmed, you should then investigate other reaction parameters (catalyst, base, solvent, temperature).

dot

TroubleshootingWorkflow cluster_start Problem Identification cluster_reagent Reagent Integrity Check cluster_action Corrective Actions start Low Yield in Coupling Reaction check_purity 1. Analyze Purity of 1-Bromo-8-fluoroisoquinoline (NMR, LC-MS) start->check_purity purity_ok Purity >95%? check_purity->purity_ok purify Purify Reagent (e.g., Recrystallization) or Use New Batch purity_ok->purify  No check_reaction 2. Investigate Other Reaction Parameters (Catalyst, Base, Solvent, Temp) purity_ok->check_reaction  Yes purify->start Re-attempt Reaction

Caption: Troubleshooting workflow for low reaction yields.

Protocol: Preparation of a Standardized Stock Solution

This protocol provides a self-validating method for preparing a stock solution for use in high-throughput screening or array synthesis.

Objective: To prepare a 100 mM stock solution of 1-Bromo-8-fluoroisoquinoline in anhydrous DMF.

Materials:

  • 1-Bromo-8-fluoroisoquinoline (purity >98%)

  • Anhydrous Dimethylformamide (DMF), sealed bottle

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • Argon or Nitrogen gas supply

  • Syringes and needles

  • Glass vials with PTFE-lined screw caps

Procedure:

  • Preparation: Dry the volumetric flask and storage vials in an oven at 120°C for at least 2 hours and allow them to cool to room temperature in a desiccator.

  • Weighing: Accurately weigh the required amount of 1-Bromo-8-fluoroisoquinoline. For a 10 mL, 100 mM solution, this is 226.05 mg. Perform this in a fume hood.

  • Transfer: Carefully transfer the weighed solid into the cooled, dry volumetric flask.

  • Inerting: Flush the flask with argon or nitrogen for 1-2 minutes.

  • Dissolution: Using a dry syringe, add approximately 7-8 mL of anhydrous DMF to the flask. Gently swirl the flask to dissolve the solid completely. Ensure no solid particles remain.

  • Final Volume: Once fully dissolved, carefully add anhydrous DMF to the calibration mark on the volumetric flask. Cap the flask and invert it 10-15 times to ensure a homogenous solution.

  • Aliquoting & Storage: Working under a positive pressure of inert gas, transfer the solution into the prepared storage vials. Flush the headspace of each vial with inert gas before tightly sealing the cap.

  • Labeling & Storage: Label each vial clearly with the compound name, concentration, solvent, and date of preparation. Store immediately at 2-8°C, protected from light.

Key Chemical Incompatibilities Diagram

To ensure safety and stability, it is crucial to avoid storing or mixing 1-Bromo-8-fluoroisoquinoline with incompatible materials.

dot

Incompatibilities cluster_reactants Avoid Co-storage and Mixing With: center_node 1-Bromo-8-fluoroisoquinoline oxidizers Strong Oxidizing Agents (e.g., Peroxides, Nitrates) center_node->oxidizers Risk of exothermic/ violent reaction bases Strong Bases (e.g., NaH, BuLi, Hydroxides) center_node->bases Potential for elimination or SNA_r reactions reducing Strong Reducing Agents (e.g., Hydrides) center_node->reducing Risk of hydrodebromination nucleophiles Potent Nucleophiles (e.g., Azides, Cyanides) center_node->nucleophiles Potential for nucleophilic substitution

Caption: Key chemical incompatibilities for storage.

References

  • Chemical Compatibility and Storage. Case Western Reserve University Environmental Health and Safety. [Link]

  • Safe Handling and Storage of Chemicals. Columbia University Environmental Health & Safety. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Reading Safety Office. [Link]

  • Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Towson University. [Link]

  • 1-Bromoisoquinoline PubChem Entry. National Institutes of Health. [Link]

  • Material Safety Data Sheet - 1-Bromo-2-fluoroethane. Cole-Parmer. [Link]

  • (S)-1-bromo-1-fluoroethane Reaction with Sodium Azide. Pearson+. [Link]

  • 7-Bromo-1-chloroisoquinoline SAFETY DATA SHEET. Thermo Fisher Scientific. (2025). [Link]

  • 8-Bromoquinoline PubChem Entry. National Institutes of Health. [Link]

  • Octane, 1-bromo-8-fluoro- PubChem Entry. National Institutes of Health. [Link]

  • Chemical Properties of 1-Bromo-1-chloroethane (CAS 593-96-4). Cheméo. [Link]

  • 3-Bromo-8-fluoro-quinoline PubChem Entry. National Institutes of Health. [Link]

  • 8-Bromo-5-chloroisoquinoline. American Elements. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 1-Bromo-8-fluoroisoquinoline

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of synthetic intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-Bromo-8-fluoroisoquinoline, a key building block in the synthesis of novel therapeutic agents, is no exception. Its purity directly influences reaction yields, impurity profiles, and the ultimate safety of the drug product. This guide provides an in-depth, field-proven protocol for the purity analysis of 1-Bromo-8-fluoroisoquinoline using High-Performance Liquid Chromatography (HPLC), and objectively compares its performance with Gas Chromatography (GC).

The Criticality of Purity for Halogenated Isoquinolines

1-Bromo-8-fluoroisoquinoline is a halogenated aromatic heterocyclic compound. The presence of bromine and fluorine atoms significantly modulates its electronic properties, reactivity, and potential biological activity.[1][2] Consequently, even minor impurities, such as isomers, starting materials, or by-products from its synthesis, can lead to unforeseen side reactions or introduce toxicological risks downstream.[3][4] Therefore, a robust, validated analytical method to determine its purity is indispensable.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis in the pharmaceutical industry due to its versatility, precision, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[5][6]

Recommended HPLC Protocol for 1-Bromo-8-fluoroisoquinoline Purity

This protocol is designed to provide excellent resolution and quantification of 1-Bromo-8-fluoroisoquinoline and its potential impurities. The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte, which will interact favorably with the hydrophobic stationary phase, allowing for effective separation based on polarity differences when using a polar mobile phase.[7][8][9]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh ~10 mg of 1-Bromo-8-fluoroisoquinoline B Dissolve in Diluent to 1 mg/mL concentration A->B C Filter through 0.45 µm syringe filter B->C G Equilibrate HPLC system with initial mobile phase conditions C->G Injectable Sample D Prepare Mobile Phase A (e.g., Water with 0.1% Formic Acid) F Degas mobile phases D->F E Prepare Mobile Phase B (e.g., Acetonitrile with 0.1% Formic Acid) E->F F->G Mobile Phases H Inject sample (e.g., 5 µL) G->H I Run Gradient Elution Program H->I J Detect at optimal wavelength (e.g., 254 nm) I->J K Integrate peaks in the chromatogram J->K L Calculate % Purity using Area Normalization K->L M Report Results L->M

Caption: HPLC Purity Analysis Workflow for 1-Bromo-8-fluoroisoquinoline.

Step-by-Step Methodology

1. Instrumentation and Chromatographic Conditions:

  • System: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[10][11]

  • Detection Wavelength: 254 nm (or optimized based on UV scan).

  • Injection Volume: 5 µL.

2. Sample and Mobile Phase Preparation:

  • Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v).

  • Sample Preparation: Accurately weigh approximately 10 mg of 1-Bromo-8-fluoroisoquinoline and dissolve it in 10 mL of the diluent to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Mobile Phase Preparation: Prepare the mobile phases as specified and degas them using sonication or vacuum filtration to prevent bubble formation in the system.

3. Gradient Elution Program:

A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

Time (minutes)% Mobile Phase A (Water + 0.1% HCOOH)% Mobile Phase B (ACN + 0.1% HCOOH)
0.09010
20.01090
25.01090
25.19010
30.09010

4. Data Analysis and Purity Calculation:

  • The purity is typically calculated using the area normalization method, assuming all components have a similar response factor at the detection wavelength.

  • Percent Purity = (Area of the main peak / Total area of all peaks) x 100 .[12]

  • The solvent peak should be excluded from the calculation.[12]

Method Validation: A Self-Validating System

This protocol must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[13][14] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[10][11]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is the recommended method, it is instructive to compare it with Gas Chromatography, another powerful separation technique.[6][15]

Comparison_Logic cluster_analyte Analyte Properties: 1-Bromo-8-fluoroisoquinoline cluster_hplc HPLC Method cluster_gc GC Method Analyte Molecular Weight: 226.04 g/mol Likely solid at room temp Potential for thermal lability HPLC High-Performance Liquid Chromatography Analyte->HPLC Suitable due to non-volatility GC Gas Chromatography Analyte->GC Potential thermal stability issues HPLC_Pro1 Pro: Handles non-volatile & thermally labile compounds HPLC->HPLC_Pro1 HPLC_Pro2 Pro: High versatility and wide applicability HPLC->HPLC_Pro2 HPLC_Con1 Con: Higher solvent consumption HPLC->HPLC_Con1 Conclusion Conclusion: HPLC is the superior method for purity analysis of this analyte. HPLC->Conclusion GC_Pro1 Pro: Excellent for volatile compounds & residual solvents GC->GC_Pro1 GC_Con1 Con: Requires analyte to be volatile & thermally stable GC->GC_Con1 GC_Con2 Con: Risk of degradation of halogenated compounds in hot injector GC->GC_Con2 GC->Conclusion

Caption: Logical comparison of HPLC and GC for 1-Bromo-8-fluoroisoquinoline analysis.

Performance Comparison Table
FeatureHPLC (Reversed-Phase)Gas Chromatography (GC-FID)Rationale for 1-Bromo-8-fluoroisoquinoline
Applicability Excellent. Ideal for non-volatile or thermally sensitive aromatic compounds.[5]Potentially problematic. Requires analyte to be volatile and thermally stable.The isoquinoline core is relatively large and may have limited volatility. Thermal degradation in the GC inlet is a significant risk.
Sensitivity High, especially with UV/PDA detectors.Very high, particularly for volatile impurities using a Flame Ionization Detector (FID).[16]HPLC offers sufficient sensitivity for purity determination. GC's high sensitivity would be more beneficial for trace residual solvent analysis.
Potential Issues Solvent consumption, potential for peak tailing with basic compounds (mitigated by acidic modifier).Thermal degradation of the analyte, potential reaction with the stationary phase. Halogenated compounds can be challenging for some GC columns.[17]The risk of analyte degradation at high temperatures in the GC injector and column makes HPLC a more reliable choice.
Impurity Detection Excellent for detecting a wide range of polar and non-polar impurities.Best for volatile or semi-volatile impurities.Synthetic impurities in isoquinolines are often of similar or lower volatility than the main compound, making them suitable for HPLC analysis.
Overall Recommendation Highly Recommended. Not recommended for primary purity analysis; suitable as a complementary technique for volatile impurity analysis (e.g., residual solvents).HPLC provides a robust, reliable, and non-destructive method for accurately determining the purity of 1-Bromo-8-fluoroisoquinoline.[6]

Conclusion

For the critical task of determining the purity of 1-Bromo-8-fluoroisoquinoline, a validated reversed-phase High-Performance Liquid Chromatography method is unequivocally the superior choice. Its ability to handle non-volatile, potentially thermally labile compounds without degradation ensures an accurate and reliable assessment of the main component and related impurities. While Gas Chromatography is a powerful tool in the analytical chemist's arsenal, its requirement for sample volatility and thermal stability makes it less suitable and potentially misleading for this specific analyte. By adopting the detailed HPLC protocol and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality of this vital intermediate, thereby safeguarding the integrity of their downstream processes and final products.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (n.d.). INIS-IAEA.
  • HPLC Method for Analysis of Bromoform on Newcrom R1 Column. (n.d.). SIELC Technologies.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (n.d.). PMC - NIH.
  • A Comparative Guide to HPLC Analysis for Purity Determination of 3-Bromo(2H_6_)propan-1-ol. (n.d.). Benchchem.
  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Journal of Chemistry.
  • An Alternative Method to Isolate Pharmaceutical Intermediates. (n.d.). Organic Process Research & Development - ACS Publications.
  • RediSep C-18 reversed phase column - halogenated heterocyclic. (n.d.). Teledyne ISCO.
  • Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Determination of total fluorine, chlorine, bromine, and sulfur in liquefied petroleum gas by pyrohydrolytic combustion ion chromatography. (n.d.). Thermo Fisher Scientific.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). X-MOL.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI.
  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds. (2016). ResearchGate.
  • CHEMICAL PURITY ANALYSIS. (2016). Agilent.
  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. (2017). PubMed.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2025). ResearchGate.
  • Analytical Method Development for Intermediate Purity & Impurities. (2026). Unknown Source.
  • A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. (n.d.). MDPI.
  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021). Chiral Technologies.
  • Is it possible to analyze F-compounds with GCMS ?. (2014). ResearchGate.
  • API Intermediates Production Purity. (2024). Arborpharmchem.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020). Regis Technologies.
  • Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Nucleophilic Fluorination. (2023). The Doyle Group - UCLA.
  • fluorine analysis by GC. (2016). Chromatography Forum.
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. (2025). iosrphr.org.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA.
  • How To Calculate Percent Purity From Gas Chromatography?. (2025). Chemistry For Everyone.
  • Quality Guidelines. (n.d.). ICH.
  • ICH Q2 Validation of Analytical Procedures. (2024). YouTube.
  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. (n.d.). MAC-MOD Analytical.

Sources

Comparative

A Comparative Guide to the Reactivity of 1-Bromo-8-fluoroisoquinoline and 1-Chloro-8-fluoroisoquinoline in Key Synthetic Transformations

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 1-haloi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and ultimate success of a synthetic campaign. The 1-haloisoquinoline scaffold is a privileged core in medicinal chemistry, and functionalization at the C1 position is a common strategy for elaborating complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 1-Bromo-8-fluoroisoquinoline and 1-Chloro-8-fluoroisoquinoline. Our analysis is grounded in fundamental mechanistic principles and supported by established experimental trends to empower chemists in making informed strategic decisions for their synthetic routes.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is fundamentally governed by the rate-determining step: the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.

The Underlying Principle: Carbon-Halogen Bond Dissociation Energy

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F .[1] This trend is inversely correlated with the C-X bond dissociation energy. The weaker the C-X bond, the more readily the palladium catalyst can insert itself, initiating the catalytic cycle.[1] The C-Br bond is significantly weaker than the C-Cl bond, making aryl bromides substantially more reactive substrates than their chloro- counterparts.[2] Consequently, reactions involving aryl bromides often proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to aryl chlorides.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3] When comparing our two substrates, 1-bromo-8-fluoroisoquinoline is the unequivocally superior coupling partner due to the lower C-Br bond energy. This facilitates the initial oxidative addition, leading to faster reaction kinetics and higher efficiency.

Illustrative Comparison of Suzuki-Miyaura Coupling Performance (Note: The following data is representative of expected outcomes based on established chemical principles and is intended for illustrative purposes.)

Parameter1-Bromo-8-fluoroisoquinoline1-Chloro-8-fluoroisoquinolineRationale for Difference
Reaction Temp. 80-90 °C100-120 °CHigher energy is needed to cleave the stronger C-Cl bond.
Reaction Time 1-4 hours8-24 hoursSlower oxidative addition for the chloride extends reaction time.
Catalyst Loading 1-3 mol%3-5 mol% (often with specialized ligands)A more challenging substrate requires a higher catalyst concentration.
Typical Yield >90%60-85%Slower kinetics can lead to catalyst decomposition and side reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 1-haloisoquinoline with an arylboronic acid.

  • Reagent Setup: To an oven-dried Schlenk flask, add 1-bromo-8-fluoroisoquinoline (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq.), to the flask.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Reaction: Heat the mixture to the desired temperature (e.g., 90°C for the bromo derivative) and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pdII_complex L₂Pd(II)(Ar)(X) X = Br or Cl oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation [Ar'B(OR)₃]⁻ pdII_aryl_complex L₂Pd(II)(Ar)(Ar') transmetalation->pdII_aryl_complex boronate Ar'-B(OR)₂ (activated by base) boronate->transmetalation reductive_elimination Reductive Elimination pdII_aryl_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' Product reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Buchwald-Hartwig Amination

Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium-catalyzed cycle where oxidative addition is the initial and often rate-limiting step.[4] Therefore, 1-bromo-8-fluoroisoquinoline exhibits significantly higher reactivity than its chloro- counterpart in C-N bond formation. Attempting the amination of 1-chloro-8-fluoroisoquinoline typically requires more specialized and sterically demanding phosphine ligands, higher temperatures, and stronger bases to achieve comparable yields.[5]

Illustrative Comparison of Buchwald-Hartwig Amination Performance (Note: The following data is representative of expected outcomes based on established chemical principles and is intended for illustrative purposes.)

Parameter1-Bromo-8-fluoroisoquinoline1-Chloro-8-fluoroisoquinolineRationale for Difference
Ligand Choice Standard ligands (e.g., BINAP)Bulky, electron-rich ligands (e.g., XPhos, RuPhos)More active catalyst system needed for C-Cl bond activation.
Base K₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄Stronger base often required to facilitate the catalytic cycle.
Reaction Temp. 90-100 °C110-130 °CHigher thermal energy needed for the difficult oxidative addition.
Typical Yield >85%50-80%Increased potential for side reactions and catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reagent Setup: In a glovebox, add sodium tert-butoxide (NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube. Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the phosphine ligand (e.g., XPhos, 0.08 eq.).

  • Reactant Addition: Add 1-chloro-8-fluoroisoquinoline (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 110°C) with vigorous stirring for the specified time (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualization: The Buchwald-Hartwig Amination Cycle

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition Ar-X pdII_complex L-Pd(II)(Ar)(X) X = Br or Cl oxidative_addition->pdII_complex amine_coordination Amine Coordination & Deprotonation pdII_complex->amine_coordination pdII_amido_complex L-Pd(II)(Ar)(NR₂) amine_coordination->pdII_amido_complex amine R₂NH + Base amine->amine_coordination reductive_elimination Reductive Elimination pdII_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ Product reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

In contrast to cross-coupling reactions, the reactivity trend in nucleophilic aromatic substitution (SₙAr) can be markedly different. The SₙAr mechanism does not involve a metal catalyst and proceeds via a two-step addition-elimination pathway.

The Underlying Principle: The Addition-Elimination Mechanism

The SₙAr reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group.[6] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The aromaticity of the ring is temporarily broken in this step, which is typically the rate-determining step of the reaction. The subsequent loss of the halide leaving group restores aromaticity.

The reactivity in SₙAr is governed by two main factors:

  • Ring Activation: The presence of electron-withdrawing groups (like the fluorine at C8 and the ring nitrogen) is crucial to stabilize the negative charge of the Meisenheimer intermediate.[6]

  • Leaving Group Ability: In SₙAr, the C-X bond is broken after the rate-determining step. Therefore, bond strength is less important than the halogen's ability to stabilize the forming negative charge through induction. The high electronegativity of chlorine polarizes the C1-Cl bond more effectively than the C1-Br bond, making the C1 carbon more electrophilic and susceptible to nucleophilic attack. This can lead to a reversed or compressed reactivity trend where Cl can be comparable to, or in some cases even better than, Br.[8][9]

Comparative Performance in SₙAr

For SₙAr reactions on the 8-fluoroisoquinoline core, the difference in reactivity between the bromo and chloro derivatives is expected to be much less pronounced than in cross-coupling. While the bromo- compound is still a reliable substrate, the chloro- compound is a highly viable and more cost-effective alternative. The increased electrophilicity of the C1 carbon in the chloro- derivative can compensate for the slightly poorer ability of chloride to act as a leaving group compared to bromide.

Illustrative Comparison of SₙAr Performance (Note: The following data is representative of expected outcomes based on established chemical principles and is intended for illustrative purposes.)

Parameter1-Bromo-8-fluoroisoquinoline1-Chloro-8-fluoroisoquinolineRationale for Difference
Reaction Temp. 80-120 °C90-140 °CConditions are often comparable, sometimes slightly harsher for Cl.
Reaction Time 4-12 hours6-18 hoursRates are generally similar, dependent on the nucleophile's strength.
Nucleophile Scope BroadBroadBoth substrates are sufficiently activated for a wide range of nucleophiles.
Typical Yield 80-95%75-90%Yields are often very similar, highlighting the viability of the chloride.

Experimental Protocol: Nucleophilic Aromatic Substitution (SₙAr)

  • Reagent Setup: To a sealed tube or round-bottom flask, add 1-chloro-8-fluoroisoquinoline (1.0 eq.) and the chosen nucleophile (e.g., sodium methoxide, 1.5 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to the required temperature (e.g., 100°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Cool the reaction mixture to room temperature and pour it into ice water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or flash column chromatography.

Visualization: The SₙAr Mechanism

Caption: The two-step Addition-Elimination mechanism of SₙAr.

Summary and Practical Recommendations

The choice between 1-bromo-8-fluoroisoquinoline and 1-chloro-8-fluoroisoquinoline is highly dependent on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.): 1-Bromo-8-fluoroisoquinoline is the superior choice. Its greater reactivity allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and generally higher yields. The chloro- derivative should only be considered if cost is a prohibitive factor and more challenging reaction optimization is acceptable.

  • For Nucleophilic Aromatic Substitution (SₙAr): 1-Chloro-8-fluoroisoquinoline is a highly viable and cost-effective alternative. The reactivity difference between the two substrates is minimal for this transformation. Given its lower cost, the chloro- derivative is often the more practical and economical choice for large-scale syntheses without a significant compromise in chemical efficiency.

By understanding the mechanistic underpinnings of these key reactions, researchers can strategically select the optimal halo-isoquinoline building block to streamline their synthetic efforts and accelerate the drug discovery process.

References

  • ChemicalBook. 1-Bromoisoquinoline synthesis.

  • BenchChem. (2026-01-27). Understanding the Chemical Properties of 5-Bromo-8-fluoroisoquinoline for Synthesis.

  • BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.

  • Chemistry Steps. Nucleophilic Aromatic Substitution.

  • ACG Publications. (2016-09-12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

  • Organic Chemistry Portal. Suzuki Coupling.

  • Master Organic Chemistry. (2018-08-20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • MDPI. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Chemistry LibreTexts. (2025-02-02). 16.6: Nucleophilic Aromatic Substitution.

  • Google Patents. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

  • National Institutes of Health (NIH). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.

  • YouTube. (2019-07-12). Nucleophilic Aromatic Substitution.

  • YouTube. (2018-07-17). Suzuki Coupling Mechanism and Applications.

  • Wikipedia. Buchwald–Hartwig amination.

  • Chemistry LibreTexts. (2023-06-30). Buchwald-Hartwig Amination.

Sources

Validation

A Comparative Guide to the Biological Activity of 1-Bromo-8-fluoroisoquinoline Analogues and Derivatives

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological acti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the isoquinoline scaffold stands as a privileged structure, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its biological profile, making it a focal point for drug discovery and development. This guide provides an in-depth technical comparison of the biological activity of 1-Bromo-8-fluoroisoquinoline analogues and derivatives, offering insights into their potential therapeutic applications and the underlying structure-activity relationships.

The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline nucleus is a well-established strategy to modulate a compound's physicochemical properties and enhance its biological efficacy. The presence of a bromine atom, particularly at the C1 position, can influence the molecule's reactivity and binding interactions, while a fluorine atom at the C8 position can significantly alter its electronic properties and metabolic stability. Although direct experimental data on 1-Bromo-8-fluoroisoquinoline is limited in publicly available literature, by examining its close analogues and derivatives, we can extrapolate and predict its biological potential.

I. Anticancer Activity: A Primary Focus

The isoquinoline framework is a common feature in many anticancer agents.[2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in DNA replication and repair to the disruption of cellular signaling pathways.[3]

A. Cytotoxicity against Cancer Cell Lines

A fundamental initial step in assessing the anticancer potential of any compound is to evaluate its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a test compound, which represents the concentration required to inhibit the growth of 50% of the cancer cell population.

  • Cell Seeding: Cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (1-Bromo-8-fluoroisoquinoline analogues) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the media is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat with Test Compounds incubate1->treat_compounds incubate2 Incubate for 48-72h treat_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow of the MTT cytotoxicity assay.

Comparative Cytotoxicity Data of Isoquinoline Analogues

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
ScoulerineCaco-26.44 ± 0.87[2]
ScoulerineHep-G24.57 ± 0.42[2]
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7 - 25.6 µg/mL[4]
5,7-Dibromo-8-hydroxyquinolineHeLa (cervix carcinoma)6.7 - 25.6 µg/mL[4]
5,7-Dibromo-8-hydroxyquinolineHT29 (colon carcinoma)6.7 - 25.6 µg/mL[4]
3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-oneNCI-60 Panel (average)lgGI50 = -5.18[5]
B. Inhibition of Topoisomerase I

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes.[6] Topoisomerase I (Top1) inhibitors are a clinically important class of anticancer drugs.[7] The indenoisoquinoline class of compounds, which are structurally related to isoquinolines, are known to be potent Top1 inhibitors.[7][8]

Mechanism of Topoisomerase I Inhibition

Topoisomerase I relieves torsional stress in DNA by introducing a transient single-strand break, allowing the DNA to rotate, and then religating the strand. Top1 inhibitors trap the enzyme-DNA covalent complex, leading to the accumulation of DNA single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication, ultimately triggering apoptosis.

Diagram of Topoisomerase I Inhibition

Topoisomerase_Inhibition cluster_normal Normal Topoisomerase I Activity cluster_inhibited Inhibition by Isoquinoline Analogue Supercoiled DNA Supercoiled DNA Top1 binds DNA Top1 binds DNA Supercoiled DNA->Top1 binds DNA Single-strand break Single-strand break Top1 binds DNA->Single-strand break DNA unwinds DNA unwinds Single-strand break->DNA unwinds Religation Religation DNA unwinds->Religation Relaxed DNA Relaxed DNA Religation->Relaxed DNA Supercoiled DNA_i Supercoiled DNA Top1 binds DNA_i Top1 binds DNA Supercoiled DNA_i->Top1 binds DNA_i Single-strand break_i Single-strand break Top1 binds DNA_i->Single-strand break_i Inhibitor binds Inhibitor Binds to Top1-DNA Complex Single-strand break_i->Inhibitor binds Trapped complex Stable Top1-DNA Cleavage Complex Inhibitor binds->Trapped complex Replication fork collision Replication Fork Collision Trapped complex->Replication fork collision DNA double-strand break DNA Double-Strand Break Replication fork collision->DNA double-strand break Apoptosis Apoptosis DNA double-strand break->Apoptosis

Caption: Mechanism of Topoisomerase I inhibition.

Experimental Protocol: Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.

  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), Topoisomerase I reaction buffer, and the test compound at various concentrations.

  • Enzyme Addition: Add human Topoisomerase I to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.

C. Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair pathway.[9] PARP inhibitors have emerged as a promising class of targeted anticancer therapies, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[10] The isoquinoline scaffold has been explored for the development of PARP inhibitors.[11]

The Principle of Synthetic Lethality with PARP Inhibitors

In cancer cells with defective homologous recombination (HR) repair (e.g., due to BRCA mutations), the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during replication.[12] Since these cells cannot efficiently repair double-strand breaks through HR, they are forced to rely on error-prone repair pathways, leading to genomic instability and cell death. This concept is known as synthetic lethality.

II. Antimicrobial Activity

Beyond their anticancer properties, isoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activity.[13] The presence of halogen substituents can enhance the lipophilicity of the molecule, potentially facilitating its penetration through microbial cell membranes.

Comparative Antimicrobial Activity of Isoquinoline Analogues

While specific data for 1-Bromo-8-fluoroisoquinoline is not available, studies on related compounds indicate potential antibacterial and antifungal properties. For instance, substitutions at the 1 and 2-positions of the isoquinoline ring have been shown to be important for antimicrobial activity.[13]

III. Structure-Activity Relationship (SAR) Insights

The biological activity of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

  • Position 1 (Bromo group): The bromine atom at the C1 position is an interesting feature. It can act as a leaving group in nucleophilic substitution reactions, allowing for further derivatization. From a biological standpoint, the bromo group can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding affinity. Its steric bulk can also influence the overall conformation of the molecule.

  • Position 8 (Fluoro group): The fluorine atom at the C8 position is expected to have a significant impact on the molecule's properties. Fluorine is highly electronegative and can alter the electron distribution in the aromatic system, potentially affecting pKa and interaction with biological targets. The strong carbon-fluorine bond can also enhance metabolic stability by blocking sites of oxidative metabolism.

  • Combined Effect: The combination of a bromo group at C1 and a fluoro group at C8 creates a unique electronic and steric profile. The interplay between these two halogens could lead to novel biological activities or enhanced potency compared to monosubstituted analogues. Further research is warranted to synthesize and evaluate 1-Bromo-8-fluoroisoquinoline and its derivatives to elucidate their specific SAR.

IV. Conclusion and Future Directions

While a comprehensive biological activity profile for 1-Bromo-8-fluoroisoquinoline is yet to be established in the scientific literature, a comparative analysis of its structural analogues strongly suggests its potential as a valuable scaffold in drug discovery. The insights gathered from related bromo- and fluoro-substituted isoquinolines point towards promising anticancer and antimicrobial activities.

Future research should focus on the synthesis of 1-Bromo-8-fluoroisoquinoline and a library of its derivatives with modifications at other positions of the isoquinoline ring. A systematic evaluation of these compounds against a broad panel of cancer cell lines and microbial strains is necessary to determine their specific biological activities and to establish a clear structure-activity relationship. Mechanistic studies, including enzyme inhibition assays for targets like topoisomerase and PARP, will be crucial in elucidating their mode of action and identifying their potential as novel therapeutic agents.

V. References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025-12-12). PMC. Retrieved from [Link]

  • In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. (2021-08-01). PMC. Retrieved from [Link]

  • cell lines ic50: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. PMC. Retrieved from [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Retrieved from [Link]

  • Biologically active isoquinoline alkaloids covering 2019-2022. PubMed. Retrieved from [Link]

  • Cytotoxicity of Naturally Occurring Isoquinoline Alkaloids of Different Structural Types. MDPI. Retrieved from [Link]

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. PMC. Retrieved from [Link]

  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

  • Novel fluoroindenoisoquinoline non-camptothecin topoisomerase I inhibitors. PMC. Retrieved from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. PubMed Central. Retrieved from [Link]

  • Cytotoxicity of isoquinoline alkaloids and their N-oxides. PubMed. Retrieved from [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. ResearchGate. Retrieved from [Link]

  • Novel N-1 Substituted Fluoroquinolones Inhibit Human Topoisomerase I Activity and Exhibit Anti-proliferative Activity. NIH. Retrieved from [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. RSC Publishing. Retrieved from [Link]

  • Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging. PMC. Retrieved from [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. Retrieved from [Link]

  • QSAR Studies, Synthesis, and Biological Evaluation of New Pyrimido-Isoquinolin-Quinone Derivatives against Methicillin-Resistant Staphylococcus aureus. MDPI. Retrieved from [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. MDPI. Retrieved from [Link]

  • Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance. PMC. Retrieved from [Link]

  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Cytotoxic potential of naturally occurring isoquinoline alkaloids possessing different structural types. ResearchGate. Retrieved from [Link]

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. ResearchGate. Retrieved from [Link]

  • Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine. PMC. Retrieved from [Link]

  • The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives. PubMed. Retrieved from [Link]

  • Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. MDPI. Retrieved from [Link]

  • A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. NIH. Retrieved from [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 1-Bromo-8-fluoroisoquinoline and its 3-Bromo-5-fluoro Isomer

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Positional...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular isomers is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound. Positional isomers, such as the substituted bromofluoroisoquinolines, can exhibit vastly different biological activities and physical properties. This guide provides an in-depth spectroscopic comparison of 1-Bromo-8-fluoroisoquinoline and its isomer, 3-Bromo-5-fluoroisoquinoline, offering insights into how subtle structural changes manifest in their spectral data. The following analysis is based on predicted spectroscopic data to illustrate the key distinguishing features, providing a valuable framework for the characterization of these and similar heterocyclic systems.

Introduction: The Imperative of Isomer Differentiation

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor in its pharmacological profile. The isoquinoline scaffold is a prominent feature in many biologically active compounds, and its halogenated derivatives are of significant interest for their potential as therapeutic agents. Differentiating between positional isomers of these compounds is paramount, as a minor shift in substituent placement can lead to profound differences in target binding, metabolism, and toxicity. Spectroscopic techniques are the cornerstone of this analytical challenge, providing a detailed fingerprint of a molecule's structure. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to distinguish between 1-Bromo-8-fluoroisoquinoline and 3-Bromo-5-fluoroisoquinoline.

Molecular Structures

To visualize the isomeric relationship, the structures of 1-Bromo-8-fluoroisoquinoline and 3-Bromo-5-fluoroisoquinoline are presented below.

G cluster_0 1-Bromo-8-fluoroisoquinoline cluster_1 3-Bromo-5-fluoroisoquinoline a a b b

Figure 1: Chemical structures of the two isomers.

Comparative Spectroscopic Analysis

The following sections present a detailed comparison of the predicted spectroscopic data for the two isomers. This data has been generated using established prediction algorithms and serves to highlight the expected differences in their spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The proton NMR spectra of these isomers are expected to show distinct differences in chemical shifts and coupling patterns due to the varying electronic effects of the bromine and fluorine substituents on the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz)

Proton 1-Bromo-8-fluoroisoquinoline 3-Bromo-5-fluoroisoquinoline Rationale for Predicted Differences
H-3~8.2 (d, J=~6 Hz)-The deshielding effect of the adjacent nitrogen and the peri-position to the fluorine atom would place this proton at a relatively high chemical shift.
H-4~7.5 (d, J=~6 Hz)~8.8 (s)In the 3-bromo isomer, H-4 is adjacent to the nitrogen and is expected to be significantly deshielded. The lack of a proton at C-3 results in a singlet.
H-5~7.3 (dd, J=~8, ~4 Hz)-This proton is influenced by both the fluorine at C-8 and the bromine at C-1.
H-6~7.6 (t, J=~8 Hz)~7.9 (t, J=~8 Hz)The chemical shift of H-6 is influenced by the fluorine at C-5 in the 3-bromo isomer, leading to a downfield shift compared to the 1-bromo isomer.
H-7~7.2 (d, J=~8 Hz)~7.4 (d, J=~8 Hz)The position of H-7 is relatively less affected by the substituent changes at the distant positions.
H-2-~9.1 (s)In the 3-bromo isomer, H-2 is highly deshielded due to its position adjacent to the nitrogen atom and will appear as a singlet.

The carbon NMR spectra will also exhibit significant differences, particularly for the carbons directly attached to the halogen atoms and those in their immediate vicinity.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon 1-Bromo-8-fluoroisoquinoline 3-Bromo-5-fluoroisoquinoline Rationale for Predicted Differences
C-1~145 (d, J=~5 Hz)~150The direct attachment to bromine causes a downfield shift. A small coupling to the fluorine at C-8 is expected.
C-3~140~125The presence of bromine at C-3 in the second isomer will cause a significant downfield shift for this carbon.
C-4~122~148The position of C-4 is significantly affected by the adjacent substituent.
C-5~128~160 (d, J=~250 Hz)The direct attachment to fluorine results in a large C-F coupling constant and a significant downfield shift.
C-8~158 (d, J=~260 Hz)~120The carbon bearing the fluorine atom will show a characteristic large one-bond C-F coupling.
C-8a~130~135The fusion carbon's chemical shift is influenced by the substitution pattern on the benzene ring.
C-4a~125~128The fusion carbon's chemical shift is influenced by the substitution pattern on the pyridine ring.

¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atom's environment. The chemical shift of the fluorine signal will be characteristic for each isomer.

Table 3: Predicted ¹⁹F NMR Chemical Shifts (ppm)

Isomer Predicted ¹⁹F Chemical Shift (ppm) Rationale for Predicted Difference
1-Bromo-8-fluoroisoquinoline~ -120 to -130The fluorine at the C-8 position is influenced by the peri-interaction with the bromine at C-1, which can cause a downfield shift compared to a non-brominated analogue.
3-Bromo-5-fluoroisoquinoline~ -110 to -120The fluorine at the C-5 position is in a different electronic environment, influenced by the nitrogen atom and the bromine at a more distant position.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern of the isomers. While both isomers will have the same molecular ion, their fragmentation patterns may differ.

Table 4: Predicted Key Mass Spectral Fragments (m/z)

Fragment 1-Bromo-8-fluoroisoquinoline 3-Bromo-5-fluoroisoquinoline Interpretation
[M]⁺225/227225/227The molecular ion peak will show a characteristic isotopic pattern for a monobrominated compound (approximately 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes).
[M-Br]⁺146146Loss of the bromine atom is a common fragmentation pathway.
[M-HCN]⁺198/200198/200Loss of hydrogen cyanide is a characteristic fragmentation of quinoline and isoquinoline derivatives.
[C₈H₄F]⁺120-This fragment may be more favorable for the 1-bromo isomer due to the proximity of the bromine and fluorine.
[C₇H₄N]⁺102102A common fragment from the isoquinoline core.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While IR and UV-Vis spectroscopy may show more subtle differences compared to NMR and MS, they can still provide valuable confirmatory data.

  • IR Spectroscopy: Both isomers will exhibit characteristic C-H, C=C, and C=N stretching and bending vibrations typical of the isoquinoline core. The C-Br and C-F stretching frequencies will be present in the fingerprint region, and their exact positions may differ slightly between the two isomers.

  • UV-Vis Spectroscopy: The UV-Vis spectra are expected to show multiple absorption bands corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands will be influenced by the substitution pattern, with potential shifts in the λmax values between the two isomers.

Experimental Protocols

To obtain high-quality spectroscopic data for the characterization of these isomers, the following detailed protocols are recommended.

General Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with analyte resonances.

  • Mass Spectrometry: For EI-MS, a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane) is typically introduced via a direct insertion probe or a GC inlet.

  • IR Spectroscopy: For solid samples, Attenuated Total Reflectance (ATR)-FTIR is a convenient method. A small amount of the solid is placed directly on the ATR crystal.

  • UV-Vis Spectroscopy: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration (typically in the micromolar range).

Workflow for Spectroscopic Analysis

G cluster_0 Spectroscopic Analysis Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ms Mass Spectrometry (EI-MS) start->ms ir IR Spectroscopy (ATR-FTIR) start->ir uv UV-Vis Spectroscopy start->uv data Data Analysis & Interpretation nmr->data ms->data ir->data uv->data comparison Comparison with Predicted/Reference Data data->comparison structure Structure Confirmation comparison->structure

Figure 2: General workflow for the spectroscopic characterization of synthesized compounds.

Detailed Protocol for NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified bromofluoroisoquinoline isomer.

    • Dissolve the sample in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (for a 400 MHz spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

    • Process the data similarly to the ¹H spectrum and reference to the CDCl₃ signal at 77.16 ppm.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical parameters: spectral width of ~200 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 64-256 scans.

    • An external reference standard (e.g., CFCl₃) or an internal standard can be used for chemical shift referencing.

Detailed Protocol for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a volatile solvent like methanol.

    • Introduce the sample into the ion source using a direct insertion probe or a GC inlet.

  • Instrument Parameters:

    • Set the ionization energy to 70 eV.

    • Set the ion source temperature to 200-250 °C.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Analyze the molecular ion peak to confirm the molecular weight and the isotopic pattern to confirm the presence of bromine.

    • Identify and interpret the major fragment ions to gain structural information.

Detailed Protocol for ATR-FTIR Spectroscopy
  • Background Collection:

    • Ensure the ATR crystal is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

    • Collect a background spectrum of the clean, empty crystal.

  • Sample Analysis:

    • Place a small amount of the solid sample onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands.

Detailed Protocol for UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol) of a known concentration (e.g., 1 mM).

    • Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

    • Identify the wavelength(s) of maximum absorbance (λmax).

Conclusion

The differentiation of positional isomers like 1-Bromo-8-fluoroisoquinoline and 3-Bromo-5-fluoroisoquinoline is a task that relies heavily on a multi-faceted spectroscopic approach. While both isomers share the same molecular formula and weight, their unique substitution patterns give rise to distinct fingerprints in their NMR, MS, IR, and UV-Vis spectra. This guide has provided a comparative analysis based on predicted data, highlighting the key spectral differences to anticipate. By following the detailed experimental protocols provided, researchers can confidently acquire high-quality data to unambiguously characterize these and other related heterocyclic compounds, a crucial step in the advancement of chemical and pharmaceutical research.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • ACD/Labs. (2023). ACD/Spectrus Processor. Advanced Chemistry Development, Inc. [Link]

  • NIST Chemistry WebBook. [Link]

  • ChemDraw. (2023). PerkinElmer Informatics. [Link]

Validation

A Comparative Guide to Palladium Catalysts for the Amination of 1-Bromo-8-fluoroisoquinoline

The synthesis of 1-amino-8-fluoroisoquinoline is a critical transformation in the development of novel therapeutics. This structural motif is a key component in a variety of biologically active compounds, including dual...

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of 1-amino-8-fluoroisoquinoline is a critical transformation in the development of novel therapeutics. This structural motif is a key component in a variety of biologically active compounds, including dual serotonin-norepinephrine reuptake inhibitors. The introduction of the amino group at the C1 position of the isoquinoline core is most effectively achieved through palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This guide provides a comparative analysis of various palladium catalyst systems applicable to the amination of 1-bromo-8-fluoroisoquinoline, offering insights into catalyst selection, reaction optimization, and mechanistic considerations.

The Strategic Importance of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable for the synthesis of complex molecules due to its broad substrate scope and functional group tolerance. Traditional methods for arylamine synthesis often require harsh reaction conditions and are limited in their applicability. The palladium-catalyzed approach, however, allows for the coupling of a wide range of aryl halides and amines under relatively mild conditions.[2][3]

Understanding the Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) active species. The cycle can be broadly divided into three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald-Hartwig Amination Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Amine\nCoordination Amine Coordination & Deprotonation Ar-Pd(II)-X(L_n)->Amine\nCoordination HNR'R'', Base Ar-Pd(II)-NR'R''(L_n) Ar-Pd(II)-NR'R''(L_n) Amine\nCoordination->Ar-Pd(II)-NR'R''(L_n) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR'R''(L_n)->Reductive\nElimination Reductive\nElimination->Pd(0)L_n Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Comparative Analysis of Palladium Catalyst Systems

The success of the Buchwald-Hartwig amination of 1-bromo-8-fluoroisoquinoline is highly dependent on the choice of the palladium catalyst system, which comprises a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.

Catalyst SystemLigand TypeKey AdvantagesPotential Drawbacks
First Generation Simple phosphines (e.g., P(o-tolyl)3)Readily availableLimited scope, requires high temperatures
Second Generation Bulky, electron-rich phosphines (e.g., JohnPhos, XPhos)High reactivity, broad scopeAir-sensitive, higher cost
Third Generation N-Heterocyclic Carbenes (NHCs) (e.g., IPr)High stability, effective for challenging substratesCan be more expensive, synthesis can be complex
Fourth Generation Biarylphosphine ligands (e.g., SPhos, RuPhos)Excellent for sterically hindered substrates, mild conditionsHigher cost

Note: The choice of base (e.g., NaOtBu, K2CO3, Cs2CO3) and solvent (e.g., toluene, dioxane, DMF) are also critical parameters that must be optimized for each catalyst system.

Recommended Catalyst Systems for 1-Bromo-8-fluoroisoquinoline Amination

Based on literature precedents for the amination of similar bromo-azaheterocycles, the following catalyst systems are recommended for the amination of 1-bromo-8-fluoroisoquinoline.

System 1: Pd(OAc)2 / XPhos

This system is a robust and highly active catalyst for the amination of a wide range of aryl bromides. The bulky and electron-rich XPhos ligand facilitates both the oxidative addition and reductive elimination steps.

System 2: Pd2(dba)3 / JohnPhos

JohnPhos is another effective biarylphosphine ligand that has shown excellent performance in C-N cross-coupling reactions. The use of Pd2(dba)3 as the palladium source is common and generally provides reliable results.

System 3: (IPr)Pd(acac)Cl

This pre-catalyst features an N-heterocyclic carbene ligand and offers high stability and efficiency. NHC-ligated palladium complexes are known to be particularly effective for the amination of electron-deficient heteroaryl halides.[2]

Experimental Protocols

The following are generalized experimental protocols for the amination of 1-bromo-8-fluoroisoquinoline using the recommended catalyst systems. Note: These protocols should be considered as a starting point and may require optimization for specific amines and reaction scales.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 1-bromo-8-fluoroisoquinoline, amine, and base to a dry reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). A->B C Add the palladium precursor and ligand in a glovebox or under a stream of inert gas. B->C D Add the anhydrous solvent. C->D E Heat the reaction mixture to the desired temperature with stirring. D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction to room temperature. F->G H Dilute with an organic solvent and wash with water and brine. G->H I Dry the organic layer over anhydrous sodium sulfate. H->I J Concentrate the solution under reduced pressure. I->J K Purify the crude product by column chromatography. J->K

Caption: A typical experimental workflow for palladium-catalyzed amination.

Protocol 1: Using Pd(OAc)2 / XPhos
  • To a dry Schlenk tube, add 1-bromo-8-fluoroisoquinoline (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with argon (repeat three times).

  • In a glovebox, add palladium(II) acetate (0.02 equiv) and XPhos (0.04 equiv).

  • Add anhydrous toluene (5 mL per mmol of aryl bromide).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Using Pd2(dba)3 / JohnPhos
  • Follow the same setup procedure as in Protocol 1, using potassium carbonate (2.0 equiv) as the base.

  • In a glovebox, add tris(dibenzylideneacetone)dipalladium(0) (0.015 equiv) and JohnPhos (0.03 equiv).

  • Add anhydrous dioxane (5 mL per mmol of aryl bromide).

  • Heat the reaction mixture at 110 °C for 18-24 hours.

  • Follow the work-up and purification procedure as described in Protocol 1.

Conclusion

The palladium-catalyzed amination of 1-bromo-8-fluoroisoquinoline is a powerful transformation for the synthesis of valuable pharmaceutical intermediates. The choice of the palladium catalyst system is paramount for achieving high yields and purity. While several generations of catalysts have been developed, bulky, electron-rich phosphine ligands such as XPhos and JohnPhos, as well as N-heterocyclic carbene ligands, have demonstrated superior performance for the amination of challenging heteroaryl halides. The provided protocols offer a solid foundation for researchers to develop efficient and scalable syntheses of 1-amino-8-fluoroisoquinoline and its derivatives. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, will be crucial for maximizing the efficiency of this important transformation.

References

  • Vertex Pharmaceuticals, Inc. (2003). Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. PubMed.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Torsten, K., & Beller, M. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • Kovács, E., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules.

Sources

Comparative

A Comparative Guide to the Reactivity of C1-Bromo vs. C8-Fluoro Moieties in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Nuances of Nucleophilic Aromatic Substitution (SNAr) In the realm of organic synthesis, the functionalization of aromatic rings...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Nucleophilic Aromatic Substitution (SNAr)

In the realm of organic synthesis, the functionalization of aromatic rings is a cornerstone of molecular construction. While electrophilic aromatic substitution is a familiar tool, its counterpart, nucleophilic aromatic substitution (SNAr), offers a distinct and powerful strategy for forging new carbon-heteroatom and carbon-carbon bonds. However, aryl halides, the common substrates for these reactions, exhibit significantly lower reactivity compared to their alkyl halide cousins.[1][2][3][4] This reluctance stems from the inherent electronic and structural properties of the aromatic system:

  • Resonance Stabilization: The lone pairs on the halogen atom delocalize into the π-system of the aromatic ring, imparting a partial double-bond character to the carbon-halogen (C-X) bond.[1][5] This strengthens the bond, making it more difficult to cleave.

  • Hybridization: The carbon atom of the C-X bond in an aryl halide is sp² hybridized, which is more electronegative than the sp³ carbon of an alkyl halide.[2][6] This results in a shorter, stronger bond that is less susceptible to nucleophilic attack.

  • Steric Hindrance: The planar geometry of the aromatic ring sterically hinders the backside attack required for a classic SN2 mechanism, while the instability of the corresponding aryl cation makes an SN1 pathway energetically prohibitive.[7][8]

Consequently, SNAr reactions typically require specific conditions to proceed efficiently: the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring and/or the use of potent nucleophiles.[7][9][10][11][12] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[12][13][14] The formation of this complex is the rate-determining step, as it temporarily disrupts the ring's aromaticity.[7][9]

Experimental_Workflow A 1. Setup & Reagents B Combine 4-fluoronitrobenzene, piperidine, K2CO3, and DMSO in flask. A->B C 2. Reaction D Heat mixture at 80-100 °C. Monitor by TLC until starting material is consumed. C->D E 3. Workup F Cool to RT. Pour into water and extract with ethyl acetate. E->F G Wash organic layer with water and brine. F->G H 4. Isolation I Dry organic layer over MgSO4, filter, and concentrate in vacuo. H->I J 5. Purification K Purify crude product via flash column chromatography. J->K

Caption: Standard workflow for an SNAr reaction.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoronitrobenzene (1.0 eq).

  • Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material. Subsequently, add piperidine (1.2 eq) and potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the HF formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the 4-fluoronitrobenzene spot is no longer visible.

  • Aqueous Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with a saturated brine solution to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure substituted product.

Conclusion

The principles of nucleophilic aromatic substitution dictate a clear hierarchy of reactivity among aryl halides, with fluorides being the most activated substrates. T[8][15]his is a direct result of the SNAr mechanism's rate-determining step: the initial nucleophilic attack. The high electronegativity of fluorine renders the attached carbon highly electrophilic, accelerating this crucial first step. When comparing a C1-bromo and a C8-fluoro substituent on a naphthalene ring, the C8-fluoro position will be the overwhelmingly preferred site for nucleophilic substitution. This understanding is critical for professionals in drug development and chemical synthesis, enabling the rational design of synthetic routes and the predictable, regioselective functionalization of complex aromatic systems.

References

  • NoMoreClass. (2025, September 22). Why Aryl Halides Are Less Reactive in Nucleophilic Substitution | Class 12 Chemistry. YouTube.
  • Various Authors. (2017, July 2). Why are aryl halides less reactive than alkyl halides towards nucleophilic substitution reactions? Quora.
  • Majid, R. Nucleophilic Aromatic Substitution. University lecture notes.
  • Filo User. (2025, November 23). why aryl halides are less reactive towards nucleophilic substitution reac.. Filo.
  • askIITians Tutor Team. (2025, August 26). Aryl halides are less reactive in nucleophilic substitution reactions. askIITians.
  • Chemistry Steps.
  • Vedantu. Aryl halides are less reactive in nucleophilic substitution class 12 chemistry CBSE. Vedantu.
  • JoVE. (2025, May 22).
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • ChemHelp ASAP. (2020, February 1). SNAr reaction mechanism. YouTube.
  • Wikipedia.
  • CK-12 Foundation. Describe the nucleophilic substitution reactions in aryl halides. CK-12.
  • Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. University lecture notes.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • Organic Chemistry Revision Sheets. Halogenoalkanes | Nucleophilic Substitution (with NH3).
  • Clark, J. What is nucleophilic substitution? Chemguide.
  • Chemistry LibreTexts. (2025, February 2). 16.
  • CK-12 Foundation. (2026, January 1). Nucleophilic Substitution Reactions - Haloarenes. CK-12.

Sources

Validation

A Comparative Guide to the Synthesis and Reactivity of 1-Bromo-8-fluoroisoquinoline and 1-Bromo-8-(trifluoromethyl)isoquinoline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, halogenated isoquinolines serve as pivotal building blocks for the synthesis of comple...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, halogenated isoquinolines serve as pivotal building blocks for the synthesis of complex molecular architectures. Among these, 1-Bromo-8-fluoroisoquinoline and 1-Bromo-8-(trifluoromethyl)isoquinoline have emerged as particularly valuable synthons, offering a handle for a variety of cross-coupling reactions. The choice between a fluorine and a trifluoromethyl group at the C8 position can significantly influence the physicochemical properties and biological activity of the resulting molecules. This guide provides a comprehensive comparison of these two key building blocks, focusing on their synthesis and divergent reactivity in common palladium-catalyzed cross-coupling reactions.

Introduction: The Subtle Influence of Fluorine and Trifluoromethyl Groups

The strategic incorporation of fluorine-containing substituents is a cornerstone of contemporary drug design. A single fluorine atom and a trifluoromethyl group, while both containing fluorine, exert markedly different electronic effects on an aromatic ring, thereby influencing the reactivity of other functional groups.

The fluorine atom at the C8 position of the isoquinoline ring is a small, highly electronegative atom that primarily exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M). This dual nature can modulate the electron density of the isoquinoline core in a nuanced manner.

In contrast, the trifluoromethyl group is a powerful electron-withdrawing group, exhibiting a strong -I effect and a deactivating -M effect (via hyperconjugation). This pronounced electron-withdrawing nature is known to significantly impact the reactivity of aryl halides in cross-coupling reactions, often enhancing the rate of oxidative addition to the palladium catalyst.

This guide will delve into the practical implications of these electronic differences, providing a comparative analysis of 1-Bromo-8-fluoroisoquinoline and 1-Bromo-8-(trifluoromethyl)isoquinoline in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Synthesis of the Starting Materials

The accessibility of these key building blocks is a critical consideration for any synthetic campaign. While not commercially available in large quantities, both 1-Bromo-8-fluoroisoquinoline and 1-Bromo-8-(trifluoromethyl)isoquinoline can be prepared through multi-step synthetic sequences.

Synthesis of 1-Bromo-8-fluoroisoquinoline

A plausible synthetic route to 1-Bromo-8-fluoroisoquinoline can be adapted from the synthesis of related 8-substituted isoquinolines. A potential pathway begins with the synthesis of 8-fluoroisoquinoline, followed by bromination at the C1 position.

Synthesis of 1-Bromo-8-fluoroisoquinoline start 2-Fluoro-6-methylaniline step1 Bischler-Napieralski Cyclization start->step1 1. Acylation 2. POCl3 step2 Dehydrogenation step1->step2 Pd/C, heat isoquinoline 8-Fluoroisoquinoline step2->isoquinoline step3 Bromination isoquinoline->step3 NBS, AIBN, CCl4 product 1-Bromo-8-fluoroisoquinoline step3->product

Caption: Plausible synthetic route to 1-Bromo-8-fluoroisoquinoline.

Synthesis of 1-Bromo-8-(trifluoromethyl)isoquinoline

The synthesis of 1-Bromo-8-(trifluoromethyl)isoquinoline can be approached through a similar strategy, starting from a trifluoromethyl-substituted aniline precursor.

Synthesis of 1-Bromo-8-(trifluoromethyl)isoquinoline start 2-(Trifluoromethyl)-6-methylaniline step1 Bischler-Napieralski Cyclization start->step1 1. Acylation 2. POCl3 step2 Dehydrogenation step1->step2 Pd/C, heat isoquinoline 8-(Trifluoromethyl)isoquinoline step2->isoquinoline step3 Bromination isoquinoline->step3 NBS, AIBN, CCl4 product 1-Bromo-8-(trifluoromethyl)isoquinoline step3->product

Caption: Plausible synthetic route to 1-Bromo-8-(trifluoromethyl)isoquinoline.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C1-bromo group of both isoquinolines is activated towards oxidative addition to a palladium(0) catalyst, a key step in many cross-coupling reactions. However, the electronic nature of the C8 substituent is expected to modulate this reactivity. The strong electron-withdrawing trifluoromethyl group is anticipated to render the C1-Br bond more susceptible to oxidative addition compared to the less electron-withdrawing fluorine atom. This difference is expected to translate into faster reaction rates and potentially milder reaction conditions for the trifluoromethyl-substituted analogue.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds.[1] In the context of our target molecules, this reaction would be employed to introduce a variety of aryl or heteroaryl substituents at the C1 position.

Expected Reactivity: 1-Bromo-8-(trifluoromethyl)isoquinoline is expected to exhibit higher reactivity in Suzuki-Miyaura coupling reactions, potentially allowing for lower catalyst loadings and shorter reaction times compared to 1-Bromo-8-fluoroisoquinoline.

Table 1: Comparison of Hypothetical Suzuki-Miyaura Coupling Conditions

Parameter1-Bromo-8-fluoroisoquinoline1-Bromo-8-(trifluoromethyl)isoquinoline
Aryl Boronic Acid Phenylboronic acid (1.2 equiv)Phenylboronic acid (1.2 equiv)
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (2-3 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene/EtOH/H₂O (4:1:1)Toluene/EtOH/H₂O (4:1:1)
Temperature 90 °C80-90 °C
Reaction Time 12-16 h6-10 h
Expected Yield Good to ExcellentExcellent

digraph "Suzuki-Miyaura Coupling" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];
substrate [label="1-Bromo-8-X-isoquinoline\n(X = F or CF3)"];
boronic_acid [label="Ar-B(OH)2"];
catalyst [label="Pd(0) Catalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
base [label="Base (e.g., K2CO3)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
product [label="1-Aryl-8-X-isoquinoline", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

substrate -> product [label="Suzuki-Miyaura Coupling"];
boronic_acid -> product;
catalyst -> product [style=dashed];
base -> product [style=dashed];

}

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-8-substituted Isoquinolines

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-8-substituted isoquinoline (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Add the degassed solvent system (e.g., Toluene/EtOH/H₂O, 4:1:1, 10 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-90 °C) and stir for the required time (6-16 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-aryl-8-substituted isoquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines.[2] This reaction would allow for the introduction of various primary or secondary amines at the C1 position of the isoquinoline core.

Expected Reactivity: Similar to the Suzuki-Miyaura coupling, 1-Bromo-8-(trifluoromethyl)isoquinoline is expected to undergo Buchwald-Hartwig amination more readily than its fluoro-substituted counterpart. The increased electrophilicity of the C1 position in the trifluoromethyl derivative should facilitate the catalytic cycle.

Table 2: Comparison of Hypothetical Buchwald-Hartwig Amination Conditions

Parameter1-Bromo-8-fluoroisoquinoline1-Bromo-8-(trifluoromethyl)isoquinoline
Amine Morpholine (1.2 equiv)Morpholine (1.2 equiv)
Palladium Pre-catalyst Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ (1 mol%)
Ligand Xantphos (4 mol%)Xantphos (2 mol%)
Base Cs₂CO₃ (1.5 equiv)Cs₂CO₃ (1.5 equiv)
Solvent TolueneToluene
Temperature 100 °C90-100 °C
Reaction Time 18-24 h10-16 h
Expected Yield GoodVery Good to Excellent

digraph "Buchwald-Hartwig Amination" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];
substrate [label="1-Bromo-8-X-isoquinoline\n(X = F or CF3)"];
amine [label="R2NH"];
catalyst [label="Pd Catalyst/Ligand", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
base [label="Base (e.g., Cs2CO3)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
product [label="1-(R2N)-8-X-isoquinoline", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

substrate -> product [label="Buchwald-Hartwig Amination"];
amine -> product;
catalyst -> product [style=dashed];
base -> product [style=dashed];

}

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-8-substituted Isoquinolines

  • To a flame-dried Schlenk tube, add 1-bromo-8-substituted isoquinoline (1.0 mmol), cesium carbonate (1.5 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., Xantphos, 2-4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add the amine (1.2 mmol) and degassed toluene (5 mL).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with stirring for the required time (10-24 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-amino-8-substituted isoquinoline.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable alkynylated aromatic compounds.[3]

Expected Reactivity: The trend in reactivity is expected to continue, with 1-Bromo-8-(trifluoromethyl)isoquinoline demonstrating superior performance in the Sonogashira coupling. The electron-poor nature of the trifluoromethyl-substituted ring should accelerate the rate-determining oxidative addition step.

Table 3: Comparison of Hypothetical Sonogashira Coupling Conditions

Parameter1-Bromo-8-fluoroisoquinoline1-Bromo-8-(trifluoromethyl)isoquinoline
Alkyne Phenylacetylene (1.5 equiv)Phenylacetylene (1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)PdCl₂(PPh₃)₂ (1.5 mol%)
Copper Co-catalyst CuI (5 mol%)CuI (3 mol%)
Base TriethylamineTriethylamine
Solvent THFTHF
Temperature 60 °C50-60 °C
Reaction Time 8-12 h4-8 h
Expected Yield GoodExcellent

digraph "Sonogashira Coupling" {
graph [rankdir="LR"];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];
substrate [label="1-Bromo-8-X-isoquinoline\n(X = F or CF3)"];
alkyne [label="R-C≡CH"];
catalyst [label="Pd Catalyst\nCuI (co-catalyst)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
base [label="Base (e.g., Et3N)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
product [label="1-(R-C≡C)-8-X-isoquinoline", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

substrate -> product [label="Sonogashira Coupling"];
alkyne -> product;
catalyst -> product [style=dashed];
base -> product [style=dashed];

}

Caption: General scheme of the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 1-Bromo-8-substituted Isoquinolines

  • To a flame-dried Schlenk tube, add 1-bromo-8-substituted isoquinoline (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1.5-3 mol%), and the copper(I) iodide co-catalyst (3-5 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed THF (5 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 50-60 °C) and stir for the required time (4-12 h).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the ammonium salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-alkynyl-8-substituted isoquinoline.

Conclusion

Both 1-Bromo-8-fluoroisoquinoline and 1-Bromo-8-(trifluoromethyl)isoquinoline are valuable and versatile building blocks for the synthesis of functionalized isoquinoline derivatives. The choice between these two reagents will depend on the specific synthetic goals and the desired electronic properties of the final product.

Based on the well-established electronic effects of the fluorine and trifluoromethyl substituents, 1-Bromo-8-(trifluoromethyl)isoquinoline is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions. This enhanced reactivity may translate to milder reaction conditions, shorter reaction times, and lower catalyst loadings, which are all advantageous in a drug discovery or process development setting. However, the synthesis of the 8-(trifluoromethyl)isoquinoline precursor may be more challenging and costly compared to the 8-fluoroisoquinoline analogue.

Ultimately, the selection of the appropriate building block requires a careful consideration of the trade-offs between reactivity, cost, and the desired properties of the target molecule. This guide provides a framework for making that decision and a starting point for the development of robust and efficient synthetic routes.

References

  • Gershon, H., Clarke, D. D., & Muriel, M. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Fordham Research Commons. [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R., & HETEROCYCLES. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2016). ResearchGate. [Link]

  • Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. (2016). PubMed Central. [Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. (2022). Refubium - Freie Universität Berlin. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]

  • Process for preparing bromo-substituted quinolines. (2010).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (n.d.). ACS Publications. [Link]

  • Effect of fluorine and trifluoromethyl substitution on the donor properties and stereodynamical behaviour of triarylphosphines. (2018). ResearchGate. [Link]

  • Hammett equation. (2023). Wikipedia. [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF. (2010). ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline. [Link]

  • Electrophilic aromatic directing groups. (2023). Wikipedia. [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]

  • Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. (2012). PubMed. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (n.d.). OPUS at UTS. [Link]

  • Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. (n.d.). MDPI. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. (n.d.). MDPI. [Link]

  • Is it true that fluorine is always the strongest electron withdrawing group (EWG) due to fluorine's unrivaled electronegativity?. (2020). Quora. [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. (n.d.). [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2019). ResearchGate. [Link]

  • Superelectrophiles and the effects of trifluoromethyl substituents. (2009). PubMed Central. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. (n.d.). ePrints Soton - University of Southampton. [Link]

  • Synthesis of trans 8-substituted-6-phenyl-6,7,8,9-tetrahydro-3H-pyrazolo [4,3-f]isoquinolines using a Pictet-Spengler approach. (2018). Sci-Hub. [Link]

  • Suzuki-Miyaura coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

Sources

Comparative

analysis of regioisomers in the synthesis of 8-fluoroisoquinoline

Technical Guide: Regioselective Synthesis & Analysis of 8-Fluoroisoquinoline Executive Summary: The Ortho-Effect Challenge The synthesis of 8-fluoroisoquinoline (8-F-IQ) presents a classic problem in heterocyclic chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Regioselective Synthesis & Analysis of 8-Fluoroisoquinoline

Executive Summary: The Ortho-Effect Challenge

The synthesis of 8-fluoroisoquinoline (8-F-IQ) presents a classic problem in heterocyclic chemistry: regiochemical ambiguity . While fluorine substitution modulates metabolic stability and pKa, placing a fluorine atom at the 8-position is synthetically non-trivial due to the electronic mismatch in traditional cyclization precursors.

  • The Problem: Traditional acid-catalyzed condensations (e.g., Pomeranz-Fritsch) using 3-fluorobenzaldehyde yield mixtures of 5-fluoro and 7-fluoroisoquinoline due to competing electrophilic sites. Starting with 2-fluorobenzaldehyde often fails to cyclize efficiently because the fluorine atom deactivates the specific meta-position required for ring closure.

  • The Solution: This guide compares the traditional Acid-Mediated Cyclization (Method A) against the superior Directed Ortho-Metalation (DoM) (Method B).

  • The Validation: We establish a self-validating analytical protocol using

    
    F-NMR and 
    
    
    
    H-NMR "Through-Space" coupling (
    
    
    ) to definitively identify the 8-isomer.

Comparative Analysis of Synthetic Routes

Method A: Modified Pomeranz-Fritsch (The "Alternative")

Status: Not Recommended for 8-isomer.

This classical route involves the condensation of a benzaldehyde with aminoacetaldehyde acetal, followed by acid-mediated cyclization.[1][2]

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Failure Mode:

    • Precursor: 3-Fluorobenzaldehyde.

    • Outcome: The fluorine (meta-director for EAS, but ortho/para-director for resonance) creates competing activation sites. Cyclization occurs ortho to the fluorine (yielding 5-fluoroisoquinoline ) or para (yielding 7-fluoroisoquinoline ).

    • Yield: Low (<30% combined), with difficult separation.

Method B: Directed Ortho-Metalation / Anionic Cyclization (The "Product")

Status: Recommended Standard.

This method utilizes organolithium reagents to pre-install the functionality at the exact position required, bypassing the electronic governing rules of EAS.

  • Mechanism: Lithiation-directed ring closure.[3]

  • Protocol Logic:

    • Precursor: N-Pivaloyl-2-fluorobenzylamine (or similar protected benzylamine).

    • Lithiation:

      
      -BuLi performs a directed lithiation at the position ortho to the fluorine (Position 3 of the ring, which becomes Position 8 of the isoquinoline).
      
    • Formylation & Cyclization: Quench with DMF followed by acid hydrolysis yields the cyclized product with high regiofidelity.

  • Performance Data:

FeatureMethod A (Pomeranz-Fritsch)Method B (Directed Lithiation)
Primary Isomer Mixture (5-F / 7-F)8-F (Exclusive)
Regio-purity < 60%> 98%
Overall Yield 15 - 25%65 - 80%
Purification Requires Prep-HPLCCrystallization / Flash Column

Analytical Discrimination: The "Smoking Gun" Protocol

Distinguishing 8-fluoroisoquinoline from its 5-, 6-, or 7-isomers is difficult by MS alone (identical m/z). The definitive identification relies on NMR Spin-Spin Coupling .

The "Through-Space" Coupling Phenomenon

In 8-fluoroisoquinoline, the Fluorine at C8 and the Proton at C1 are in a peri-relationship . They are physically close in space (van der Waals contact), leading to a significant "through-space" coupling (


) that is absent in other isomers.
  • 8-Fluoroisoquinoline: H-1 appears as a Doublet (or broadened doublet).

  • 5, 6, 7-Fluoroisoquinolines: H-1 appears as a Singlet .

Visualization of Analytical Logic

AnalysisLogic Start Crude Product Isolated H1_NMR 1H NMR (400 MHz) Focus on H-1 Signal (~9.0 - 9.5 ppm) Start->H1_NMR Check_Mult Check Multiplicity of H-1 H1_NMR->Check_Mult Singlet Singlet (s) No Coupling Check_Mult->Singlet No splitting Doublet Doublet (d) J = 2.5 - 4.0 Hz Check_Mult->Doublet Distinct splitting Result_Other Isomer: 5-F, 6-F, or 7-F (Distal F-H relationship) Singlet->Result_Other Result_8F Target: 8-Fluoroisoquinoline (Peri-interaction Confirmed) Doublet->Result_8F

Caption: Analytical decision tree utilizing the unique peri-coupling of the 8-fluoro isomer.

Detailed Experimental Protocols

Protocol A: Synthesis via Directed Lithiation (Recommended)

Based on lithiation strategies for dihydroisoquinolines [1].

  • Preparation of Protected Precursor:

    • Dissolve 2-fluorobenzylamine (10 mmol) in DCM (50 mL).

    • Add Pivaloyl chloride (11 mmol) and TEA (12 mmol) at 0°C. Stir 2h. Isolate N-pivaloyl-2-fluorobenzylamine.

  • Directed Lithiation:

    • In a flame-dried flask under Argon, dissolve the amide (5 mmol) in anhydrous THF (20 mL).

    • Cool to -78°C .[4] Add

      
      -BuLi (2.2 equiv, 2.5M in hexanes) dropwise. Note: The first equivalent deprotonates the amide N; the second lithiates the ortho-position (C6 of the ring).
      
    • Stir at 0°C for 2 hours to ensure metalation.

  • Ring Closure:

    • Cool back to -78°C. Add DMF (3 equiv) dropwise.

    • Allow to warm to RT.[5] The intermediate formyl-amide cyclizes upon acidic workup.

    • Reflux in 6M HCl (20 mL) for 4 hours to cleave the pivaloyl group and aromatize.

  • Workup:

    • Neutralize with NaOH (pH 9). Extract with DCM.

    • Purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Analytical Validation (Self-Validating System)
  • Sample Prep: Dissolve 5 mg of purified product in 0.6 mL

    
     (or 
    
    
    
    ).
  • Acquisition:

    • Run standard

      
       (16 scans).
      
    • Run

      
       (decoupled and coupled).
      
  • Data Interpretation (Criteria for Pass):

    • H-1 Signal: Locate the most deshielded proton (typically >9.0 ppm).

    • Measurement: Calculate

      
       value.
      
    • Pass Criteria: If

      
      , confirm 8-position. If singlet, reject batch as regio-isomer impurity.
      

Synthetic Pathway Comparison

SyntheticPathways Input_A 3-Fluorobenzaldehyde (Method A) Process_A Acid-Catalyzed Cyclization (Pomeranz-Fritsch) Input_A->Process_A Input_B 2-Fluorobenzylamine Derivatives (Method B) Process_B Directed Ortho-Lithiation (DoM) + Cyclization Input_B->Process_B Mix_A Mixture: 5-F-IQ + 7-F-IQ Process_A->Mix_A Poor Selectivity Pure_B Regioselective: 8-Fluoroisoquinoline Process_B->Pure_B High Fidelity

Caption: Comparison of synthetic pathways highlighting the regioselectivity advantage of Method B.

References

  • MDPI. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Available at: [Link][6]

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.[1][2][7][8][9] Available at: [Link]

  • Stanford University. Pomeranz–Fritsch Synthesis of Isoquinoline: Gas-Phase Collisional Activation. Available at: [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants: Through-Space Interactions. Available at: [Link]

Sources

Validation

Strategic Bromination of Isoquinoline Scaffolds: A Regioselectivity Guide

Topic: Comparing Bromination Strategies for Different Isoquinoline Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing Bromination Strategies for Different Isoquinoline Scaffolds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The functionalization of isoquinoline is a study in electronic duality.[2] Comprising a fused benzene (electron-rich) and pyridine (electron-deficient) ring, the scaffold presents a regioselectivity challenge that cannot be solved by a single universal protocol.

This guide objectively compares bromination strategies for the four critical positions (C1, C3, C4, C5), synthesizing classical electrophilic aromatic substitution (EAS) with modern metallation and activation strategies.[1] We provide experimental causality, self-validating protocols, and comparative data to assist in route selection for drug discovery campaigns.[2]

Part 1: The Regioselectivity Matrix

The choice of bromination strategy is dictated by the electronic state of the nitrogen atom and the specific reagent class employed.[2]

Table 1: Comparative Analysis of Bromination Strategies

Target PositionPrimary StrategyReagentsMechanismSelectivity (Major:Minor)Scalability
C5 Acid-Mediated EAS NBS,

Protonation deactivates heterocyclic ring; EAS occurs on homocyclic ring.[2]>10:1 (vs C8)High
C4 Salt-Complex Bromination

, Nitrobenzene,

Bromination of isoquinolinium salt; prevents N-oxidation.Exclusive C4High (Industrial)
C1 N-Oxide Activation 1. mCPBA2.

Nucleophilic attack on activated

-phosphoryl intermediate.[2]
Exclusive C1Medium
C3 Halogen Dance 1. LDA (Low Temp)2.

Quench
Base-catalyzed migration of Br from C4 to C3 (Thermodynamic control).[2]High (requires strict temp control)Low/Medium
Part 2: Visualizing the Pathways

The following diagram maps the decision tree for accessing specific bromoisoquinoline isomers starting from the parent scaffold.

IsoquinolineBromination Iso Isoquinoline Acid Acidic Media (H2SO4) Iso->Acid + NBS Salt HCl/HBr Salt (180°C, PhNO2) Iso->Salt + Br2 NOxide Isoquinoline N-Oxide Iso->NOxide mCPBA C5_Prod 5-Bromoisoquinoline Acid->C5_Prod EAS (Kinetic) C4_Prod 4-Bromoisoquinoline Salt->C4_Prod EAS (Salt) Lithiated Lithiated Intermediate (Halogen Dance) C4_Prod->Lithiated LDA, -78°C C1_Prod 1-Bromoisoquinoline NOxide->C1_Prod POBr3 (Rearrangement) C3_Prod 3-Bromoisoquinoline Lithiated->C3_Prod Equilibration + H2O

Figure 1: Strategic reaction map for the regioselective bromination of isoquinoline. Colors indicate starting material (Blue), intermediates/conditions (Grey/Yellow/Red), and final products (Green).[1]

Part 3: Detailed Methodologies & Causality
Strategy 1: C5-Selective Bromination (The Acidic Shield)

Causality: In neutral media, the basic nitrogen of isoquinoline reacts with electrophiles, leading to N-bromination or complex mixtures. By using concentrated sulfuric acid, the nitrogen is protonated (


).[2] This imposes a strong positive charge on the heterocyclic ring, deactivating it toward Electrophilic Aromatic Substitution (EAS).[2] The reaction is thus forced onto the homocyclic ring.[2] C5 is kinetically favored over C8 due to the stability of the 

-complex intermediate (analogous to

-naphthalene substitution).

Protocol (Self-Validating):

  • Preparation: Dissolve isoquinoline (10 mmol) in concentrated

    
     (15 mL) at 0°C. Validation: The solution should be clear; exotherm must be controlled to prevent charring.
    
  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise over 30 minutes.

  • Reaction: Stir at 25°C for 12 hours. Validation: Monitor via TLC (neutralized aliquot).[1][2] Starting material spot (

    
     in Hex/EtOAc) should disappear.[1][2]
    
  • Workup: Pour onto crushed ice. Neutralize carefully with

    
     to pH 8.[2] Extract with DCM.[2]
    
  • Purification: Recrystallization from ethanol or column chromatography yields 5-bromoisoquinoline.[2]

Strategy 2: C4-Selective Bromination (The High-Temp Salt)

Causality: While the protonated form directs to C5 at room temperature, high-temperature bromination of the hydrochloride/hydrobromide salt favors the C4 position. This counter-intuitive result relies on the "swamping catalyst" effect or specific high-energy transition states accessible at 180°C where the C4 position (para to the ring fusion) becomes accessible via a distinct mechanism, often involving reversible addition-elimination sequences that are blocked at lower temperatures.

Protocol:

  • Salt Formation: Generate isoquinoline hydrochloride by treating isoquinoline with HCl gas or concentrated HCl, then drying.[2]

  • Reaction: Suspend the salt (10 mmol) in nitrobenzene (solvent is critical for high boiling point and inertness). Heat to 180°C.

  • Addition: Add elemental bromine (

    
    ) (1.2 equiv) dropwise via an addition funnel.[1][2] Validation: Evolution of HBr gas confirms reaction progress.[2]
    
  • Workup: Cool, filter the solid product (4-bromoisoquinoline hydrobromide), wash with ether to remove nitrobenzene, and liberate the free base with aqueous

    
    .[2]
    
Strategy 3: C1-Selective Bromination (The N-Oxide Rearrangement)

Causality: Direct EAS cannot access C1.[2] The strategy relies on activating the C1 position via N-oxidation.[2] The N-oxide oxygen attacks the electrophilic phosphorus of


, creating an activated intermediate.[2] Bromide ion then attacks C1 (nucleophilic aromatic substitution mechanism), followed by elimination of the phosphate group and rearomatization.[2]

Protocol:

  • Oxidation: Treat isoquinoline with mCPBA (1.2 equiv) in DCM to form isoquinoline N-oxide.[2] Isolate via basic wash.[2]

  • Bromination: Dissolve the N-oxide (5 mmol) in anhydrous toluene. Add

    
     (1.5 equiv) as a solid.[1][2]
    
  • Reflux: Heat to reflux (110°C) for 2 hours. Validation: Solution often turns light orange.[2]

  • Quench: Pour into ice water (Caution:

    
     hydrolyzes violently). Neutralize with 
    
    
    
    .[2]
  • Isolation: Extract with EtOAc. 1-Bromoisoquinoline is typically obtained in high purity (>90%) without chromatography.[2]

Strategy 4: C3-Selective Bromination (The Halogen Dance)

Causality: Direct C3 bromination is chemically forbidden under standard EAS.[2] The "Halogen Dance" exploits the thermodynamic stability of lithiated species.[2] When 4-bromoisoquinoline is treated with a hindered base (LDA) at low temperature, C3 is deprotonated.[2] The resulting species is unstable; the bromine atom migrates from C4 to C3 to place the lithium at the C4 position (which is stabilized by the adjacent ring fusion and lack of lone-pair repulsion compared to C3). Quenching this rearranged intermediate with a proton source yields 3-bromoisoquinoline.[2]

Protocol:

  • Pre-requisite: Start with 4-bromoisoquinoline (from Strategy 2).

  • Lithiation: In dry THF at -78°C, add LDA (1.1 equiv). Stir for 20 minutes. The "dance" (isomerization) occurs during this phase.[2][3]

  • Quench: Add

    
     or MeOH (excess) at -78°C.
    
  • Workup: Warm to RT, extract with ether.

  • Note: This yields 3-bromoisoquinoline.[2] If an electrophile other than proton is used (e.g., aldehyde), C4-substituted-3-bromoisoquinolines can be made.[2]

References
  • C5 Bromination & Acidic Selectivity

    • Study: "Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid."[1][2]

    • Source:[1]

  • C4 Bromination via Salt/High Temp

    • Study: "Synthesis of 4-Bromoisoquinoline."[2][4][5][6]

    • Source:[1]

  • C1 Bromination via N-Oxide

    • Study: "Facile synthesis of isoquinolines and isoquinoline N-oxides via a copper-catalyzed intramolecular cyclization."[2] (Discusses N-oxide utility and functionalization).

    • Source:[1]

  • Halogen Dance Mechanism (C3 Access)

    • Study: "Halogen dance reactions—A review."[2][7]

    • Source:[1]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-8-fluoroisoquinoline
Reactant of Route 2
1-Bromo-8-fluoroisoquinoline
© Copyright 2026 BenchChem. All Rights Reserved.